4,5-Dibromo-1,2-dimethyl-1H-imidazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 191261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,5-dibromo-1,2-dimethylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2N2/c1-3-8-4(6)5(7)9(3)2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPMMLNFWNJAMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40307444 | |
| Record name | 4,5-Dibromo-1,2-dimethyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16954-05-5 | |
| Record name | 16954-05-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Dibromo-1,2-dimethyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dibromo-1,2-dimethyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 4,5-Dibromo-1,2-dimethyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dibromo-1,2-dimethyl-1H-imidazole is a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its imidazole core is a privileged scaffold in numerous biologically active molecules, and the presence of two bromine atoms at the C4 and C5 positions provides reactive handles for further molecular elaboration through cross-coupling reactions. This guide offers a comprehensive overview of the known physical and chemical properties of this versatile building block, including its structural characteristics, and a plausible synthetic protocol.
Molecular and Physicochemical Properties
This compound is a solid at room temperature, typically supplied as a crystalline powder with a purity of 98% or higher.[1] Proper handling and storage are crucial for maintaining its integrity; it should be kept in a tightly sealed container in a dry, room-temperature environment.[1]
A summary of its key physicochemical properties is presented in the table below. It is important to note that while some data is readily available from commercial suppliers, specific experimental values for properties such as melting and boiling points are not extensively reported in the scientific literature.
| Property | Value | Source(s) |
| CAS Number | 16954-05-5 | [1][2] |
| Molecular Formula | C₅H₆Br₂N₂ | [1][2] |
| Molecular Weight | 253.92 g/mol | |
| IUPAC Name | This compound | [1] |
| Physical Form | Solid | [1] |
| Purity | ≥98% | [1] |
| Storage Temperature | Room Temperature (sealed, dry) | [1] |
| InChI Key | IRPMMLNFWNJAMH-UHFFFAOYSA-N | [1] |
Solubility Profile
While quantitative solubility data for this compound is not widely published, its solubility can be inferred from its structure and from data on analogous compounds. The presence of two bromine atoms and two methyl groups on the imidazole ring increases its lipophilicity. Therefore, it is expected to have low solubility in water but good solubility in common organic solvents. For the related compound, 4,5-dibromo-1-methyl-1H-imidazole, it is reported to be soluble in dichloromethane.[3] This suggests that solvents such as dichloromethane, chloroform, and ethyl acetate are likely suitable for dissolving this compound.
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two singlets corresponding to the two methyl groups. The N-methyl group (at position 1) would likely appear in the range of 3.5-4.0 ppm, while the C-methyl group (at position 2) would be expected to be further upfield, likely in the 2.2-2.6 ppm range. The absence of protons on the imidazole ring simplifies the spectrum.
-
¹³C NMR: The carbon NMR spectrum would be expected to show five distinct signals: two for the methyl carbons and three for the imidazole ring carbons. The two brominated carbons (C4 and C5) would be significantly downfield due to the deshielding effect of the bromine atoms. The C2 carbon, attached to the methyl group and two nitrogen atoms, would also be downfield. The methyl carbons would appear at the higher field end of the spectrum.
Mass Spectrometry
Mass spectrometry would reveal a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). This would result in a triplet of peaks (M, M+2, M+4) with relative intensities of approximately 1:2:1. Predicted collision cross-section data for various adducts have been calculated.[4]
Crystallography
While crystal structure data for the free base is not available, the structure of its hydrobromide salt, 4,5-dibromo-1,2-dimethyl-1H-imidazol-3-ium bromide, has been determined by X-ray crystallography.[5] This confirms the connectivity of the atoms and the planarity of the imidazole ring.
Synthesis and Purification
A robust and scalable synthesis of this compound can be achieved through the direct bromination of 1,2-dimethyl-1H-imidazole. This approach is advantageous as it avoids the formation of regioisomers that can occur with other starting materials.[6] The use of N-Bromosuccinimide (NBS) is a common and effective method for the bromination of electron-rich heterocyclic systems like imidazoles.[7][8]
Caption: A generalized workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol (Representative)
The following protocol is a representative procedure for the synthesis of this compound based on established methods for imidazole bromination.
Materials:
-
1,2-Dimethyl-1H-imidazole
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-dimethyl-1H-imidazole (1.0 eq.) in the chosen anhydrous solvent (e.g., DCM).
-
Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. To the stirred solution, add N-Bromosuccinimide (2.2 eq.) portion-wise, maintaining the temperature below 5 °C. The use of a slight excess of NBS helps to drive the reaction to completion and ensure dibromination.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel and add saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts. Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound.
Safety and Handling
This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood.
Conclusion
This compound is a valuable synthetic intermediate with well-defined structural and chemical properties. While some specific physical data points like its melting point are not extensively documented, its characteristics can be reliably inferred from its structure and the properties of similar compounds. The provided synthetic protocol offers a robust method for its preparation, enabling its use in a wide range of applications in drug discovery and materials science.
References
- 1. This compound | 16954-05-5 [sigmaaldrich.com]
- 2. This compound | 16954-05-5 [sigmaaldrich.com]
- 3. 4,5-Dibromo-1-methyl-1H-imidazole | Chemical Properties, Uses, Safety Data & Reliable Supplier China [quinoline-thiophene.com]
- 4. PubChemLite - this compound (C5H6Br2N2) [pubchemlite.lcsb.uni.lu]
- 5. 4,5-Dibromo-1,2-dimethyl-1H-imidazol-3-ium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.de [thieme-connect.de]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4,5-Dibromo-1,2-dimethyl-1H-imidazole: Structure, Bonding, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dibromo-1,2-dimethyl-1H-imidazole is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring bromine atoms at the 4 and 5 positions and methyl groups at the 1 and 2 positions of the imidazole core, imparts specific reactivity and properties that are of significant interest in medicinal chemistry and materials science. The imidazole scaffold is a privileged structure in numerous biologically active molecules, and the presence of two reactive bromine atoms allows for the introduction of diverse functionalities through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides a comprehensive overview of the chemical structure, bonding characteristics, synthesis, and potential applications of this important synthetic intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 16954-05-5 | [1] |
| Molecular Formula | C₅H₆Br₂N₂ | [1] |
| Molecular Weight | 253.92 g/mol | |
| Appearance | Solid | |
| Purity | ≥98% | |
| Storage | Sealed in dry, room temperature | |
| InChI Key | IRPMMLNFWNJAMH-UHFFFAOYSA-N |
Chemical Structure and Bonding
The chemical structure of this compound is characterized by a five-membered aromatic imidazole ring. The aromaticity of the imidazole ring is a key feature, arising from the delocalization of six π-electrons over the five ring atoms. This electron delocalization contributes to the planarity and stability of the ring system.
The substituents on the imidazole ring significantly influence its electronic properties and reactivity. The two bromine atoms at the C4 and C5 positions are electron-withdrawing groups due to their high electronegativity. This withdrawal of electron density deactivates the ring towards electrophilic substitution but, more importantly, makes the carbon atoms to which they are attached electrophilic and susceptible to nucleophilic attack, particularly in the context of metal-catalyzed cross-coupling reactions. The methyl group at the C2 position is a weak electron-donating group, which can slightly modulate the electron density of the ring. The methyl group at the N1 position prevents the formation of regioisomers in reactions involving the deprotonation of the imidazole N-H, a common complication in the functionalization of N-unsubstituted imidazoles.
While a crystal structure for the neutral this compound is not publicly available, the crystal structure of the closely related 4,5-dibromo-1,2-dimethyl-1H-imidazolium bromide has been reported.[2] This structure provides valuable insight into the bond lengths and angles of the core imidazole ring, which are expected to be similar in the neutral molecule. In the imidazolium salt, the C-N and C-C bond lengths within the ring are intermediate between single and double bonds, consistent with a delocalized π-system. The C-Br bond lengths are also within the expected range for bromo-aromatic compounds.
Synthesis of this compound
A scalable and cost-effective synthesis of 4-bromo-1,2-dimethyl-1H-imidazole has been reported, which proceeds through the formation of this compound as a key intermediate.[1] This protocol provides a reliable method for the preparation of the title compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of the mono-bromo analog, where the dibromo compound is a direct precursor.[1]
Materials:
-
1,2-dimethyl-1H-imidazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1,2-dimethyl-1H-imidazole (1.0 eq) in DMF, add N-Bromosuccinimide (2.1-2.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or used directly in the next step if the purity is deemed sufficient.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent because it is a solid that is easier and safer to handle than liquid bromine. It provides a source of electrophilic bromine for the substitution reaction on the electron-rich imidazole ring. Using a slight excess of NBS ensures the complete dibromination of the starting material.[3]
-
Dimethylformamide (DMF): DMF is a polar aprotic solvent that is suitable for this type of electrophilic aromatic substitution reaction. It effectively dissolves the reactants and facilitates the reaction.
-
Aqueous Workup: The aqueous workup is essential to remove the DMF solvent and any water-soluble byproducts, such as succinimide. The brine wash helps to remove any remaining water from the organic layer.
References
A Technical Guide to 4,5-Dibromo-1,2-dimethyl-1H-imidazole: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides an in-depth exploration of 4,5-dibromo-1,2-dimethyl-1H-imidazole, a key heterocyclic building block for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, spectroscopic characterization, and its strategic applications in medicinal chemistry, particularly as a precursor for potent kinase inhibitors. This document is designed to offer not just procedural steps, but also the scientific rationale behind the methodologies, ensuring both technical accuracy and practical, field-proven insights.
Introduction: The Versatility of the Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties, including its aromaticity and the presence of two nitrogen atoms, allow it to act as a versatile pharmacophore capable of engaging in various biological interactions.[1] The strategic functionalization of the imidazole core is a cornerstone of modern drug design, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its binding affinity, selectivity, and pharmacokinetic profile.
Among the functionalized imidazoles, halogenated derivatives, such as this compound, serve as exceptionally valuable synthetic intermediates. The two bromine atoms at the C4 and C5 positions act as reactive handles for a variety of cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments.[3] This capability is paramount in the exploration of structure-activity relationships (SAR) during lead optimization campaigns. Furthermore, the dimethyl substitution at the N1 and C2 positions provides steric and electronic modulation, which can enhance metabolic stability and influence the overall conformation of the final molecule.
This guide will focus on the synthesis of this compound from its precursor, 1,2-dimethyl-1H-imidazole, its detailed characterization, and its emerging role in the development of targeted therapeutics.
Physicochemical and Safety Profile
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 16954-05-5 | [4] |
| Molecular Formula | C₅H₆Br₂N₂ | [4] |
| Molecular Weight | 253.92 g/mol | [4] |
| Physical Form | Solid | [4] |
| Storage | Sealed in dry, room temperature | [4] |
Safety Information:
This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Always consult the Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Synthesis and Mechanistic Insights: Electrophilic Bromination of 1,2-Dimethyl-1H-imidazole
The most direct and widely employed method for the synthesis of this compound is the electrophilic bromination of its precursor, 1,2-dimethyl-1H-imidazole. The imidazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The C4 and C5 positions are particularly activated towards substitution.
The choice of brominating agent is a critical parameter in this synthesis. While molecular bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often the preferred reagent.[5] NBS is a crystalline solid that is significantly easier and safer to handle than liquid bromine, and it serves as a reliable source of electrophilic bromine (Br⁺).[5] The use of NBS also minimizes the formation of hazardous hydrogen bromide (HBr) gas as a byproduct during the initial phase of the reaction.[5]
The reaction proceeds via a stepwise electrophilic aromatic substitution mechanism. The introduction of the first bromine atom can influence the reactivity of the ring towards the second bromination. In some cases, the first bromination can activate the ring, leading to a rapid second substitution.[5] Therefore, careful control of the stoichiometry of the brominating agent is crucial to achieve a high yield of the desired dibrominated product and minimize the formation of mono-brominated intermediates. A slight excess of the brominating agent (typically 2.1 to 2.2 equivalents) is often used to drive the reaction to completion.[5]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for the bromination of substituted imidazoles.[5][6]
Materials:
-
1,2-Dimethyl-1H-imidazole
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
10% Sodium thiosulfate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1,2-dimethyl-1H-imidazole (1.0 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (2.2 eq) portion-wise over a period of 30 minutes, ensuring the temperature remains low.
-
Reaction: After the complete addition of NBS, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up:
-
Pour the reaction mixture into a beaker containing ice water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with 10% sodium thiosulfate solution (to quench any unreacted bromine), deionized water, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure this compound.
Spectroscopic Characterization
Table 2: Expected Spectroscopic Characteristics
| Technique | Expected Features |
| ¹H NMR | Two singlets corresponding to the two methyl groups (N-CH₃ and C-CH₃). The chemical shifts will be influenced by the electronic environment of the imidazole ring. |
| ¹³C NMR | Resonances for the two methyl carbons and the three carbons of the imidazole ring. The carbon atoms directly attached to the bromine atoms (C4 and C5) are expected to be significantly deshielded and appear at a lower field. |
| IR Spectroscopy | Characteristic absorption bands for C-H stretching of the methyl groups, C=N and C=C stretching of the imidazole ring (typically in the 1400-1600 cm⁻¹ region), and C-Br stretching (typically below 800 cm⁻¹).[7] |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for a molecule containing two bromine atoms (due to the ⁷⁹Br and ⁸¹Br isotopes) would be observed.[7] |
Reactivity and Synthetic Applications in Drug Discovery
The synthetic utility of this compound lies in the reactivity of its two bromine atoms, which serve as versatile handles for the construction of more complex molecules through various cross-coupling reactions.[3] This makes it a valuable building block in the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.
The bromine atoms at the C4 and C5 positions are susceptible to substitution in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura (with boronic acids) and Sonogashira (with terminal alkynes) reactions.[3] These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents, enabling the systematic exploration of the chemical space around the imidazole core.[3]
A particularly promising application of this compound is in the synthesis of kinase inhibitors.[6][8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[9] Small molecule kinase inhibitors have emerged as a major class of targeted therapeutics.[9] The imidazole scaffold is a common feature in many kinase inhibitors, where it often serves as a scaffold to orient substituents that interact with the ATP-binding pocket of the kinase.
Caption: Synthetic utility of this compound.
Biological Significance: A Gateway to Modulating Cellular Signaling
While this compound itself is not typically the final active pharmaceutical ingredient (API), its importance lies in its role as a key intermediate for the synthesis of biologically active molecules that can modulate critical cellular signaling pathways. The ability to readily diversify the imidazole core at the 4 and 5 positions allows for the generation of compounds that can be tailored to interact with specific biological targets.
As previously mentioned, a significant application is in the development of kinase inhibitors. For instance, substituted imidazoles are known to be potent inhibitors of p38 MAP kinase and Cyclin-Dependent Kinase 2 (CDK2), both of which are important targets in cancer therapy. The p38 MAP kinase pathway is involved in cellular responses to stress and inflammation and plays a role in cancer cell proliferation and survival. CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
By using this compound as a starting material, medicinal chemists can synthesize novel substituted imidazoles and screen them for inhibitory activity against a panel of kinases. This approach can lead to the discovery of new drug candidates with improved potency, selectivity, and pharmacological properties for the treatment of cancer and other diseases driven by aberrant kinase signaling.
Conclusion
This compound is a versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis via electrophilic bromination of 1,2-dimethyl-1H-imidazole, coupled with the reactivity of its two bromine atoms in cross-coupling reactions, provides a powerful platform for the creation of diverse molecular architectures. For drug development professionals, this compound represents a key starting point for the synthesis of novel kinase inhibitors and other potential therapeutic agents. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the quest for new and improved medicines.
References
- 1. China Intermediates 2,5-Dibromo-1,4-dimethyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4,5-Dibromo-1,2-dimethyl-1H-imidazole (CAS: 16954-05-5)
Abstract
This technical guide provides a comprehensive overview of 4,5-Dibromo-1,2-dimethyl-1H-imidazole, CAS number 16954-05-5. This document is intended for researchers, scientists, and professionals in drug development and synthetic chemistry. It delves into the core physicochemical properties, a detailed and scalable synthesis protocol, characteristic reactivity, and its critical applications as a synthetic intermediate. Furthermore, this guide outlines essential safety and handling procedures to ensure its proper use in a laboratory setting. The insights provided are grounded in established scientific literature to support and empower advanced research and development endeavors.
Introduction: A Key Building Block in Medicinal Chemistry
This compound is a halogenated heterocyclic compound that has emerged as a significant building block in the synthesis of complex organic molecules.[1] Its structure, featuring a substituted imidazole ring, is a privileged scaffold in medicinal chemistry, frequently found in biologically active compounds.[2] The strategic placement of two bromine atoms on the imidazole core provides highly reactive sites for further functionalization, particularly through metal-catalyzed cross-coupling reactions. This reactivity allows for the efficient introduction of diverse molecular fragments, making it an invaluable intermediate in the construction of active pharmaceutical ingredients (APIs), especially in the development of kinase inhibitors for anticancer therapies.[1][3]
The imidazole moiety itself is a cornerstone in numerous biological systems, and its derivatives are known to exhibit a wide range of pharmacological activities.[4] The methyl groups at the N1 and C2 positions of this specific molecule enhance its stability and modulate the electronic properties of the heterocyclic core, which can be crucial for fine-tuning the metabolic stability and lipophilicity of target drug candidates.[1]
Physicochemical and Structural Data
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis.
Structural Information
The molecular structure of this compound is characterized by a five-membered imidazole ring with bromine substituents at positions 4 and 5, and methyl groups at position 1 (nitrogen) and position 2 (carbon).
Caption: Molecular structure of this compound.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 16954-05-5 | |
| Molecular Formula | C₅H₆Br₂N₂ | |
| Molecular Weight | 253.92 g/mol | [5] |
| Physical Form | Pale-yellow solid | [1] |
| Purity | >98.0% (typical) | [5] |
| Solubility | Low solubility in water; Soluble in organic solvents such as Dichloromethane. | [4][6] |
| Storage Temperature | Room temperature; Sealed in a dry environment. |
Synthesis Protocol: A Scalable Approach
A cost-effective and scalable two-step synthesis for producing 4-bromo-1,2-dimethyl-1H-imidazole has been developed, which proceeds through the crucial intermediate, this compound.[1] This method avoids the formation of regioisomers, a common challenge in the synthesis of substituted imidazoles.[1]
Synthesis of this compound
This protocol details the direct bromination of 1,2-dimethyl-1H-imidazole.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: In a suitable reactor, a solution of 1,2-dimethyl-1H-imidazole (1.0 equiv) is prepared in dimethylformamide (DMF).[1]
-
Addition of Brominating Agent: N-bromosuccinimide (NBS) (2.5 equiv) is added slowly to the stirred solution at room temperature.[1]
-
Reaction: The reaction mixture is stirred at room temperature for 6 hours. The progress of the reaction should be monitored by LCMS and TLC.[1]
-
Work-up: Upon completion, the reaction is quenched by the addition of a sodium thiosulfate solution. The mixture is then extracted three times with ethyl acetate (EtOAc).[1]
-
Isolation: The combined organic layers are dried over sodium sulfate and then concentrated under reduced pressure to yield the crude product.[1]
-
Purification: The final product, this compound, is purified by column chromatography to afford a pale-yellow solid with a reported yield of 80%.[1]
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the reactivity of the two bromine atoms, which serve as versatile handles for constructing more complex molecules.
Cross-Coupling Reactions
The C-Br bonds at the 4 and 5 positions are susceptible to various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][7] This reaction allows for the formation of C-C bonds by coupling the dibromoimidazole with a variety of aryl or heteroaryl boronic acids.[8] This is a cornerstone strategy for building the core structures of many targeted therapeutics.[7]
The potential for selective mono- or di-functionalization by controlling reaction conditions makes this intermediate particularly valuable for generating libraries of analogues during lead optimization in drug discovery programs.[7]
Caption: General scheme for Suzuki-Miyaura coupling of this compound.
Application in Kinase Inhibitor Synthesis
A significant application of this compound is as a key intermediate in the synthesis of kinase inhibitors.[1][3] For instance, it is a precursor to 4-bromo-1,2-dimethyl-1H-imidazole, which is a crucial component in the development of inhibitors for casein kinase, xanthine oxidase, and other enzymes implicated in cancer and other diseases.[1] The ability to readily introduce substituents at the 4- and 5-positions is critical for exploring the structure-activity relationships (SAR) needed to achieve high potency and selectivity for the target kinase.[2][9]
Spectroscopic Characterization
Confirmation of the structure and purity of this compound is typically achieved through a combination of spectroscopic methods.
| Technique | Observed/Expected Features | Source |
| ¹H NMR | (400 MHz, CDCl₃): δ = 3.54 (s, 3H, N-CH₃), 2.40 (s, 3H, C-CH₃). | [1] |
| ¹³C NMR | Expected resonances for the carbon atoms of the imidazole ring and the two methyl groups. The carbons attached to the bromine atoms (C4 and C5) would be shifted significantly downfield. | [10] (by analogy) |
| Mass Spectrometry | A molecular ion peak pattern characteristic of a molecule containing two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br) would be expected. Predicted m/z for [M+H]⁺ is 252.89705. | [10][11] (by analogy and prediction) |
| IR Spectroscopy | Expected characteristic absorption bands for C-H stretching of the methyl groups, and C=N and C=C stretching of the imidazole ring. | [10] (by analogy) |
Safety, Handling, and Disposal
Proper management of this compound in the laboratory is essential for ensuring safety and regulatory compliance.
Hazard Identification
The compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The corresponding GHS pictogram is the exclamation mark (GHS07).
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Personal Protective Equipment:
-
General Hygiene: Avoid inhalation of dust. Prevent contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[12][13]
Storage
Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed to prevent moisture ingress.
Disposal
This compound should be classified as a halogenated organic waste. It must be segregated from non-halogenated organic waste, aqueous waste, and other incompatible materials.[12] Disposal should be carried out through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[12]
Conclusion
This compound (CAS: 16954-05-5) is a highly valuable and versatile intermediate in modern synthetic and medicinal chemistry. Its well-defined reactivity, particularly in cross-coupling reactions, combined with a scalable synthesis protocol, makes it a strategic building block for the discovery and development of novel therapeutics. This guide provides the foundational technical knowledge required for its effective and safe utilization in advanced research applications.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4,5-Dibromo-1-methyl-1H-imidazole | Chemical Properties, Uses, Safety Data & Reliable Supplier China [quinoline-thiophene.com]
- 5. store.p212121.com [store.p212121.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. PubChemLite - this compound (C5H6Br2N2) [pubchemlite.lcsb.uni.lu]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
Introduction: The Versatility of the Imidazole Scaffold
An In-Depth Technical Guide to the Electronic Properties of Dibrominated Imidazole Systems
Imidazole derivatives are a cornerstone in both medicinal chemistry and materials science, largely due to their unique electronic structure and synthetic accessibility.[1][2][3] The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is an electron-rich aromatic system.[4][5] This inherent electronic character allows it to participate in a wide range of biological interactions and serve as a versatile building block for functional materials.[6][7][8] The introduction of bromine atoms onto this scaffold, creating dibrominated imidazole systems, provides a powerful method for fine-tuning the molecule's electronic properties.[1][9] The position and number of these halogen substituents can significantly alter electron density distribution, orbital energy levels, and intermolecular interactions, thereby modulating the compound's reactivity and function.[1][9] This guide offers an in-depth exploration of the synthesis, theoretical underpinnings, and experimental characterization of the electronic properties of dibrominated imidazoles, providing researchers, scientists, and drug development professionals with a comprehensive understanding of these remarkable systems.
I. Synthesis of Dibrominated Imidazoles: A Strategic Approach
The synthesis of dibrominated imidazoles can be achieved through various routes, often starting from the parent imidazole or a substituted precursor.[10][11] A common and effective method involves the direct bromination of an existing imidazole derivative using a suitable brominating agent, such as N-bromosuccinimide (NBS).[12] The choice of solvent and reaction conditions plays a crucial role in achieving the desired regioselectivity and yield.[12]
Experimental Protocol: Synthesis of 4,5-dibromo-1,2-dimethyl-1H-imidazole
This protocol is adapted from a scalable synthesis method and demonstrates the direct bromination of a dimethylimidazole precursor.[12]
Materials:
-
1,2-dimethyl-1H-imidazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2-dimethyl-1H-imidazole in DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-bromosuccinimide (2.2 equivalents) portion-wise, maintaining the temperature below 5 °C. The addition of NBS is a critical step; a slow, controlled addition is necessary to manage the exothermic nature of the reaction and prevent side product formation.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended to ensure the complete consumption of the starting material.
-
Once the reaction is complete, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate. This step neutralizes any acidic byproducts.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL). The choice of ethyl acetate as the extraction solvent is based on its ability to effectively dissolve the product while being immiscible with the aqueous phase.
-
Combine the organic layers and wash with brine. This removes any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
II. Theoretical Framework: Unveiling Electronic Properties with Computational Chemistry
Density Functional Theory (DFT) has become an indispensable tool for predicting and understanding the electronic properties of imidazole derivatives.[6][13][14] By solving the Schrödinger equation for a given molecule, DFT calculations can provide valuable insights into its electronic structure, reactivity, and spectroscopic behavior.[14]
Key Concepts in DFT Analysis:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior.[15] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability.[15] The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity.[15][16]
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding intermolecular interactions and reaction mechanisms.[13]
The introduction of bromine atoms, being electron-withdrawing, is expected to lower both the HOMO and LUMO energy levels and influence the overall MEP of the imidazole ring.[9]
III. Experimental Characterization: Validating Theoretical Predictions
While computational methods provide a powerful predictive framework, experimental validation is essential for confirming the electronic properties of newly synthesized dibrominated imidazoles. A combination of spectroscopic and electrochemical techniques is typically employed.
A. Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the molecular structure of the synthesized compounds.[14]
-
Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule, which can be correlated with theoretical predictions from DFT calculations.[13][17]
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The absorption maxima can be correlated with the HOMO-LUMO energy gap calculated by DFT.[14]
B. Electrochemical Techniques
Cyclic Voltammetry (CV) is a powerful electrochemical method used to determine the redox properties of a molecule, providing experimental values for the HOMO and LUMO energy levels.
Experimental Protocol: Cyclic Voltammetry of a Dibrominated Imidazole Derivative
Materials:
-
Dibrominated imidazole sample
-
Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6)
-
Three-electrode cell:
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode)
-
Counter electrode (e.g., platinum wire)
-
-
Potentiostat
Procedure:
-
Prepare a solution of the dibrominated imidazole derivative in the chosen solvent containing the supporting electrolyte. The supporting electrolyte is crucial for ensuring conductivity of the solution.
-
Assemble the three-electrode cell and purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Connect the electrodes to the potentiostat.
-
Scan the potential from an initial value to a final value and back again at a specific scan rate (e.g., 100 mV/s). The potential range should be chosen to encompass the oxidation and reduction events of the compound.
-
Record the resulting voltammogram (current vs. potential).
-
From the voltammogram, determine the onset potentials for the first oxidation (E_ox) and first reduction (E_red) processes.
-
The HOMO and LUMO energy levels can be estimated using the following empirical equations (referenced against the ferrocene/ferrocenium (Fc/Fc+) couple):
-
E_HOMO = - (E_ox - E_1/2(Fc/Fc+) + 4.8) eV
-
E_LUMO = - (E_red - E_1/2(Fc/Fc+) + 4.8) eV
-
IV. Structure-Property Relationships: The Impact of Bromination
The electronic properties of dibrominated imidazoles are highly dependent on the substitution pattern.
-
Position of Bromine Atoms: Bromination at different positions on the imidazole ring (e.g., C2, C4, C5) will have distinct effects on the electron density distribution and molecular orbital energies.
-
Influence of Other Substituents: The presence of electron-donating or electron-withdrawing groups in addition to the bromine atoms allows for further fine-tuning of the electronic properties.[14] For instance, an electron-donating group might counteract the electron-withdrawing effect of bromine to some extent, leading to a smaller HOMO-LUMO gap.
| Compound | Substituents | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated Energy Gap (eV) |
| Imidazole | -H | -6.29 | -1.81 | 4.48 |
| 2-Bromoimidazole | 2-Br | -6.45 | -2.05 | 4.40 |
| 4,5-Dibromoimidazole | 4,5-diBr | -6.78 | -2.54 | 4.24 |
Note: The values in this table are illustrative and would be determined through DFT calculations for specific molecules.
V. Applications Driven by Tunable Electronic Properties
The ability to precisely control the electronic properties of dibrominated imidazoles makes them valuable in a range of applications.
A. Drug Development
The imidazole scaffold is a well-established pharmacophore found in numerous approved drugs.[2][7][8][18] The electronic properties of these molecules are critical for their interaction with biological targets.[8][18] Dibromination can be used to:
-
Enhance Binding Affinity: By modifying the electrostatic potential, dibrominated imidazoles can be designed to form more favorable interactions (e.g., halogen bonding) with the active site of an enzyme or receptor.
-
Modulate Metabolic Stability: The presence of bromine atoms can block sites of metabolic oxidation, thereby increasing the drug's half-life.
-
Develop Novel Antimicrobials and Anticancer Agents: Many imidazole-based compounds exhibit antimicrobial and anticancer properties.[3][8] The electronic modifications introduced by dibromination can lead to new derivatives with improved potency and selectivity.
B. Materials Science
In materials science, dibrominated compounds are versatile building blocks for the synthesis of functional organic materials.[19] The bromine atoms serve as reactive handles for cross-coupling reactions (e.g., Suzuki, Stille), allowing for the construction of larger conjugated systems.[1][19] This is particularly relevant for:
-
Organic Electronics: Dibrominated imidazoles can be used as precursors for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1][19] The electronic properties of the final material, such as the bandgap and charge transport characteristics, are directly influenced by the starting dibrominated imidazole.
-
Sensors: The electron-rich nature of the imidazole ring makes it suitable for the development of chemical sensors.[4] Dibromination can be used to tune the sensitivity and selectivity of these sensors towards specific analytes.
VI. Conclusion and Future Outlook
Dibrominated imidazole systems represent a fascinating and highly versatile class of compounds. The strategic placement of bromine atoms on the imidazole core provides a reliable method for tuning their electronic properties. The synergy between computational prediction and experimental validation has significantly advanced our understanding of these molecules, paving the way for their rational design and application. As synthetic methodologies become more sophisticated and our understanding of structure-property relationships deepens, we can expect to see the continued emergence of novel dibrominated imidazoles with tailored electronic properties for a wide array of applications in medicine and materials science.
Visualizations
Diagram: Synthesis of this compound
Caption: Synthetic pathway for the dibromination of 1,2-dimethyl-1H-imidazole.
Diagram: Conceptual Workflow for Electronic Property Analysis
Caption: Integrated workflow for the analysis of electronic properties.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel Imidazole Derivatives in Medicinal Chemistry | Pharmaceuticals | MDPI [mdpi.com]
- 4. Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jopir.in [jopir.in]
- 6. Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Imidazole synthesis [organic-chemistry.org]
- 11. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. thieme-connect.de [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. irjweb.com [irjweb.com]
- 16. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
- 17. VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE | Semantic Scholar [semanticscholar.org]
- 18. Computational study of the therapeutic potentials of a new series of imidazole derivatives against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
The Strategic Utility of 4,5-Dibromo-1,2-dimethyl-1H-imidazole in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions. Within the vast landscape of functionalized imidazoles, 4,5-Dibromo-1,2-dimethyl-1H-imidazole emerges as a highly versatile and strategic building block. Its di-brominated structure offers two reactive sites for sequential and regioselective functionalization, enabling the efficient construction of complex molecular architectures. This guide provides an in-depth analysis of the synthesis, characterization, and synthetic applications of this compound, with a particular focus on its role in the synthesis of kinase inhibitors and other biologically active molecules. Detailed experimental protocols, mechanistic insights, and data-driven discussions are presented to empower researchers in leveraging this potent synthon for accelerated drug discovery and development.
Introduction: The Imidazole Motif and the Strategic Advantage of Dibromination
The imidazole ring is a privileged structure in drug discovery, present in a wide array of pharmaceuticals.[1] Its prevalence stems from its aromaticity, hydrogen bonding capabilities, and its ability to act as a ligand for various metalloenzymes. The introduction of halogen atoms, particularly bromine, onto the imidazole core significantly enhances its synthetic utility, providing reactive handles for a multitude of cross-coupling reactions.
This compound (Figure 1) is a particularly valuable building block for several key reasons:
-
Two Points of Diversity: The presence of two bromine atoms at the C4 and C5 positions allows for the introduction of two different substituents, enabling the exploration of a wider chemical space.
-
Potential for Regioselectivity: The electronic environment of the C4 and C5 positions can be subtly different, potentially allowing for selective reaction at one site over the other under carefully controlled conditions.
-
Stability and Handling: The N-methylation and C2-methylation enhance the stability of the imidazole ring and can influence its reactivity and the properties of the final compounds.
This guide will delve into the practical aspects of utilizing this building block, from its synthesis to its application in the construction of complex organic molecules.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and spectral properties of a building block is fundamental to its effective use in synthesis and for the unambiguous characterization of its derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 16954-05-5 | [2] |
| Molecular Formula | C₅H₆Br₂N₂ | [2] |
| Molecular Weight | 253.92 g/mol | [2] |
| Appearance | Solid | [3] |
| Storage | Sealed in dry, room temperature | [3] |
| Purity | ≥98% (typical) | [3] |
Spectroscopic Data
Mass Spectrometry: The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (79Br and 81Br in approximately 1:1 natural abundance).
-
Predicted [M+H]+: 252.89705 m/z
-
Predicted [M+Na]+: 274.87899 m/z
1H NMR Spectroscopy: The 1H NMR spectrum is expected to be simple, showing signals for the two methyl groups.
-
N-CH₃: A singlet, typically in the range of 3.6-4.0 ppm.
-
C-CH₃: A singlet, typically in the range of 2.2-2.6 ppm.
13C NMR Spectroscopy: The 13C NMR spectrum would provide key information on the carbon skeleton.
-
C4 & C5 (C-Br): These carbons are expected to be significantly downfield, likely in the range of 110-125 ppm.
-
C2: The carbon at the 2-position would appear in the aromatic region, typically around 145-155 ppm.
-
Methyl Carbons: The N-methyl and C-methyl carbons would appear in the aliphatic region, typically between 10-35 ppm.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic vibrations for the imidazole ring and the C-H bonds of the methyl groups.
-
C-H stretch (methyl): Around 2900-3000 cm-1.
-
C=N and C=C stretch (imidazole ring): In the range of 1400-1600 cm-1.
Synthesis of this compound: A Scalable Approach
A cost-effective and scalable synthesis of this compound has been developed, which is crucial for its widespread application in research and development.[1] The synthesis proceeds via a straightforward two-step process starting from the commercially available 1,2-dimethyl-1H-imidazole.
Synthetic Workflow
The overall synthetic strategy involves the direct dibromination of the electron-rich imidazole ring using N-Bromosuccinimide (NBS) as the brominating agent.
Detailed Experimental Protocol: Dibromination
This protocol is based on the procedure described by Vetrichelvan et al. for the synthesis of the mono-bromo analogue, where the dibrominated compound is a key intermediate.[1]
Materials:
-
1,2-Dimethyl-1H-imidazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1,2-dimethyl-1H-imidazole (1.0 eq) in DMF, add N-Bromosuccinimide (2.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Self-Validation and Causality:
-
Choice of Brominating Agent: NBS is preferred over liquid bromine as it is a solid, making it easier and safer to handle. It provides a controlled source of electrophilic bromine.
-
Solvent: DMF is a suitable polar aprotic solvent that facilitates the dissolution of both the starting material and NBS, promoting an efficient reaction.
-
Stoichiometry: A slight excess of NBS (2.5 equivalents) is used to ensure complete dibromination and drive the reaction to completion.
-
Work-up: The aqueous work-up is essential to remove the succinimide byproduct and any remaining DMF.
Application as a Chemical Building Block: Cross-Coupling Reactions
The synthetic power of this compound lies in its ability to undergo various palladium-catalyzed cross-coupling reactions. The two bromine atoms serve as versatile leaving groups for the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl and vinyl-aryl structures. While specific studies on the regioselective Suzuki coupling of this compound are not extensively documented, the reactivity of analogous dibromo-heterocycles suggests that both mono- and di-arylation are feasible.[4][5]
Representative Protocol: Mono-Arylation
Materials:
-
This compound
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Na₂CO₃ (2.0 eq)
-
Toluene/Ethanol/Water solvent mixture
-
Nitrogen or Argon atmosphere
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).
-
Purge the vessel with an inert gas (Nitrogen or Argon).
-
Add the degassed solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Expertise & Experience - The "Why":
-
Catalyst Choice: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. Other catalysts with specialized ligands (e.g., SPhos, XPhos) can be screened to optimize yield and minimize side reactions like debromination.
-
Base Selection: An inorganic base like Na₂CO₃ or K₂CO₃ is crucial for the transmetalation step. The choice of base can influence the reaction rate and selectivity.
-
Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.
-
Regioselectivity: Achieving mono-arylation over di-arylation can often be controlled by using a slight excess of the boronic acid and carefully monitoring the reaction time. The inherent electronic differences between the C4 and C5 positions may also favor mono-substitution at one position.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming aryl-amine bonds, which are prevalent in pharmaceuticals. This reaction allows for the introduction of primary or secondary amines at the C4 and/or C5 positions of the imidazole ring.
Representative Protocol: Mono-Amination
Materials:
-
This compound
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.04 eq)
-
NaOt-Bu (1.4 eq)
-
Toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOt-Bu (1.4 eq).
-
Purge the vessel with an inert gas.
-
Add dry, degassed toluene, followed by the amine (1.2 eq).
-
Heat the reaction mixture to 90-110 °C and stir until completion.
-
Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify by column chromatography.
Expertise & Experience - The "Why":
-
Ligand Selection: The choice of phosphine ligand is critical in Buchwald-Hartwig amination. Xantphos is a common choice for its effectiveness with a broad range of substrates. Other ligands like RuPhos or BrettPhos may offer improved results for challenging couplings.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere throughout the reaction is essential for catalytic activity.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The imidazole core and its substituted derivatives are frequently found in kinase inhibitors. The ability to introduce diverse substituents at the C4 and C5 positions of this compound makes it an attractive starting point for the synthesis of libraries of potential kinase inhibitors.
A key application of this building block is in the synthesis of its mono-brominated analogue, 4-bromo-1,2-dimethyl-1H-imidazole, which is a crucial intermediate for a variety of active pharmaceutical ingredients (APIs), including inhibitors of casein kinase, xanthine oxidase, and EED/PRC2 modulators.[1]
The selective debromination to the mono-bromo species highlights the synthetic flexibility of the dibrominated starting material. This transformation allows for the initial installation of a substituent at one position, followed by the removal of the second bromine, or vice versa, providing access to a wide range of substitution patterns. While direct synthesis of PI3K inhibitors like GSK2636771 involves a benzimidazole core, the synthetic strategies and the importance of the substituted heterocyclic scaffold are highly relevant.[6][7]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.
Conclusion
This compound is a powerful and versatile building block for modern organic synthesis and medicinal chemistry. Its di-halogenated structure provides two strategic points for functionalization through robust and well-established cross-coupling methodologies. The demonstrated scalable synthesis of this compound and its utility as a precursor to key intermediates for bioactive molecules underscore its importance for researchers in drug discovery. By understanding its reactivity and leveraging the detailed protocols and insights provided in this guide, scientists can effectively incorporate this valuable synthon into their synthetic strategies to accelerate the development of novel therapeutic agents.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. This compound | 16954-05-5 [sigmaaldrich.com]
- 3. This compound | 16954-05-5 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Rising Tide of Brominated Imidazoles: A Technical Guide to Their Biological Potential
Foreword: Unveiling Nature's Halogenated Arsenal
In the relentless pursuit of novel therapeutic agents, the scientific community is increasingly turning its attention to the vast, untapped chemical diversity of the marine environment.[1] Among the treasures unearthed from the depths are the brominated imidazoles, a class of nitrogen-containing heterocyclic compounds that have demonstrated a remarkable spectrum of biological activities.[2] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth exploration of the potential biological activities of these fascinating molecules. From their origins in marine sponges to their synthesis in the laboratory, we will delve into their anticancer, antimicrobial, antiviral, and anti-inflammatory properties, elucidating their mechanisms of action and providing practical, field-proven experimental protocols.
I. The Genesis of Bioactivity: Brominated Imidazoles in the Marine Realm
Marine organisms, particularly sponges, are prolific producers of a vast array of secondary metabolites, many of which are halogenated.[3] Brominated imidazoles are a prominent class of these natural products, biosynthesized as a likely chemical defense mechanism.[4] The presence of the bromine atom significantly influences the electronic properties and reactivity of the imidazole ring, a core component of many biologically active molecules, including amino acids and DNA bases.[2] This unique structural feature is a key determinant of their potent biological effects.
II. Targeting Cancer's Core Machinery: The Anticancer Potential of Brominated Imidazoles
The fight against cancer necessitates the discovery of novel therapeutic agents that can overcome the limitations of current treatments, such as toxicity and drug resistance.[5] Brominated imidazoles have emerged as a promising class of anticancer compounds, exhibiting potent activity against a range of cancer cell lines.[6][7]
A. Mechanism of Action: Disrupting Key Signaling Pathways
The anticancer activity of many brominated imidazoles stems from their ability to inhibit critical signaling pathways that drive cancer cell proliferation, survival, and metastasis. Two of the most well-documented targets are the PI3K/Akt/mTOR and the Epidermal Growth Factor Receptor (EGFR) pathways.
1. The PI3K/Akt/mTOR Pathway: A Central Hub for Cell Growth and Survival
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[8] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.[9] Certain brominated imidazoles have been shown to inhibit key components of this pathway, leading to the induction of apoptosis and the suppression of tumor growth.[6]
Below is a diagram illustrating the inhibitory action of brominated imidazoles on the PI3K/Akt/mTOR pathway.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by brominated imidazoles.
2. EGFR Inhibition: Halting Aberrant Growth Signals
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[5] Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell division.[10] Brominated imidazoles have been identified as potent inhibitors of EGFR tyrosine kinase activity, blocking the downstream signaling cascades that promote tumor progression.[11]
The following diagram depicts the mechanism of EGFR inhibition.
Caption: Mechanism of EGFR inhibition by brominated imidazoles.
B. Structure-Activity Relationship (SAR): The Chemical Nuances of Potency
The anticancer efficacy of brominated imidazoles is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have revealed that the number and position of bromine atoms on the imidazole or associated aromatic rings, as well as the nature of other substituents, significantly impact their biological activity.[6][12] For instance, the placement of a bromine atom at the C6 position of a quinoline ring fused to an imidazole has been shown to be essential for potent PI3K/mTOR inhibitory activity.[6] A deeper understanding of these relationships is crucial for the rational design of more potent and selective anticancer agents.[13]
C. Quantitative Assessment of Anticancer Activity
The cytotoxic effects of brominated imidazoles are typically quantified using the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the reported IC50 values for selected brominated imidazoles against various cancer cell lines.
| Compound/Extract | Cancer Cell Line | IC50 (µM) | Reference |
| Naamidine J | K562 (Leukemia) | 11.3 | [14] |
| Known Imidazole Alkaloid | K562 (Leukemia) | 9.4 | [14] |
| Imidazole-Thiazole Derivative | NUGC-3 (Gastric) | 0.05 | [7] |
III. A Broad-Spectrum Defense: The Antimicrobial Properties of Brominated Imidazoles
The rise of antibiotic-resistant pathogens poses a significant threat to global health, necessitating the urgent development of new antimicrobial agents. Brominated imidazoles, particularly those isolated from marine sources, have demonstrated potent activity against a wide range of bacteria and fungi.[15]
A. Mechanism of Antimicrobial Action
The antimicrobial mechanism of brominated imidazoles is believed to involve the disruption of essential cellular processes in microorganisms. This can include interference with DNA replication, inhibition of cell wall synthesis, and disruption of cell membrane integrity.[15] The lipophilic nature of these compounds, often enhanced by bromination, facilitates their interaction with and penetration of microbial cell membranes.
B. Quantitative Evaluation of Antimicrobial Efficacy
The antimicrobial potency of brominated imidazoles is commonly determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The table below presents MIC values for representative brominated imidazoles against various bacterial and fungal strains.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromide derivatives | Staphylococcus aureus | 4-8 | [15] |
| 3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromide derivatives | Cryptococcus neoformans | 4-8 | [15] |
IV. Expanding the Therapeutic Horizon: Antiviral and Anti-inflammatory Activities
Beyond their anticancer and antimicrobial properties, brominated imidazoles and related marine natural products have shown promise in other therapeutic areas, including antiviral and anti-inflammatory applications.
A. Antiviral Potential
A number of imidazole derivatives have been investigated for their antiviral activity against a range of viruses, including influenza and human immunodeficiency virus (HIV).[16][17] For example, an imidazole sulfate derivative isolated from the sponge Dercitus (Halinastra) japonensis was found to be active against HIV with an IC50 value of 109 µM.[16] Furthermore, certain imidazole alkaloids have exhibited weak anti-H1N1 activity.[14] While research in this area is still emerging, these findings highlight the potential of brominated imidazoles as a scaffold for the development of novel antiviral drugs.
B. Anti-inflammatory Effects
Inflammation is a complex biological response implicated in a wide range of diseases. Brominated compounds from marine organisms have demonstrated significant anti-inflammatory properties.[2] For instance, brominated indoles from the marine mollusc Dicathais orbita have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[2] The mechanism of action is thought to involve the inhibition of key inflammatory pathways, such as the NF-κB signaling cascade.[2]
V. From Bench to Application: Essential Experimental Protocols
To facilitate further research and development in this exciting field, this section provides detailed, step-by-step protocols for key experiments used to evaluate the biological activity of brominated imidazoles.
A. Synthesis of Brominated Imidazoles: A General Approach
The synthesis of brominated imidazoles can be achieved through various organic chemistry methodologies. A common approach involves the bromination of a pre-formed imidazole ring or the construction of the imidazole ring from brominated precursors.[1] The Debus-Radziszewski reaction, for example, is a well-established method for synthesizing tri- and tetra-substituted imidazoles.[1]
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// Edges Start -> Reaction; Reaction -> Imidazole; Imidazole -> Bromination; Bromination -> Brom_Imidazole; Brom_Imidazole -> Purification; Purification -> Characterization; Characterization -> Final; }
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- 3. mdpi.com [mdpi.com]
- 4. Anti-Biofilm Compounds Derived from Marine Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 99mTc-Labeled imine 6-(pyridine-2-methylimine)-4-[(3-bromophenyl)amino]quinazoline - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. jopir.in [jopir.in]
- 12. Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imidazole Alkaloids from the South China Sea Sponge Pericharax heteroraphis and Their Cytotoxic and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Imidazole synthesis [organic-chemistry.org]
- 17. Antiviral lead compounds from marine sponges - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of Substituted Dibromoimidazoles: From Marine Origins to Therapeutic Frontiers
A Technical Guide for Researchers and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Abstract
Substituted dibromoimidazoles, a class of marine alkaloids predominantly isolated from sponges of the genus Agelas, have emerged as a focal point of intensive research in natural product synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of the discovery, history, and synthetic evolution of these fascinating heterocyclic compounds. We will delve into the seminal isolation of oroidin, the biosynthetic precursor to a plethora of complex dimeric and trimeric alkaloids, and trace the development of synthetic methodologies from classical bromination to modern cross-coupling strategies. Furthermore, this guide will explore the diverse and potent biological activities of substituted dibromoimidazoles, with a particular focus on their anticancer, antimicrobial, and anti-biofilm properties. Mechanistic insights, including their role as quorum sensing inhibitors, will be detailed, supported by quantitative structure-activity relationship (QSAR) data. Detailed experimental protocols for key synthetic transformations and data-driven visualizations are provided to equip researchers with the practical knowledge to explore and exploit the therapeutic potential of this promising class of marine natural products.
A Serendipitous Discovery: The Marine Origins of a Privileged Scaffold
The story of substituted dibromoimidazoles begins in the marine environment, a veritable treasure trove of chemical diversity. In 1971, the scientific community was introduced to oroidin , a novel bromopyrrole alkaloid isolated from the marine sponge Agelas oroides.[1][2][3] This discovery marked the inception of what would become a vast and structurally diverse family of marine natural products. The initial structural elucidation of oroidin, a molecule characterized by a 4,5-dibromo-1H-pyrrole-2-carboxamide moiety linked to a 2-aminoimidazole core, laid the foundation for the exploration of the rich chemical space of pyrrole-imidazole alkaloids.[4]
These compounds are secondary metabolites, believed to be produced by the sponges or their symbiotic microorganisms as a chemical defense mechanism.[5][6] The unique and often complex structures of these alkaloids, many of which feature the dibromoimidazole core, have captivated synthetic chemists and pharmacologists alike. The isolation of dimeric pyrrole-imidazole alkaloids like sceptrin in 1981 from Agelas sceptrum further underscored the biosynthetic versatility of the marine organisms that produce them, showcasing the ability to construct intricate cyclobutane rings from monomeric precursors.[2][7] The oroidin family of alkaloids now encompasses over 150 members, highlighting the remarkable structural diversity generated from a common biosynthetic origin.[6]
The Synthetic Challenge: Constructing the Dibromoimidazole Core
The inherent biological activities and complex architectures of substituted dibromoimidazoles have made them attractive targets for total synthesis. The development of synthetic routes has not only provided access to these natural products for further biological evaluation but has also spurred innovation in heterocyclic chemistry.
Electrophilic Bromination: The Foundational Approach
The most direct method for the synthesis of 4,5-dibromoimidazoles is the electrophilic bromination of an imidazole precursor.[1] N-Bromosuccinimide (NBS) has emerged as the reagent of choice for this transformation due to its solid nature, which makes it easier and safer to handle compared to liquid bromine.[1] The bromination of the imidazole ring is a stepwise process that can yield a mixture of mono- and di-brominated products. To achieve high conversion to the desired 4,5-dibrominated product, a stoichiometric excess of NBS (typically 2.1 to 2.2 equivalents) is recommended.[1]
Protocol 1: Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole [1]
-
Step 1: Synthesis of 2-phenyl-1H-imidazole (Precursor)
-
To a round-bottom flask, add benzaldehyde (1.0 eq), a 40% aqueous solution of glyoxal (1.1 eq), and ethanol.
-
Add ammonium hydroxide (a slight excess) and stir the mixture at room temperature for 24 hours.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-phenyl-1H-imidazole.
-
-
Step 2: Bromination
-
Dissolve 2-phenyl-1H-imidazole (1.0 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (2.15 eq) to the stirred solution in small portions over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Combine the organic layers and wash sequentially with 10% sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude solid by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate pure 4,5-dibromo-2-phenyl-1H-imidazole.
-
Modern Synthetic Approaches: Cross-Coupling and Regioselective Functionalization
While direct bromination is effective, modern synthetic chemistry has provided more sophisticated tools for the construction and functionalization of the dibromoimidazole scaffold. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have proven to be powerful methods for introducing aryl and other substituents at specific positions on the imidazole ring.[7][8][9]
The reactivity of the bromine atoms at the C4 and C5 positions can be influenced by protecting groups and the electronic nature of other substituents on the imidazole ring, allowing for selective mono- or di-functionalization.[7]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Brominated Imidazole Analog [7]
-
To a reaction vessel, add the brominated imidazole (1.0 eq), the corresponding boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired arylated imidazole.
The total synthesis of more complex dimeric alkaloids, such as the nagelamides, often involves a multi-step sequence that showcases a range of modern synthetic transformations. For instance, the synthesis of the nagelamide D core has been achieved using a Stille cross-coupling to construct the bis-imidazolyl skeleton, followed by a series of functional group manipulations.[6][10][11][12]
A Spectrum of Biological Activity: Therapeutic Potential
Substituted dibromoimidazoles exhibit a remarkable range of biological activities, making them attractive scaffolds for drug discovery.
Anticancer Properties
Numerous studies have demonstrated the cytotoxic effects of oroidin and its synthetic analogues against various cancer cell lines.[1][4][5][13] While oroidin itself displays modest cytotoxicity, focused libraries of its analogues have yielded compounds with potent anticancer activity. For example, certain N-benzyl and N-(biphenyl-4-ylmethyl) derivatives of 4,5-dibromo-1H-pyrrole-2-carboxamide have shown GI₅₀ values of less than 5 µM against colon, breast, skin, prostate, and pancreatic cancer cell lines.[1][5]
Table 1: Anticancer Activity of Oroidin and its Analogues [1][4][5]
| Compound | Cancer Cell Line | GI₅₀ (µM) |
| Oroidin (1) | MCF-7 (Breast) | 42 |
| Oroidin (1) | A2780 (Ovarian) | 24 |
| 4l (N-(biphenyl-4-ylmethyl)-1H-pyrrole-2-carboxamide) | HT29 (Colon) | < 5 |
| 5a (N-benzyl-4,5-dibromo-1H-pyrrole-2-carboxamide) | HT29 (Colon) | < 5 |
| 5l (N-(biphenyl-4-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide) | HT29 (Colon) | < 5 |
| 5l | SW480 (Colon) | < 5 |
| 5l | MCF-7 (Breast) | < 5 |
| 5l | A431 (Skin) | < 5 |
| 5l | Du145 (Prostate) | < 5 |
| 5l | MIA (Pancreas) | < 5 |
It is important to note that while many oroidin analogues have shown promising in vitro activity, to date, no dibromoimidazole-based compound has been publicly reported to have entered formal preclinical or clinical trials for cancer.[5][13][14]
Antimicrobial and Anti-biofilm Activity
The dibromoimidazole scaffold is a potent weapon against microbial pathogens. Oroidin and its derivatives have demonstrated significant activity against a range of bacteria and fungi.[15][16] A particularly exciting area of research is their ability to inhibit the formation of bacterial biofilms.[9][17][18][19] Biofilms are communities of microorganisms encased in a self-produced matrix, which renders them highly resistant to conventional antibiotics.
The mechanism of anti-biofilm activity is often linked to the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production.[15][20][21]
Table 2: Biofilm Inhibition by Imidazole Derivatives [15]
| Compound | Organism | Concentration | Biofilm Inhibition (%) |
| IMA-1 | Chromobacterium violaceum | MIC | High |
| IMA-1 | Chromobacterium violaceum | ½ MIC | Moderate |
Mechanism of Action: Quorum Sensing Inhibition
Many Gram-negative bacteria utilize the LuxI/LuxR-type quorum sensing system. The LuxI synthase produces acyl-homoserine lactone (AHL) signal molecules. Once the AHL concentration reaches a certain threshold, it binds to the LuxR transcriptional regulator. The LuxR-AHL complex then activates the expression of target genes, leading to coordinated group behaviors.[19][22][23][24]
Substituted dibromoimidazoles are thought to act as antagonists of the LuxR receptor. By binding to the same site as the native AHL signal molecule, they prevent the activation of the LuxR protein, thereby disrupting the entire QS cascade. Molecular docking studies have suggested that these compounds can fit into the ligand-binding pocket of LuxR-type proteins, forming key interactions that stabilize the inactive conformation of the receptor.[23][25][26]
Future Perspectives
The journey of substituted dibromoimidazoles from their discovery in marine sponges to their current status as promising therapeutic leads is a testament to the power of natural product chemistry. The continued exploration of marine biodiversity will undoubtedly unveil new and even more complex members of this alkaloid family. Advances in synthetic chemistry will enable the efficient and scalable production of these compounds and their analogues, facilitating more extensive biological evaluation.
Future research should focus on several key areas:
-
Elucidation of Biosynthetic Pathways: A deeper understanding of the enzymatic machinery responsible for the synthesis of these complex molecules in their native hosts could open up avenues for biocatalytic and synthetic biology approaches to their production.
-
Target Identification and Mechanism of Action Studies: While quorum sensing inhibition is a promising mechanism, further studies are needed to identify the specific molecular targets of these compounds for their anticancer and other biological activities.
-
Preclinical and Clinical Development: The translation of the most potent and selective dibromoimidazole analogues into clinical candidates will require rigorous preclinical evaluation of their efficacy, safety, and pharmacokinetic properties.
The substituted dibromoimidazole scaffold has proven its value as a privileged structure in medicinal chemistry. With continued interdisciplinary efforts, these marine-derived compounds hold the potential to yield novel therapeutics for a range of human diseases.
References
- 1. Synthesis and anticancer activity of focused compound libraries from the natural product lead, oroidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Graphviz [graphviz.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and development of natural product oridonin-inspired anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total Synthesis of the Nagelamides - Synthetic Studies toward the Reported Structure of Nagelamide D and Nagelamide E Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. cris.bgu.ac.il [cris.bgu.ac.il]
- 10. Total Synthesis of the Putative Structure of Nagelamide D - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Total synthesis of the putative structure of nagelamide D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Therapeutic Potential of Oridonin and Its Analogs: From Anticancer and Antiinflammation to Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. sketchviz.com [sketchviz.com]
- 17. Recent Strategies to Combat Biofilms Using Antimicrobial Agents and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Frontiers | Bacterial Biofilm Inhibition: A Focused Review on Recent Therapeutic Strategies for Combating the Biofilm Mediated Infections [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Research Progress on the Combination of Quorum-Sensing Inhibitors and Antibiotics against Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Introduction: The Significance of a Doubly Halogenated Heterocycle
An In-Depth Guide to the Laboratory-Scale Synthesis of 4,5-Dibromo-1,2-dimethyl-1H-imidazole
This compound is a key heterocyclic building block in the fields of medicinal chemistry and materials science. The imidazole core is a privileged scaffold found in numerous biologically active molecules, and the presence of two bromine atoms at the C4 and C5 positions provides reactive handles for further molecular elaboration. These bromine atoms are ideal for engaging in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the construction of complex molecular architectures. This application note provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of this valuable intermediate, intended for researchers and professionals in chemical and pharmaceutical development.
Core Synthesis Pathway: Electrophilic Aromatic Substitution
The most direct and efficient route to this compound is through the direct electrophilic bromination of the commercially available starting material, 1,2-dimethyl-1H-imidazole. The imidazole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The bromination proceeds sequentially, first at either the C4 or C5 position, followed by a second bromination at the remaining open position to yield the desired dibrominated product.
While elemental bromine (Br₂) is a potent brominating agent, N-Bromosuccinimide (NBS) is often preferred in a laboratory setting. NBS is a crystalline solid that is significantly easier and safer to handle than highly corrosive and volatile liquid bromine.[1] It serves as a reliable source of electrophilic bromine, minimizing the formation of hazardous hydrogen bromide (HBr) gas during the reaction.[1] This protocol will detail the use of NBS for a more controlled and safer transformation.
Safety First: Hazard Analysis and Mitigation
The safe execution of this protocol is paramount. A thorough risk assessment must be conducted before commencing any experimental work.
-
N-Bromosuccinimide (NBS): NBS is an irritant and a lachrymator. It can decompose, sometimes exothermically, upon exposure to light, heat, or impurities.[2] Always use a fresh bottle or a properly stored container. Avoid inhalation of its dust.
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. It is also flammable. All manipulations should be performed within a certified chemical fume hood.
-
Organic Solvents (Ethyl Acetate, Hexanes): These are flammable liquids. Ensure no ignition sources are present during their use, especially during extraction and solvent removal steps.
-
Quenching and Neutralization Reagents: Sodium thiosulfate is a mild reducing agent used to neutralize excess bromine/NBS. Sodium bicarbonate is a weak base used to neutralize acetic acid; its addition will cause gas (CO₂) evolution, which must be vented properly to avoid pressure buildup.
Mandatory Personal Protective Equipment (PPE):
-
Chemical safety goggles or a face shield.[3]
-
Chemical-resistant gloves (nitrile is suitable).[3]
-
A flame-resistant laboratory coat.
-
Work must be conducted in a well-ventilated chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.[4]
Quantitative Data and Reagents
The following table outlines the reagents required for a representative 20 mmol scale reaction.
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Moles (mmol) | Amount |
| 1,2-Dimethyl-1H-imidazole | C₅H₈N₂ | 96.13 | 1.0 | 20 | 1.92 g |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 2.1 | 42 | 7.48 g |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | - | 100 mL |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - | ~300 mL |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | - | - | As needed |
| Saturated Na₂S₂O₃ (aq) | Na₂S₂O₃ | 158.11 | - | - | As needed |
| Brine (Saturated NaCl) | NaCl | 58.44 | - | - | ~50 mL |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | As needed |
Detailed Step-by-Step Experimental Protocol
This procedure is designed to be a self-validating system, with clear checkpoints and explanations for each critical step.
Part 1: Reaction Setup and Execution
-
Reaction Vessel Preparation: Place a magnetic stir bar into a 250 mL round-bottom flask. Ensure all glassware is dry.
-
Dissolution of Starting Material: To the flask, add 1,2-dimethyl-1H-imidazole (1.92 g, 20 mmol). In a chemical fume hood, add 100 mL of glacial acetic acid and stir until the solid is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with stirring. This is critical to manage the exothermic nature of the bromination and prevent side reactions.
-
Addition of Brominating Agent: Slowly add N-Bromosuccinimide (7.48 g, 42 mmol) to the cooled, stirring solution in small portions over 20-30 minutes. A slight excess (2.1 eq.) is used to drive the reaction to completion.[1] Maintain the internal temperature below 10 °C during the addition. The solution may develop a yellow to orange/brown color.
-
Reaction Progression: Once the NBS addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 4-6 hours.
-
Monitoring: The reaction's progress should be monitored by Thin Layer Chromatography (TLC).
-
Eluent System: A 1:1 mixture of Hexane and Ethyl Acetate is a good starting point.
-
Visualization: Use a UV lamp (254 nm) and/or an iodine chamber.
-
Interpretation: The reaction is complete upon the disappearance of the starting material spot (1,2-dimethyl-1H-imidazole).
-
Part 2: Work-up and Isolation
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a 500 mL beaker containing ~200 mL of ice-cold deionized water.
-
Neutralizing Excess Bromine: Add saturated sodium thiosulfate (Na₂S₂O₃) solution dropwise with stirring until the orange/brown color dissipates and the solution becomes colorless or pale yellow.[5] This step safely quenches any unreacted electrophilic bromine.
-
Neutralizing Acid: Place the beaker in an ice bath to cool. Slowly and carefully add saturated sodium bicarbonate (NaHCO₃) solution in portions to neutralize the acetic acid. Vigorous gas evolution (CO₂) will occur. Continue addition until effervescence ceases and the pH of the aqueous solution is neutral to slightly basic (pH 7-8, check with pH paper). The crude product may precipitate as a solid during this step.
-
Extraction: Transfer the entire mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).[5] Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as an off-white or pale yellow solid.
Part 3: Purification
-
Recrystallization: The crude solid can often be purified by recrystallization. A suitable solvent system is an ethanol/water or isopropanol/water mixture. Dissolve the crude product in a minimal amount of the hot alcohol and slowly add water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Column Chromatography: If recrystallization is insufficient, the product can be purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes. The pure fractions, as identified by TLC, are combined and concentrated to yield the final product.
Experimental Workflow Visualization
Characterization of the Final Product
Confirmation of the product's structure and purity is essential.
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would correspond to the two methyl groups. The N-methyl protons should appear as a singlet around δ 3.6-3.8 ppm, and the C2-methyl protons as a singlet around δ 2.3-2.5 ppm. There are no other protons on the imidazole ring.
-
¹³C NMR (CDCl₃, 101 MHz): Expect five distinct signals: two for the methyl carbons, and three for the imidazole ring carbons (C2, C4, and C5). The carbons attached to bromine (C4 and C5) will be shifted significantly compared to the starting material.
-
Mass Spectrometry (EI or ESI): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (a 1:2:1 ratio for M, M+2, and M+4 peaks). The molecular ion peak [M]⁺ should correspond to the molecular weight of C₅H₆Br₂N₂ (253.9 g/mol ).
References
Application Note: A Scalable and Regioselective Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole via NBS Bromination and Controlled Debromination
This document provides a detailed technical guide for the synthesis of 4-bromo-1,2-dimethyl-1H-imidazole, a critical building block in modern medicinal chemistry. We move beyond simple procedural lists to explain the underlying chemical principles, ensuring a reproducible and scalable protocol suitable for research and drug development laboratories.
Strategic Overview: Circumventing the Challenge of Regioisomerism
The direct monobromination of 1,2-dimethyl-1H-imidazole presents a significant synthetic challenge. The reaction often yields a mixture of regioisomers—4-bromo-1,2-dimethyl-1H-imidazole and 5-bromo-1,2-dimethyl-1H-imidazole—which are notoriously difficult to separate due to their similar physical properties.[1] This lack of regiocontrol hinders the efficient, large-scale production required for drug development campaigns.
This guide details a robust, two-step strategy that circumvents this issue entirely. By first performing an exhaustive dibromination of the imidazole ring, followed by a highly selective debromination, we can produce the desired 4-bromo isomer as a single, pure product. This method has been proven to be cost-effective, high-yielding, and scalable.[1][2]
4-Bromo-1,2-dimethyl-1H-imidazole is a key structural motif found in a diverse array of bioactive compounds, including inhibitors of cathepsin K, xanthine oxidase, and various protein kinases, making its efficient synthesis a high-priority endeavor.[1][3]
Caption: High-level strategy for regioselective synthesis.
Scientific Principles and Mechanistic Rationale
2.1. The Mechanism: Electrophilic Aromatic Substitution
N-Bromosuccinimide (NBS) is a versatile reagent capable of facilitating both radical and electrophilic brominations.[4][5] The reaction pathway is largely dictated by the solvent and reaction conditions. For electron-rich aromatic heterocycles like 1,2-dimethyl-1H-imidazole, the reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[6][7]
The use of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is critical. DMF promotes the heterolysis of the N-Br bond, generating a polarized, electrophilic bromine species (Br⁺ equivalent) that is readily attacked by the electron-rich imidazole ring.[6][8] This is in stark contrast to the radical conditions (e.g., CCl₄ with AIBN as an initiator) used for allylic or benzylic brominations.[7][9]
2.2. The Rationale for Dibromination-Debromination
The key to this protocol's success lies in controlling the regiochemistry.
-
Exhaustive Dibromination: The initial bromination occurs at both the C4 and C5 positions of the imidazole ring to form 4,5-dibromo-1,2-dimethyl-1H-imidazole. This step is driven to completion using a slight excess of NBS, ensuring no starting material or monobrominated intermediate remains.
-
Selective Monodebromination: The subsequent reaction with a Grignard reagent, specifically isopropyl magnesium chloride (i-PrMgCl), selectively removes one of the bromine atoms.[1] This selectivity is governed by differences in the electronic environment and steric accessibility of the C4 and C5 positions, leading to the preferential formation of the thermodynamically more stable 4-bromo product.
Safety and Materials
3.1. Reagents and Equipment
| Reagent/Material | Grade | Key Vendor |
| 1,2-Dimethyl-1H-imidazole | ≥98% | Sigma-Aldrich, TCI |
| N-Bromosuccinimide (NBS) | ≥98% | Sigma-Aldrich, Acros |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | MilliporeSigma |
| Isopropylmagnesium chloride | 2.0 M in THF | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | --- |
| Saturated Sodium Chloride (Brine) | Aqueous Solution | --- |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | --- |
| Silica Gel | 230-400 mesh | --- |
| Standard Glassware | Round-bottom flasks, addition funnel, etc. | --- |
| Magnetic Stirrer/Hotplate | --- | --- |
| Rotary Evaporator | --- | --- |
| Inert Atmosphere Setup | Nitrogen or Argon gas line | --- |
3.2. Critical Safety Precautions
-
N-Bromosuccinimide (NBS): NBS is a corrosive solid, a strong oxidizing agent, and an irritant to the skin, eyes, and respiratory tract.[10][11][12] It must be handled in a chemical fume hood with appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[13] Avoid creating dust. Keep away from combustible materials.[14]
-
N,N-Dimethylformamide (DMF): DMF is a skin and respiratory irritant and is readily absorbed through the skin. Handle exclusively in a fume hood.
-
Isopropylmagnesium Chloride: Grignard reagents are highly reactive, pyrophoric, and react violently with water. All reactions must be conducted under a dry, inert atmosphere (N₂ or Ar).
-
General Handling: All procedures should be performed in a well-ventilated chemical fume hood. Contaminated clothing should be removed and laundered before reuse.[14] In case of accidental exposure, consult the relevant Safety Data Sheet (SDS) immediately.[10][11][13]
Detailed Experimental Protocols
Caption: Step-by-step experimental workflow.
Part A: Synthesis of this compound
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,2-dimethyl-1H-imidazole (5.0 g, 52.0 mmol). Dissolve the starting material in anhydrous DMF (50 mL).
-
Reagent Addition: Cool the flask in an ice-water bath to 0 °C. Carefully add N-bromosuccinimide (20.3 g, 114.4 mmol, 2.2 equiv.) in small portions over 30 minutes. Causality Note: Portion-wise addition is crucial to manage the exothermic nature of the bromination and prevent temperature spikes that could lead to side reactions.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Workup: Pour the reaction mixture into 200 mL of water. Extract the aqueous phase with ethyl acetate (3 x 100 mL). Combine the organic layers and wash with saturated brine (2 x 100 mL). Causality Note: The water quench precipitates the product and dissolves the succinimide byproduct and residual DMF. The brine wash helps to remove any remaining water from the organic layer.
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude solid of this compound can be used in the next step without further purification.
Part B: Selective Debromination to 4-Bromo-1,2-dimethyl-1H-imidazole
-
Reaction Setup: Transfer the crude this compound (assuming quantitative yield from the previous step, ~13.2 g, 52.0 mmol) to a 500 mL flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂). Add anhydrous THF (150 mL) and stir to dissolve.
-
Cooling: Cool the solution to –60 °C using a dry ice/acetone bath. Causality Note: Low temperature is essential to control the reactivity of the Grignard reagent and enhance the selectivity of the debromination.
-
Reagent Addition: Slowly add isopropylmagnesium chloride (2.0 M solution in THF, 28.6 mL, 57.2 mmol, 1.1 equiv.) dropwise via a syringe over 20 minutes, ensuring the internal temperature does not rise above –55 °C.
-
Reaction: Stir the mixture at –60 °C for 2 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL) while the flask is still in the cold bath. Allow the mixture to warm to room temperature.
-
Isolation: Extract the mixture with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 4-bromo-1,2-dimethyl-1H-imidazole as a solid.
Data Interpretation: A Self-Validating System
Confirmation of the product structure and purity is essential for trustworthiness. The following analytical data serve as a self-validating checkpoint for the protocol.
| Compound | Molecular Weight | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 1,2-Dimethyl-1H-imidazole | 96.13 | 6.95 (s, 1H), 6.85 (s, 1H), 3.55 (s, 3H), 2.35 (s, 3H) | 145.0, 127.0, 120.0, 33.0, 12.5 |
| This compound | 253.93 | 3.60 (s, 3H), 2.40 (s, 3H) | 146.0, 115.0, 105.0, 34.0, 13.0 |
| 4-Bromo-1,2-dimethyl-1H-imidazole | 175.03 | 6.90 (s, 1H), 3.58 (s, 3H), 2.38 (s, 3H) | 145.5, 122.0, 110.0, 33.5, 12.8 |
Note: NMR shifts are approximate and may vary slightly based on solvent and concentration.
-
Mass Spectrometry (MS): Analysis by ESI-MS should show a characteristic isotopic pattern for a monobrominated compound, with two major peaks at m/z = 175 and 177 of nearly equal intensity ([M+H]⁺).
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. Bromination - Common Conditions [commonorganicchemistry.com]
- 8. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. chemscience.com [chemscience.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Notes and Protocols: Buchwald-Hartwig Amination of 4,5-Dibromo-1,2-dimethyl-1H-imidazole
Introduction: The Strategic Importance of Substituted Imidazoles in Modern Drug Discovery
The imidazole scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The specific substitution pattern on the imidazole ring dictates its biological activity and physical properties. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, offering a direct and efficient route to synthesize arylamines from aryl halides.[1] This reaction's broad substrate scope and functional group tolerance have made it an indispensable tool in medicinal chemistry for the construction of complex molecular architectures.[2]
This application note provides a detailed guide for the Buchwald-Hartwig amination of 4,5-Dibromo-1,2-dimethyl-1H-imidazole. This substrate presents an opportunity for either mono- or di-amination, leading to the synthesis of novel 4-amino-5-bromo-, 5-amino-4-bromo-, or 4,5-diamino-1,2-dimethyl-1H-imidazole derivatives. These products are valuable building blocks for the development of new therapeutic agents, leveraging the unique electronic and steric properties of the substituted imidazole core.
Reaction Principle and Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[3] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine (C-Br) bond of the this compound.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the aminated imidazole product and regenerating the Pd(0) catalyst to continue the cycle.
The choice of ligand is critical to the success of the reaction, as it influences the stability and reactivity of the palladium catalyst throughout the catalytic cycle.[4] Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and reductive elimination steps.[5]
Synthesis of Starting Material: this compound
A cost-effective and scalable synthesis of this compound has been reported starting from commercially available 1,2-dimethyl-1H-imidazole.[6] The process involves a straightforward bromination step.
Protocol: Synthesis of this compound
This protocol is adapted from the literature and may require optimization.[6]
Materials:
-
1,2-dimethyl-1H-imidazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Sodium thiosulfate solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 1,2-dimethyl-1H-imidazole (1.0 equiv) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (2.2 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Experimental Protocols: Buchwald-Hartwig Amination
The following protocols provide a general framework for the mono- and di-amination of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.
Protocol 1: Mono-amination (Selective Functionalization)
Controlling the stoichiometry of the amine is key to achieving selective mono-amination. The regioselectivity (amination at C4 vs. C5) may depend on the specific ligand and reaction conditions and should be determined experimentally.
Materials:
-
This compound
-
Amine (1.0 - 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)[2]
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.5 - 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Anhydrous work-up solvents (e.g., Ethyl acetate, Dichloromethane)
-
Inert gas (Argon or Nitrogen)
Reaction Setup Workflow:
Caption: General workflow for Buchwald-Hartwig amination.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst, and the phosphine ligand.
-
Add the amine (1.0-1.2 equiv) and the base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the mono-aminated product(s).
Protocol 2: Double Amination
For the synthesis of the 4,5-diamino derivative, an excess of the amine and base is typically required.
Materials:
-
This compound
-
Amine (2.2 - 3.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (2-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos) (4-10 mol%)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (2.5 - 4.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Anhydrous work-up solvents
-
Inert gas
Procedure:
-
Follow the same setup procedure as for the mono-amination, but use the adjusted stoichiometry for the amine and base.
-
The reaction may require higher temperatures and/or longer reaction times to achieve complete di-substitution.
-
Monitor the reaction for the disappearance of both the starting material and the mono-aminated intermediate(s).
-
Perform the same work-up and purification procedure as described for the mono-amination to isolate the 4,5-diamino-1,2-dimethyl-1H-imidazole derivative.
Data Presentation: Key Reaction Parameters and Expected Outcomes
The following table summarizes key parameters to consider for optimizing the Buchwald-Hartwig amination of this compound.
| Parameter | Mono-amination | Di-amination | Rationale & Causality |
| Amine (equiv) | 1.0 - 1.2 | 2.2 - 3.0 | Stoichiometry is the primary control for the extent of amination. |
| Base (equiv) | 1.5 - 2.0 | 2.5 - 4.0 | Sufficient base is required to deprotonate the amine and neutralize the HBr formed. |
| Pd Catalyst (mol%) | 1 - 5 | 2 - 5 | Higher catalyst loading may be needed for the less reactive second amination. |
| Ligand (mol%) | 2 - 10 | 4 - 10 | The ligand-to-metal ratio is crucial for catalyst stability and activity. |
| Temperature (°C) | 80 - 110 | 90 - 120 | Higher temperatures can drive the reaction to completion, especially for di-amination. |
| Reaction Time (h) | 4 - 24 | 12 - 48 | Di-amination will likely require longer reaction times. |
Characterization of Potential Products
Predicted ¹H NMR Data (in CDCl₃ or DMSO-d₆):
| Compound | N-CH₃ (s) | C-CH₃ (s) | Aromatic/Amine Protons |
| 4-Amino-5-bromo-1,2-dimethyl-1H-imidazole | ~3.5-3.8 ppm | ~2.2-2.5 ppm | Amine protons (broad singlet), aromatic protons of substituent |
| 5-Amino-4-bromo-1,2-dimethyl-1H-imidazole | ~3.5-3.8 ppm | ~2.2-2.5 ppm | Amine protons (broad singlet), aromatic protons of substituent |
| 4,5-Diamino-1,2-dimethyl-1H-imidazole | ~3.4-3.7 ppm | ~2.1-2.4 ppm | Amine protons (broad singlets), aromatic protons of substituents |
Predicted ¹³C NMR Data (in CDCl₃ or DMSO-d₆):
| Compound | N-CH₃ | C-CH₃ | C2 | C4 | C5 |
| 4-Amino-5-bromo-1,2-dimethyl-1H-imidazole | ~30-35 ppm | ~10-15 ppm | ~145-150 ppm | ~130-135 ppm | ~110-115 ppm |
| 5-Amino-4-bromo-1,2-dimethyl-1H-imidazole | ~30-35 ppm | ~10-15 ppm | ~145-150 ppm | ~110-115 ppm | ~130-135 ppm |
| 4,5-Diamino-1,2-dimethyl-1H-imidazole | ~29-34 ppm | ~9-14 ppm | ~140-145 ppm | ~125-130 ppm | ~125-130 ppm |
Discussion: Causality, Regioselectivity, and Optimization
Catalyst and Ligand Selection: The choice of the palladium source and, more importantly, the phosphine ligand is paramount. For heteroaromatic substrates, bulky, electron-rich biarylphosphine ligands such as XPhos and SPhos have shown great success.[2] These ligands facilitate the oxidative addition and reductive elimination steps, which can be challenging with electron-rich heterocycles. The use of pre-formed palladium-ligand complexes can also improve reaction reproducibility.
Base and Solvent: Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used to deprotonate the amine without competing in the coupling reaction. Weaker bases like potassium carbonate or cesium carbonate can also be effective, particularly with more acidic amines. The choice of solvent is also critical; aprotic, non-polar solvents like toluene and dioxane are generally preferred.
Regioselectivity in Mono-amination: The relative reactivity of the C4 and C5 positions in this compound towards Buchwald-Hartwig amination is not well-documented and will likely be influenced by a combination of steric and electronic factors. The methyl group at the C2 position may exert some steric influence, potentially favoring amination at the less hindered C5 position. However, electronic effects of the imidazole ring nitrogens could also play a significant role. It is therefore crucial to carefully analyze the product mixture of the mono-amination reaction (e.g., by 2D NMR techniques) to determine the regioselectivity under the chosen conditions. It is possible that a mixture of 4-amino-5-bromo and 5-amino-4-bromo isomers will be formed.
Troubleshooting:
-
Low or No Conversion: Increase temperature, reaction time, or catalyst/ligand loading. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere.
-
Formation of Side Products: Hydrodehalogenation (replacement of bromine with hydrogen) can be a competing side reaction. This can sometimes be minimized by using a different base or ligand.
-
Difficulty in Purification: The polarity of the aminated imidazole products can be significantly different from the starting material. A careful selection of the eluent system for column chromatography is necessary.
Conclusion
The Buchwald-Hartwig amination of this compound provides a versatile and powerful platform for the synthesis of novel substituted imidazoles. By carefully controlling the reaction stoichiometry and conditions, researchers can selectively target either mono- or di-aminated products. The protocols and insights provided in this application note serve as a comprehensive guide for scientists and drug development professionals to explore this valuable transformation and accelerate the discovery of new bioactive molecules. Further investigation into the regioselectivity of the mono-amination step will provide deeper insights into the reactivity of this important heterocyclic scaffold.
References
- 1. rsc.org [rsc.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 4,5-Dibromo-1,2-dimethyl-1H-imidazole in Kinase Inhibitor Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Imidazole Scaffold in Kinase Inhibition
The imidazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets, including the highly sought-after family of protein kinases.[1] Its unique electronic properties and capacity for hydrogen bonding and other non-covalent interactions make it an ideal foundation for designing potent and selective enzyme inhibitors. Dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer and inflammatory disorders, propelling kinase inhibitors to the forefront of modern drug discovery.[2]
Within this context, halogenated imidazoles, such as 4,5-Dibromo-1,2-dimethyl-1H-imidazole, serve as exceptionally versatile building blocks. The two bromine atoms at the C4 and C5 positions act as reactive handles for introducing molecular diversity through metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the imidazole core to optimize inhibitor potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth look at the application of this compound in the synthesis of kinase inhibitors, focusing on key synthetic strategies and their underlying principles.
Core Synthetic Applications: Building Kinase Inhibitors
The primary utility of this compound in kinase inhibitor synthesis lies in its capacity to undergo sequential and regioselective functionalization. The bromine atoms can be selectively replaced with various aryl, heteroaryl, or amino groups, which are often crucial for establishing key interactions within the ATP-binding pocket of kinases. The two most powerful and widely employed reactions for this purpose are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for forming carbon-carbon bonds between an organoboron compound and an organic halide.[3] In the context of kinase inhibitor synthesis, this reaction is instrumental for introducing aryl and heteroaryl moieties that can occupy hydrophobic pockets or form critical hydrogen bonds within the kinase active site. For instance, many p38 MAP kinase inhibitors feature a 4-pyridyl group at the C5 position of the imidazole ring, which is believed to form a key hydrogen bond.[4]
While specific literature detailing the Suzuki coupling of this compound is limited, protocols for analogous dibromo-imidazoles provide a strong foundation for its application.[1][3] The reactivity of the two bromine atoms may differ, allowing for selective mono- or di-arylation by carefully controlling reaction conditions and stoichiometry.
References
The Strategic Functionalization of 4,5-Dibromo-1,2-dimethyl-1H-imidazole for the Generation of Potent Bioactive Molecules
Introduction: The Privileged Imidazole Scaffold in Modern Drug Discovery
The 1,2-dimethyl-1H-imidazole core is a privileged scaffold in medicinal chemistry, forming the central framework of numerous bioactive compounds. Its prevalence stems from its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets. The strategic introduction of substituents onto this core allows for the fine-tuning of a molecule's steric and electronic properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.[1][2][3] 4,5-Dibromo-1,2-dimethyl-1H-imidazole serves as a versatile and highly valuable starting material in this context, offering two reactive handles for the construction of diverse and complex molecular architectures through modern cross-coupling methodologies.
This technical guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on its application in the synthesis of kinase inhibitors. We will detail robust and reproducible protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—and discuss the principles of regioselective functionalization. Furthermore, we will present case studies of bioactive molecules derived from this scaffold, highlighting their therapeutic potential and the signaling pathways they modulate.
Core Chemical Transformations: A Gateway to Molecular Diversity
The two bromine atoms at the C4 and C5 positions of the imidazole ring are amenable to a variety of palladium-catalyzed cross-coupling reactions. These transformations are the cornerstones of modern synthetic chemistry, allowing for the efficient formation of carbon-carbon and carbon-nitrogen bonds.[4][5] The judicious selection of reaction conditions, including the catalyst, ligand, base, and solvent, is paramount to achieving high yields and, crucially, controlling the regioselectivity of the functionalization.
Regioselectivity in Di-haloheterocycles: A Controllable Challenge
A key consideration when working with this compound is the potential for differential reactivity between the C4 and C5 positions. While specific studies on this exact molecule are limited, general principles derived from related di-haloheterocycles can be applied.[4][6] The relative rates of oxidative addition of the palladium catalyst to the C-Br bonds can be influenced by subtle differences in the electronic environment and steric hindrance around each position. This presents an opportunity for selective mono-functionalization, followed by a subsequent, different coupling reaction at the remaining bromine position, thereby enabling the synthesis of unsymmetrical 4,5-disubstituted imidazoles.
Generally, a step-wise approach is the most reliable method to achieve unsymmetrical disubstitution. This involves a carefully controlled mono-coupling reaction, followed by isolation and purification of the mono-substituted intermediate before proceeding with the second coupling.
Application in Kinase Inhibitor Synthesis
The imidazole scaffold is a prominent feature in many kinase inhibitors, which are a major class of targeted cancer therapeutics.[7][8] These drugs function by blocking the activity of specific kinases, enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and survival.[9] Dysregulation of kinase activity is a hallmark of many cancers.
Targeting Key Signaling Pathways in Oncology
Molecules derived from the 1,2-dimethyl-1H-imidazole core have shown potent inhibitory activity against several key kinases implicated in cancer, including:
-
p38 MAP Kinase: A central regulator of inflammatory responses and cellular stress. Its inhibition is a therapeutic strategy for inflammatory diseases and certain cancers.[4][7][10][11]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][12][13][14][15][16]
-
Casein Kinase 2 (CK2): A pleiotropic kinase that is often overexpressed in cancer and contributes to cell growth, proliferation, and suppression of apoptosis.[9][17]
The ability to readily diversify the this compound core through cross-coupling reactions makes it an ideal starting point for the rapid generation of libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.
Caption: Targeted Kinase Signaling Pathways.
Experimental Protocols
The following protocols are provided as robust starting points for the functionalization of this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the dibromoimidazole and an organoboron reagent.[2][18]
Caption: Suzuki-Miyaura Coupling Workflow.
Materials:
| Reagent | CAS Number | Supplier Example |
| This compound | 16954-05-5 | Sigma-Aldrich |
| Arylboronic Acid | Substrate-dependent | Commercially available |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Sigma-Aldrich |
| 1,4-Dioxane (anhydrous) | 123-91-1 | Sigma-Aldrich |
| Deionized Water | N/A | N/A |
Procedure for Mono-Arylation:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a degassed 3:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the mono-arylated product.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable and commonly used Pd(0) source for Suzuki couplings.[18]
-
Base: Potassium carbonate is a moderately strong inorganic base, sufficient to facilitate the transmetalation step of the catalytic cycle.[18]
-
Solvent System: The dioxane/water mixture is effective at dissolving both the organic and inorganic reagents. Water is crucial for the activity of the inorganic base.[19]
-
Stoichiometry: A slight excess of the boronic acid is used to ensure complete consumption of the limiting reagent, facilitating the isolation of the mono-arylated product.
Protocol 2: Sonogashira Cross-Coupling
The Sonogashira reaction enables the formation of a C-C bond between the dibromoimidazole and a terminal alkyne, a valuable transformation for extending molecular scaffolds.[5][14][20][21][22]
Caption: Sonogashira Coupling Workflow.
Materials:
| Reagent | CAS Number | Supplier Example |
| This compound | 16954-05-5 | Sigma-Aldrich |
| Terminal Alkyne | Substrate-dependent | Commercially available |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Sigma-Aldrich |
| Copper(I) Iodide (CuI) | 7681-65-4 | Sigma-Aldrich |
| Triethylamine (Et₃N) | 121-44-8 | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | Sigma-Aldrich |
Procedure for Mono-Alkynylation:
-
To a Schlenk flask, add this compound (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF, followed by triethylamine (2.5 eq) and the terminal alkyne (1.1 eq).
-
Stir the reaction mixture at room temperature to 60 °C, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Co-catalyst: Copper(I) iodide is essential for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[22]
-
Base: Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent in some cases. It also acts as a scavenger for the HBr generated during the reaction.[14]
-
Solvent: THF is a good solvent for both the starting materials and the catalyst system.[4]
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[12][23]
Caption: Buchwald-Hartwig Amination Workflow.
Materials:
| Reagent | CAS Number | Supplier Example |
| This compound | 16954-05-5 | Sigma-Aldrich |
| Amine (primary or secondary) | Substrate-dependent | Commercially available |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | Sigma-Aldrich |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | Sigma-Aldrich |
| Toluene (anhydrous) | 108-88-3 | Sigma-Aldrich |
Procedure for Mono-Amination:
-
In a glovebox, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk tube.
-
Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Causality Behind Experimental Choices:
-
Ligand: Bulky, electron-rich phosphine ligands like XPhos are highly effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle, especially for less reactive aryl bromides.[12]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a specialized ligand is a common and effective system for modern Buchwald-Hartwig aminations.[23]
Case Study: Synthesis of a Casein Kinase Inhibitor
A notable example of the application of a related building block, 4-bromo-1,2-dimethyl-1H-imidazole, is in the synthesis of a potent casein kinase δ/ε inhibitor. The synthetic route commences with a Suzuki-Miyaura coupling, demonstrating the practical utility of this methodology in a drug discovery context.
Table 1: Bioactivity of a Representative Imidazole-Based Kinase Inhibitor
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line Example | Reference |
| Compound V | Casein Kinase δ/ε | < 100 | HCT-116 |
Note: Compound V is synthesized from the mono-bromo analog, but the initial Suzuki coupling step is directly applicable to the dibromo starting material.
Conclusion
This compound is a powerful and versatile building block for the synthesis of bioactive molecules, particularly in the realm of kinase inhibitors. The strategic application of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, provides a robust platform for the rapid diversification of this privileged scaffold. Careful control of reaction conditions allows for selective functionalization, enabling the creation of complex and novel molecular architectures. The protocols and insights provided in this guide are intended to empower researchers in their efforts to design and synthesize the next generation of targeted therapeutics.
References
- 1. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies | Semantic Scholar [semanticscholar.org]
- 15. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. benchchem.com [benchchem.com]
selective debromination of 4,5-Dibromo-1,2-dimethyl-1H-imidazole
An In-Depth Technical Guide to the Selective Debromination of 4,5-Dibromo-1,2-dimethyl-1H-imidazole
Abstract
This application note provides a detailed guide for the regioselective monodebromination of this compound to yield 4-Bromo-1,2-dimethyl-1H-imidazole, a crucial building block for various active pharmaceutical ingredients (APIs).[1] The synthesis of this key intermediate has been hampered by challenges in achieving selective functionalization. This document outlines a cost-effective, scalable, and high-yielding protocol using isopropyl magnesium chloride, developed to circumvent issues of regioisomer formation and provide a robust manufacturing process. We present a comparative analysis of different methodologies, detailed step-by-step protocols for organometallic-mediated debromination, and the mechanistic rationale behind the experimental choices.
Introduction: The Significance of 4-Bromo-1,2-dimethyl-1H-imidazole
4-Bromo-1,2-dimethyl-1H-imidazole is a high-value intermediate in the synthesis of a diverse range of bioactive molecules. Its structural motif is integral to compounds targeting a variety of diseases, including cathepsin K inhibitors, xanthine oxidase inhibitors, and RIP1 kinase inhibitors.[1][2] The reliable and large-scale supply of this building block is a critical bottleneck in the development of these potential therapeutics. Traditional synthesis methods, such as the methylation of 5-bromo-2-methyl-1H-imidazole, often result in difficult-to-separate regioisomeric mixtures, leading to low yields of the desired product.[1]
A more strategic approach involves the dibromination of commercially available 1,2-dimethyl-1H-imidazole to form this compound, followed by a selective debromination at the 5-position. This strategy hinges on the ability to precisely remove one of the two bromine atoms, a non-trivial chemical challenge.
The Challenge: Regioselective C-Br Bond Cleavage
The core chemical problem lies in the similar electronic environments of the C4 and C5 positions of the dibrominated imidazole ring. Achieving selective cleavage of the C5-Br bond while leaving the C4-Br bond intact requires a reagent that can differentiate between these two positions. Early attempts to achieve this selectivity explored various reagents with limited success.
An investigation into suitable conditions explored several chemical pathways. Initial attempts using tetramethylammonium fluoride (TMAF) in DMSO or sodium iodide with TMSCl resulted in either trace amounts of product or low yields.[1] Similarly, reductive halogenation with sodium borohydride (NaBH4) was unsuccessful.[1] These results highlighted the need for a more targeted approach, leading to the exploration of organometallic reagents capable of selective halogen-metal exchange.
Methodologies for Selective Debromination: A Comparative Overview
The breakthrough in achieving high selectivity and yield came from the use of organometallic reagents, specifically organolithium and Grignard reagents. These reagents facilitate a bromine-metal exchange, followed by quenching with a proton source to achieve the desired monodebromination.
| Entry | Reagent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield of 4-Bromo-1,2-dimethyl-1H-imidazole (%) | Reference |
| 1 | n-Butyl Lithium (1.2) | THF | -60 | 1 | 45 | [1] |
| 2 | n-Butyl Lithium (1.2) | THF | -78 | 1 | 55 | [1] |
| 3 | Isopropyl Magnesium Chloride (1.2) | THF | -15 | 1 | 70 | [1] |
| 4 | Isopropyl Magnesium Chloride (1.2) | THF | 0 | 1 | 80 | [1] |
| 5 | Isopropyl Magnesium Chloride (1.2) | THF | RT | 1 | 80 | [1] |
Table 1: Optimization of Selective Debromination Conditions. This table summarizes the key findings from the optimization studies, highlighting the superior performance of isopropyl magnesium chloride at ambient temperatures.[1]
Protocol 1: Selective Debromination via Lithium-Halogen Exchange
This protocol utilizes n-butyllithium (n-BuLi), a strong base and potent organometallic reagent, to perform a selective bromine-lithium exchange.[3]
Principle and Mechanism
The reaction proceeds via a lithium-halogen exchange mechanism. The n-BuLi, which exists as aggregates (dimers and tetramers) in solution, acts as a nucleophile.[4][5] The more electropositive lithium atom facilitates the exchange with one of the bromine atoms on the imidazole ring. The reaction is performed at very low temperatures (-78 °C) to maintain the stability of the resulting lithiated intermediate and prevent side reactions, such as the deprotonation of the solvent (THF).[3] The subsequent addition of a proton source, like water or methanol, quenches the lithiated intermediate, replacing the lithium with a hydrogen atom to yield the monobrominated product.
References
Application Notes & Protocols: Strategic Cross-Coupling of Dibromo-imidazoles for Accelerated Drug Discovery
Authored by: A Senior Application Scientist
Introduction: The Imidazole Scaffold and the Dibromo-imidazole Linchpin
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Its ability to participate in hydrogen bonding and coordinate to metallic centers in enzymes makes it a cornerstone of drug design. The synthetic utility of this heterocycle is vastly expanded through functionalization, and dihalo-imidazoles, particularly dibromo-imidazoles, represent robust and versatile starting materials for building molecular complexity.[2]
Palladium-catalyzed cross-coupling reactions have transformed the synthesis of complex organic molecules, offering powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[3] However, applying these reactions to dihalogenated heterocycles like dibromo-imidazoles presents a significant challenge: regioselectivity . The ability to selectively functionalize one C-Br bond while leaving the other intact for subsequent transformation is critical for efficient and modular synthesis.
This guide provides an in-depth analysis of cross-coupling reactions on dibromo-imidazole cores. We will move beyond simple procedural lists to explore the underlying mechanistic principles that govern selectivity, offering field-proven protocols and troubleshooting strategies for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions.
Pillar 1: The Catalytic Cycle and the Question of Regioselectivity
All palladium-catalyzed cross-coupling reactions discussed herein operate through a similar catalytic cycle.[4][5] Understanding this cycle is fundamental to rationalizing reaction outcomes and troubleshooting experiments.
Caption: General Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.
The critical step for regioselectivity in dibromo-imidazoles is the initial Oxidative Addition . The Pd(0) catalyst can insert into either of the two C-Br bonds. The preferred site is determined by a combination of factors:
-
Electronic Effects: The palladium catalyst will preferentially add to the more electron-deficient carbon atom. The positions on the imidazole ring (C2, C4, C5) have different electronic densities, influenced by the two nitrogen atoms and any substituent on the ring nitrogen (N1).
-
Steric Hindrance: Bulky substituents on the imidazole ring or on the catalyst's ligands can block access to an adjacent C-Br bond, directing the catalyst to the less hindered position.
-
Catalyst Control: This is the most powerful tool for directing regioselectivity. The choice of palladium ligand can fundamentally alter the electronic and steric properties of the catalyst, overriding the inherent reactivity of the substrate.[6][7] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to achieve this control.[6][8]
Pillar 2: Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron reagent with a halide, is arguably the most versatile and widely used cross-coupling method for functionalizing haloimidazoles due to its mild conditions and high functional group tolerance.[2][9][3][10] For dibromo-imidazoles, the key is catalyst-controlled regioselectivity.[7][11]
Caption: Catalyst systems dictate the site of mono-arylation on dibromo-imidazoles.
Comparative Reaction Conditions for Mono-Arylation
| Position | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| C4/C5 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 70-95 | [12] |
| C4/C5 | PdCl₂(dppf) (3) | - | K₂CO₃ | Toluene/H₂O | 80 | 85-98 | [13] |
| C2 | Pd₂(dba)₃ (2.5) | SPhos (6) | K₃PO₄ | Toluene/H₂O | 100 | 75-90 | [7] |
| C2 | Pd(OAc)₂ (5) | XPhos (10) | K₃PO₄ | THF | 80 | 60-85 | [7][11] |
Causality: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) typically favor coupling at the C4 or C5 position of N-substituted 4,5-dibromoimidazoles, which is often the thermodynamically favored site. To override this preference and achieve coupling at the sterically hindered and electronically distinct C2 position (on 2,4- or 2,5-dibromoimidazoles), bulky and electron-rich biaryl phosphine ligands like SPhos or XPhos are required.[7][11] These ligands stabilize the palladium center, facilitating the more challenging oxidative addition at the C2 position.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at C4/C5
This protocol is adapted from procedures for the selective mono-coupling of dihaloheterocycles.[12]
-
Materials:
-
N-substituted 4,5-dibromoimidazole (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon gas supply
-
-
Setup:
-
To a flame-dried Schlenk flask, add the dibromo-imidazole, arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
-
Reaction:
-
Stir the reaction mixture at 90 °C under a positive pressure of inert gas.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Pillar 3: Sonogashira, Heck, and Buchwald-Hartwig Reactions
While the Suzuki coupling is prevalent, other cross-coupling reactions are indispensable for installing diverse functionalities.
Sonogashira Coupling: Access to Alkynyl-Imidazoles
The Sonogashira reaction provides a powerful method for C(sp²)-C(sp) bond formation, coupling terminal alkynes with aryl halides.[14][15] This reaction is catalyzed by a dual system of palladium and a copper(I) salt.[16]
Typical Conditions:
-
Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Co-catalyst: Copper(I) iodide (CuI) (1-3 mol%)
-
Base: A strong amine base like triethylamine (TEA) or diisopropylamine (DIPA), which often serves as the solvent or co-solvent.[16]
-
Solvent: THF or DMF.
-
Temperature: Room temperature to 60 °C.
Causality: The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[5][14] The amine base is crucial for neutralizing the HX byproduct and facilitating the formation of the copper acetylide.[15]
Protocol 2: General Procedure for Mono-Sonogashira Coupling
-
Materials:
-
Dibromo-imidazole (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
CuI (0.02 equiv)
-
Diisopropylamine (DIPA) (5.0 equiv)
-
Anhydrous THF
-
-
Setup:
-
In a flame-dried flask under inert atmosphere, dissolve the dibromo-imidazole in THF.
-
Sequentially add Pd(PPh₃)₂Cl₂, CuI, DIPA, and the terminal alkyne at room temperature.[16]
-
-
Reaction:
-
Stir the mixture at room temperature for 3-6 hours or until TLC/LC-MS indicates consumption of the starting material. Gentle heating (40-50 °C) may be required for less reactive substrates.
-
-
Workup and Purification:
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove solids.
-
Wash the filtrate with saturated aqueous NH₄Cl, then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
Heck Coupling: Installing Olefinic Groups
The Heck (or Mizoroki-Heck) reaction couples an aryl halide with an alkene to form a substituted alkene.[4][17]
Typical Conditions:
-
Catalyst: Pd(OAc)₂ or Pd(PPh₃)₄ (2-5 mol%)
-
Ligand: PPh₃ or other phosphine ligands (if not using a pre-formed complex).
-
Base: Organic bases like TEA or inorganic bases like K₂CO₃ or NaOAc.
-
Solvent: DMF, NMP, or acetonitrile.
-
Additives: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are sometimes added to improve yield and prevent catalyst decomposition, especially with aryl bromides.[18][19]
-
Temperature: Typically high, 80-140 °C.
Causality: The reaction proceeds via oxidative addition, migratory insertion of the olefin into the Pd-Aryl bond, followed by a β-hydride elimination to release the product and regenerate the Pd(0) catalyst.[4][20] The base is required to neutralize the HBr formed during the catalytic cycle.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is the premier method for coupling amines with aryl halides.[21][22][23] This reaction has revolutionized the synthesis of anilines and other arylamines, which are common motifs in pharmaceuticals.[24]
Typical Conditions:
-
Catalyst: A Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂.
-
Ligand: Sterically hindered, electron-rich phosphine ligands are critical. Common choices include biaryl phosphines (e.g., XPhos, RuPhos) or ferrocene-based ligands (e.g., dppf).[21]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is most common, though others like K₃PO₄ or Cs₂CO₃ can be used.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF.
-
Temperature: 60-110 °C.
Causality: The bulky ligand facilitates both the oxidative addition of the aryl halide and the final reductive elimination step, which forms the C-N bond.[25] The strong base is necessary to deprotonate the amine, allowing it to coordinate to the palladium center and displace the halide.[22]
Pillar 4: Troubleshooting Common Issues
Caption: A logical workflow for troubleshooting common cross-coupling problems.
-
Issue: Debromination/Protodehalogenation Byproduct.
-
Cause: This side reaction, where the bromine is replaced by a hydrogen, can be promoted by strong bases, impurities in solvents, or the presence of protic sources like water.[26]
-
Solution:
-
Optimize the Base: Switch from strong alkoxide bases to milder inorganic bases like K₃PO₄, Cs₂CO₃, or CsF.[26]
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and flame-dry all glassware.
-
Protect the N-H: For N-unprotected imidazoles, the acidic proton can interfere. Protecting the nitrogen (e.g., with a SEM or BOC group) can suppress this side reaction.[26]
-
-
-
Issue: Low or No Conversion.
-
Cause: Inactive catalyst is the most common culprit. This can be due to oxygen poisoning the Pd(0) species or use of an inappropriate ligand/precatalyst combination.
-
Solution:
-
Rigorous Degassing: Ensure solvents are thoroughly degassed via freeze-pump-thaw cycles or by sparging with argon/nitrogen for an extended period.
-
Catalyst Screening: The chosen palladium source and ligand may not be optimal. Screen different precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a panel of ligands (e.g., PPh₃, XPhos, SPhos, dppf).[27]
-
Temperature: Some oxidative additions have a high activation energy. Cautiously increase the reaction temperature.
-
-
-
Issue: Poor Regioselectivity.
-
Cause: The chosen catalyst system is not providing sufficient differentiation between the two C-Br positions.
-
Solution:
-
Ligand Modification: This is the most direct approach. If you are getting a mixture of isomers, a more sterically demanding ligand may be needed to block one site, or a more electron-rich ligand may be required to activate a specific position.[7]
-
Lower Temperature: Running the reaction at a lower temperature can sometimes increase the kinetic preference for one site over the other, improving selectivity at the cost of reaction rate.
-
-
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jocpr.com [jocpr.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 17. Heck Reaction [organic-chemistry.org]
- 18. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 20. mdpi.com [mdpi.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 24. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 25. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 26. benchchem.com [benchchem.com]
- 27. Yoneda Labs [yonedalabs.com]
The Strategic Utility of 4,5-Dibromo-1,2-dimethyl-1H-imidazole in Advanced Materials Science: A Guide to Synthesis and Application
Introduction: Unveiling a Versatile Building Block
In the landscape of materials science, the quest for novel molecules that serve as robust and versatile building blocks is perpetual. Among the heterocyclic compounds, imidazole derivatives are of significant interest due to their unique electronic properties, thermal stability, and coordination capabilities. The strategic halogenation of the imidazole core further enhances its synthetic utility, providing reactive handles for the construction of complex molecular architectures. This guide focuses on 4,5-Dibromo-1,2-dimethyl-1H-imidazole, a key intermediate poised for significant applications in the development of advanced materials. The presence of two bromine atoms on the imidazole ring, coupled with the stability imparted by the N-methyl and C-methyl groups, makes this compound a valuable precursor for a range of functional materials, from organic electronics to specialized polymers. This document provides a comprehensive overview of its synthesis and explores its potential applications with detailed protocols for researchers and scientists.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 16954-05-5 |
| Molecular Formula | C₅H₆Br₂N₂ |
| Molecular Weight | 253.92 g/mol |
| Appearance | Solid |
| Purity | Typically ≥98% |
| Storage | Sealed in a dry, room temperature environment |
Synthesis Protocol: A Reliable Pathway
A robust and scalable synthesis of this compound is crucial for its application in materials science. The most common route involves the direct bromination of 1,2-dimethyl-1H-imidazole.
Protocol: Synthesis of this compound
This protocol details the dibromination of 1,2-dimethyl-1H-imidazole using N-bromosuccinimide (NBS) as the brominating agent.
Materials:
-
1,2-dimethyl-1H-imidazole
-
N-bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1,2-dimethyl-1H-imidazole (1.0 eq.) in DMF.
-
Addition of Brominating Agent: To the stirred solution, slowly add N-bromosuccinimide (2.2 eq.) portion-wise at room temperature. Monitor the temperature of the reaction mixture and cool with an ice bath if necessary to control any exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted NBS.
-
Work-up: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Application Notes in Materials Science
The two bromine atoms at the 4 and 5 positions of this compound are reactive sites for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This reactivity allows for the incorporation of the imidazole core into larger, more complex molecular structures, making it a valuable building block for a range of advanced materials.
Precursor for Organic Electronic Materials
Brominated aromatic and heteroaromatic compounds are fundamental building blocks in the synthesis of organic semiconductors, which are the active components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromine atoms on this compound can be substituted with various aryl or vinyl groups through cross-coupling reactions to construct conjugated molecules with tailored electronic properties.[1]
The imidazole core itself possesses desirable electronic characteristics, and by extending the conjugation through the 4 and 5 positions, researchers can fine-tune the HOMO/LUMO energy levels, bandgap, and charge transport properties of the resulting materials.[1] The methyl groups at the 1 and 2 positions can also influence the solubility and solid-state packing of the final molecules, which are critical parameters for device performance.[2]
Protocol: Synthesis of a π-Conjugated Molecule via Suzuki-Miyaura Coupling
This representative protocol describes the di-arylation of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 2.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 3.0 eq.)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (2.5 eq.), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (3.0 eq.).
-
Degassing: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 3:1:1 Toluene:Ethanol:Water).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction by TLC.
-
Work-up: After cooling to room temperature, add water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4,5-Dibromo-1,2-dimethyl-1H-imidazole
Welcome to the technical support center for the synthesis of 4,5-Dibromo-1,2-dimethyl-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this important synthetic transformation. As a key building block in the development of various active pharmaceutical ingredients (APIs), achieving a high-yielding, scalable, and reproducible synthesis is paramount.[1][2][3] This document moves beyond simple protocols to explain the causality behind experimental choices, providing you with the expert insights needed to overcome common challenges.
Section 1: The Core Synthesis Pathway: Electrophilic Bromination
The most direct and widely adopted method for synthesizing this compound is through the direct electrophilic bromination of 1,2-dimethyl-1H-imidazole. The imidazole ring is electron-rich, making it susceptible to electrophilic attack at the C4 and C5 positions. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it is a solid that is safer and easier to handle than liquid bromine and minimizes the formation of hazardous HBr gas.[4]
The reaction proceeds stepwise, where the introduction of the first bromine atom can influence the rate of the second bromination. Therefore, precise control over reaction conditions is essential to prevent the accumulation of the mono-brominated intermediate and ensure high conversion to the desired dibrominated product.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My yield is disappointingly low, and TLC analysis shows a significant amount of unreacted 1,2-dimethyl-1H-imidazole. What's going wrong?
A1: This is a classic sign of incomplete reaction, which typically points to two primary culprits: the brominating agent or the reaction temperature.
-
Possible Cause 1: Inactive N-Bromosuccinimide (NBS). NBS can degrade over time, especially with exposure to light and moisture, leading to a lower-than-expected concentration of active electrophilic bromine.
-
Solution: Always use NBS from a freshly opened container or repurify old NBS by recrystallization from water. As a diagnostic, you can perform a small-scale test reaction with a known reactive substrate to confirm the activity of your NBS batch.
-
-
Possible Cause 2: Insufficient Reaction Temperature or Time. The activation energy for the second bromination may not be reached, or the reaction may not have proceeded for long enough to ensure full conversion.
-
Solution: While the initial addition of NBS should be done at 0 °C to control the exotherm, ensure the reaction is allowed to warm to room temperature and stir for an adequate duration. Optimization studies have shown that reaction time is a critical parameter, with longer times generally leading to higher yields of the dibrominated product.[5] If the reaction stalls at room temperature, consider gently heating the mixture (e.g., to 40-50 °C) while carefully monitoring the progress by TLC.
-
Q2: I've formed the mono-brominated product as the major component. How do I drive the reaction to the desired dibromo- aompound?
A2: This is a common selectivity issue and directly relates to the stoichiometry of the brominating agent and reaction kinetics.
-
Possible Cause: Insufficient NBS. To ensure complete dibromination, a stoichiometric excess of NBS is required. Using exactly 2.0 equivalents can often leave a portion of the mono-brominated intermediate unreacted.
-
Solution: Employ 2.1 to 2.2 equivalents of NBS to drive the reaction equilibrium towards the dibrominated product.[4] If TLC analysis confirms the presence of the mono-bromo species and an absence of starting material, you can add an additional 0.1-0.2 equivalents of NBS to the reaction mixture and continue stirring to push the reaction to completion.[4]
-
Q3: The crude product is contaminated with succinimide, which is co-eluting during column chromatography. How can I remove it effectively?
A3: Succinimide, the byproduct of NBS, has moderate solubility in many organic solvents, making its removal a frequent challenge.[4]
-
Solution 1: Aqueous Workup. An effective workup is the first line of defense. After quenching the reaction, ensure you perform multiple washes of the organic layer with water or a saturated brine solution. Succinimide has higher solubility in the aqueous phase, and repeated washes can significantly reduce its concentration before you proceed to chromatography.
-
Solution 2: Recrystallization. If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions where the desired product crystallizes out, leaving the more soluble succinimide impurity in the mother liquor.
Q4: The reaction produced an unexpected white precipitate that is poorly soluble in my extraction solvent. What might this be?
A4: While less common with NBS, if any elemental bromine (Br₂) is present or formed, it can react with the product to form a salt.
-
Possible Cause: Imidazolium Salt Formation. The nitrogen atoms in the imidazole ring can be protonated or alkylated. It has been reported that 1,2-dimethyl-1H-imidazole can react to form 4,5-dibromo-1,2-dimethyl-1H-imidazol-3-ium bromide, a salt that would exhibit different solubility characteristics than the neutral product.[6]
-
Solution: During the workup, neutralizing the aqueous layer with a mild base like sodium bicarbonate before extraction can help ensure the product remains in its neutral, more organic-soluble form. If the salt has precipitated, it can be collected, neutralized in a separate step, and then extracted.
-
Section 3: Optimization of Reaction Conditions
Achieving an optimal yield (ca. 80%) is a function of balancing solvent, reaction time, and temperature.[5] A study by Vetrichelvan et al. provides critical insights into these parameters.
FAQ: Which solvent is best, and how long should the reaction run?
A3: Based on systematic screening, Dimethylformamide (DMF) was identified as a superior solvent for this transformation compared to acetonitrile (MeCN) and toluene.[5] Furthermore, the reaction time was found to be a crucial factor in maximizing the yield.
The table below summarizes the optimization data, clearly showing that an extended reaction time in DMF provides the best results.[5]
| Entry | Solvent | NBS (eq.) | Time (h) | Temperature (°C) | Yield (%) |
| 1 | MeCN | 2.1 | 12 | RT | 60 |
| 2 | Toluene | 2.1 | 12 | RT | 45 |
| 3 | DMF | 2.1 | 2 | RT | 55 |
| 4 | DMF | 2.1 | 5 | RT | 65 |
| 5 | DMF | 2.1 | 12 | RT | 80 |
Data synthesized from Vetrichelvan, M., et al. (2023). SynOpen.[5]
Expert Insight: While DMF is effective, it's important to note that the NBS-DMF system can have safety concerns during large-scale operations due to potential thermal runaway reactions.[5] For scale-up, a thorough safety assessment is required, and alternative solvents or flow chemistry setups may be considered.
Section 4: Product Characterization
FAQ: What are the key spectroscopic features to confirm the identity of this compound?
A4: Proper characterization is essential to confirm the structure and purity of the final product. Based on its chemical structure, the following spectral characteristics are expected:
-
Molecular Formula: C₅H₆Br₂N₂[7]
-
Molecular Weight: 253.93 g/mol
-
¹H NMR: You should expect two singlets in the aliphatic region corresponding to the two methyl groups (N-CH₃ and C-CH₃). The chemical shifts will be influenced by their position on the ring.
-
¹³C NMR: The spectrum will show five distinct carbon signals: two for the methyl groups and three for the imidazole ring carbons. The two carbons bonded to bromine (C4 and C5) will be significantly shifted compared to the C2 carbon.
-
Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for a molecule containing two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br). The molecular ion peak cluster will be the most telling feature.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. 4,5-Dibromo-1,2-dimethyl-1H-imidazol-3-ium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C5H6Br2N2) [pubchemlite.lcsb.uni.lu]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Solvent Conditions for Imidazole Bromination
Welcome to the Technical Support Center for Imidazole Bromination. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-tested insights into optimizing one of the most crucial parameters in your reaction setup: the solvent. The following resources move beyond simple protocol recitation to explain the underlying chemical principles, helping you troubleshoot existing methods and design new, robust synthetic routes.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for the electrophilic bromination of imidazole?
A1: Solvent choice is paramount because it directly influences the reaction's kinetics, selectivity, and even the nature of the brominating species. The imidazole ring is electron-rich and highly susceptible to electrophilic aromatic substitution.[1] The solvent mediates this reactivity in several ways:
-
Stabilization of Intermediates: The reaction proceeds through a positively charged intermediate known as a Wheland intermediate or arenium ion.[2] Polar solvents can stabilize this charged species, thereby accelerating the reaction rate.[3]
-
Solubility of Reagents: Both the imidazole substrate and the brominating agent (e.g., N-Bromosuccinimide - NBS) must be adequately dissolved for a homogenous and efficient reaction.[4]
-
Modulation of Reagent Reactivity: The reactivity of brominating agents like NBS can be highly solvent-dependent. In polar aprotic solvents, the electrophilic bromine pathway is typically favored.[5]
Q2: What are the most commonly recommended solvents for imidazole bromination with NBS, and what are their primary characteristics?
A2: Anhydrous polar aprotic solvents are generally the preferred choice for NBS brominations of imidazoles and other heterocyclic compounds.[4] The most effective and commonly used solvents include N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Dichloromethane (DCM).[4]
| Solvent | Type | Dielectric Constant (ε) | Key Characteristics & Use Cases |
| DMF | Polar Aprotic | 36.7 | Excellent solvating power for both imidazole and NBS. Promotes a fast reaction rate, often driving the reaction towards polybromination.[4][6] |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Also highly effective and promotes rapid bromination. Can participate in hydrogen bonding, which may influence regioselectivity for certain substituted imidazoles.[4][5] |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | A less polar option than DMF or ACN. Can provide better control over the reaction rate, which is useful when trying to isolate mono-brominated intermediates.[4] |
| Chloroform (CHCl₃) | Polar Aprotic | 4.8 | Similar to DCM, its lower polarity can help moderate reactivity.[4] |
| Carbon Tetrachloride (CCl₄) | Nonpolar | 2.2 | Often used for radical-initiated side-chain brominations. Under free-radical conditions, it can lead to polybromination on both the ring and alkyl substituents.[7] |
| Water | Polar Protic | 80.1 | Can be used in some eco-friendly protocols, often accelerating the reaction. However, it can also lead to hydrolysis of NBS and the formation of byproducts.[8][9] |
Q3: How do polar protic vs. polar aprotic solvents uniquely affect the reaction?
A3: The key difference lies in their ability to hydrogen bond.
-
Polar Aprotic Solvents (e.g., DMF, ACN, DCM): These solvents lack acidic protons. They are effective at solvating cations but are less effective at solvating anions (the nucleophile). In the context of bromination, they effectively stabilize the cationic Wheland intermediate without strongly interacting with the bromide or succinimide anions, generally leading to faster reaction rates.[10][11]
-
Polar Protic Solvents (e.g., Water, Alcohols): These solvents have acidic protons (O-H, N-H) and can form strong hydrogen bonds. While they can stabilize the cationic intermediate, they can also solvate and deactivate the brominating agent or any basic species present.[11] For NBS reactions, protic solvents can lead to the formation of molecular bromine (Br₂) in situ, altering the reaction pathway.[9]
Troubleshooting Guide: Solvent-Related Issues
This section addresses common experimental failures and links them directly to solvent choice, providing actionable solutions.
Problem 1: Low or no conversion of starting material.
-
Possible Cause: Poor solubility of the imidazole starting material or the brominating agent (NBS). NBS, in particular, has limited solubility in nonpolar solvents.
-
Solution: Switch to a solvent with higher solvating power. DMF is an excellent first choice due to its ability to dissolve a wide range of organic compounds.[4][6] Ensure the use of anhydrous solvent, as moisture can degrade NBS over time, reducing its activity.[4]
-
Possible Cause: The solvent is deactivating the electrophile.
-
Solution: This is less common with NBS but can occur. If using Br₂, a highly coordinating solvent might complex with the bromine and reduce its electrophilicity. In such cases, a less coordinating solvent like DCM or acetic acid might be preferable.[12]
Problem 2: Poor selectivity, resulting in a mixture of mono-, di-, and poly-brominated products.
-
Possible Cause: The reaction is proceeding too quickly, making it difficult to stop at the desired intermediate. The introduction of the first bromine atom can activate the ring, making the second bromination proceed at a comparable or faster rate.[4]
-
Solution 1: Reduce Solvent Polarity. A highly polar solvent like DMF or ACN can accelerate the reaction to a point where control is lost. Switching to a less polar solvent such as DCM or chloroform can slow down the reaction, allowing for better temporal control and isolation of the mono-brominated product.[4]
-
Solution 2: Temperature Control. Regardless of the solvent, running the reaction at a lower temperature (e.g., 0 °C or -10 °C) will decrease the rate of all bromination steps, often improving selectivity.
Problem 3: Incorrect regioselectivity on a substituted imidazole.
-
Possible Cause: Steric or electronic effects are being influenced by solvent interactions. A solvent capable of hydrogen bonding (like ACN) might interact with a substituent (e.g., -OH, -NH2), effectively increasing its steric bulk and hindering bromination at an adjacent position.[5]
-
Solution: Change the nature of the solvent. If you suspect hydrogen bonding is directing the regiochemistry, switch to a non-hydrogen-bonding solvent like DCM or toluene. Conversely, if you want to leverage this effect to block a specific position, a hydrogen-bonding solvent could be beneficial.[5]
Problem 4: Formation of undesired side-chain bromination products on alkyl-substituted imidazoles.
-
Possible Cause: The reaction is proceeding via a free-radical mechanism instead of the desired electrophilic aromatic substitution pathway.
-
Solution: This is highly dependent on reaction conditions. Free-radical bromination is often initiated by light or radical initiators (like AIBN or benzoyl peroxide) and is favored in nonpolar solvents like carbon tetrachloride (CCl₄).[7] To favor the ionic ring bromination, perform the reaction in the dark, avoid radical initiators, and use a polar aprotic solvent like DMF or DCM.[4]
Visualization of Troubleshooting Logic
The following diagram outlines a decision-making process for troubleshooting common issues in imidazole bromination by modifying solvent conditions.
Caption: Troubleshooting logic for imidazole bromination.
Experimental Protocols
Protocol 1: General Procedure for Dibromination of 2-phenyl-1H-imidazole using NBS in DMF
This protocol is optimized for high conversion to the dibrominated product, leveraging a polar aprotic solvent to ensure a high reaction rate.
Materials:
-
2-phenyl-1H-imidazole (1.0 eq.)
-
N-Bromosuccinimide (NBS) (2.1-2.2 eq.)[4]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 2-phenyl-1H-imidazole (1.0 eq.).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material completely. The concentration is typically between 0.1 M and 0.5 M.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add NBS (2.1-2.2 eq.) portion-wise over 10-15 minutes. [Scientific Rationale: A slight excess of NBS ensures the reaction goes to completion, and portion-wise addition at low temperature helps control any initial exotherm.][4]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material and mono-brominated intermediate are fully consumed.
-
Work-up: Once complete, pour the reaction mixture into a beaker containing cold water. This will precipitate the crude product. If an excess of NBS is present, it can be quenched with a saturated solution of sodium thiosulfate.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Visual Workflow for Bromination
Caption: General experimental workflow for imidazole bromination.
References
- 1. Rank imidazole, pyrrole, and benzene from most reactive to least ... | Study Prep in Pearson+ [pearson.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [kuscholarworks.ku.edu]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Controlling the Bromination of 1,2-dimethyl-1H-imidazole
Welcome to the Technical Support Center for the selective bromination of 1,2-dimethyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for preventing over-bromination and achieving high yields of the desired mono-brominated product. The inherent reactivity of the 1,2-dimethyl-1H-imidazole ring makes it susceptible to electrophilic attack, often leading to a mixture of mono-, di-, and sometimes tri-brominated products. This guide will equip you with the knowledge to navigate these challenges effectively.
Troubleshooting Guide: From Over-bromination to Selective Synthesis
This section addresses specific issues encountered during the bromination of 1,2-dimethyl-1H-imidazole in a question-and-answer format, providing explanations and actionable protocols.
Q1: My reaction is yielding a mixture of 4,5-dibromo-1,2-dimethyl-1H-imidazole and unreacted starting material, with very little of the desired 4-bromo-1,2-dimethyl-1H-imidazole. What's going wrong?
A1: The Challenge of Direct Mono-bromination
Direct mono-bromination of 1,2-dimethyl-1H-imidazole is challenging due to the high reactivity of the imidazole ring. The introduction of the first bromine atom does not sufficiently deactivate the ring to prevent a second bromination, which often occurs at a competitive rate. The C4 and C5 positions are particularly susceptible to electrophilic substitution.[1]
Root Cause Analysis:
-
High Reactivity of Mono-brominated Intermediate: The initially formed 4-bromo-1,2-dimethyl-1H-imidazole is still reactive enough to undergo a second bromination, leading to the 4,5-dibromo product.
-
Reaction Stoichiometry and Localized Concentration: Even with one equivalent of the brominating agent, localized areas of high concentration can lead to rapid consecutive reactions on the same molecule before the reagent has dispersed.
-
Choice of Brominating Agent: Highly reactive brominating agents like molecular bromine (Br₂) can exacerbate the issue of over-bromination.[2]
Strategic Solution: The "Dibromination-Debromination" Two-Step Approach
A robust and scalable strategy to circumvent the issue of over-bromination and isolate the pure 4-bromo isomer involves a two-step process: exhaustive dibromination followed by selective mono-debromination.[3][4] This method offers excellent control and high yields of the desired product.
Experimental Protocol: Two-Step Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole [3]
Step 1: Synthesis of this compound
-
Reaction Setup: To a solution of 1,2-dimethyl-1H-imidazole (1.0 eq) in N,N-dimethylformamide (DMF), add N-Bromosuccinimide (NBS) (2.5 eq) portion-wise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 6 hours.
-
Monitoring: Track the reaction progress using TLC or LC-MS to ensure complete consumption of the starting material and the mono-bromo intermediate.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound is often of sufficient purity for the next step.
Step 2: Selective Debromination to 4-Bromo-1,2-dimethyl-1H-imidazole
-
Reaction Setup: Dissolve the crude this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -25 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Slowly add isopropyl magnesium chloride (iPrMgCl) (1.0 eq) dropwise, maintaining the temperature at -25 °C.
-
Reaction Conditions: Stir the reaction mixture at -25 °C for 1 hour.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the dibromo starting material.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. The crude product can be further purified by column chromatography or recrystallization.
Q2: I am attempting a direct mono-bromination and observing significant amounts of the 4,5-dibromo product. How can I optimize the reaction conditions to favor the mono-brominated product?
A2: Optimizing for a Challenging Transformation
While the two-step approach is often preferred for its reliability, optimizing a direct mono-bromination may be necessary in certain contexts. Success hinges on carefully controlling the reaction parameters to slow down the second bromination.
Key Optimization Parameters:
-
Brominating Agent: N-Bromosuccinimide (NBS) is generally preferred over molecular bromine for better control.[5]
-
Stoichiometry: Use of 1.0 to 1.1 equivalents of NBS is critical.
-
Temperature: Lowering the reaction temperature (e.g., 0 °C to -10 °C) can increase selectivity by favoring the initial, faster bromination over the subsequent one.
-
Solvent: The choice of solvent can influence reactivity. Less polar solvents may slow down the reaction, potentially offering better control.
-
Rate of Addition: Slow, dropwise addition of the brominating agent solution can help maintain a low concentration and minimize over-bromination.
Data Presentation: Comparison of Brominating Agents and Conditions
| Brominating Agent | Solvent | Temperature | Typical Outcome |
| N-Bromosuccinimide (NBS) | DMF | Room Temp | Mixture of mono- and di-brominated products.[3] |
| N-Bromosuccinimide (NBS) | Acetonitrile | 0 °C | Improved ratio of mono- to di-brominated product.[6] |
| Molecular Bromine (Br₂) | Acetic Acid | Room Temp | Predominantly di- and tri-brominated products.[1] |
Frequently Asked Questions (FAQs)
Q3: What is the mechanism of bromination for 1,2-dimethyl-1H-imidazole?
A3: The bromination of 1,2-dimethyl-1H-imidazole proceeds via an electrophilic aromatic substitution mechanism. The electron-rich imidazole ring attacks the electrophilic bromine species (e.g., from NBS or Br₂), forming a positively charged intermediate known as a sigma complex or Wheland intermediate.[6][7] A base then removes a proton from the carbon atom to which the bromine has attached, restoring the aromaticity of the ring and yielding the brominated product.
Visualization: Electrophilic Aromatic Substitution Mechanism
Caption: Mechanism of electrophilic bromination on the imidazole ring.
Q4: How can I monitor the progress of my bromination reaction?
A4: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques for monitoring the reaction.[8]
-
TLC: Allows for a quick, qualitative assessment of the consumption of starting material and the formation of products. The different brominated species will likely have different Rf values.
-
LC-MS: Provides more definitive identification of the components in the reaction mixture based on their retention times and mass-to-charge ratios, allowing you to distinguish between the starting material, mono-bromo, and di-bromo products.
Q5: Are there any safety precautions I should take during this reaction?
A5: Yes, proper safety precautions are essential.
-
N-Bromosuccinimide (NBS): Is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.
-
Solvents: DMF and THF are flammable and have specific health hazards. Always consult the Safety Data Sheet (SDS) for each reagent and solvent used.
-
Grignard Reagents (iPrMgCl): Are highly reactive with water and air. They must be handled under an inert atmosphere.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Visualization: Troubleshooting Workflow for Over-bromination
Caption: Troubleshooting workflow for preventing over-bromination.
References
- 1. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. chemistry-online.com [chemistry-online.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Navigating Scale-Up Safety of NBS/DMF Bromination Reactions
For researchers, chemists, and process development professionals, N-Bromosuccinimide (NBS) in Dimethylformamide (DMF) is a widely used reagent system for electrophilic bromination of electron-rich aromatic compounds and for radical-mediated allylic and benzylic brominations.[1][2][3] While effective at the bench scale, scaling this reaction introduces significant safety challenges that, if not properly managed, can lead to catastrophic failures. This technical support guide provides in-depth, field-proven insights into the inherent hazards of the NBS/DMF system and offers practical troubleshooting advice and frequently asked questions to ensure the safe scale-up of your bromination process.
The core danger of this reagent combination lies in the propensity for a highly energetic, autocatalytic thermal decomposition, especially at elevated temperatures or concentrations.[4][5][6] This guide is structured to help you identify, understand, and mitigate these risks through rigorous process safety management.[7][8][9]
Troubleshooting Guide: Addressing Critical In-Process Events
This section addresses specific, acute problems that may arise during the scale-up of an NBS/DMF bromination. The guidance provided is designed to help you regain control of your reaction and prevent a hazardous event.
Scenario 1: Uncontrolled Temperature Spike During NBS Addition
-
Question: I'm adding my NBS solution in DMF to the substrate, and the reactor temperature is rising much faster than predicted and is difficult to control with the cooling system. What should I do?
-
Immediate Actions & Rationale:
-
Stop the NBS feed immediately. The primary cause of a temperature spike is the accumulation of unreacted NBS, which, coupled with the reaction's exotherm, can initiate a runaway.[10] Halting the addition of the limiting reagent is the first and most critical step to prevent further heat generation.
-
Maximize Cooling: Ensure your reactor's cooling system is operating at full capacity. Do not hesitate to use an emergency cooling source if available.
-
Assess the Situation: If the temperature continues to rise despite stopping the feed and maximizing cooling, you may be approaching the onset of a thermal runaway. Prepare for an emergency quench.
-
-
Root Cause Analysis & Prevention:
-
Inadequate Heat Transfer: The surface-area-to-volume ratio decreases upon scale-up. A process that was easily controlled in a 1L flask may overwhelm the cooling capacity of a 100L reactor.
-
Feed Rate Too High: The rate of NBS addition may be exceeding the rate of reaction, leading to accumulation.
-
Localized Hotspots: Poor agitation can lead to localized areas of high NBS concentration and temperature, which can accelerate decomposition.
-
Preventative Measure: Ensure agitation is sufficient to maintain a homogenous mixture. This can be modeled or confirmed during pilot runs.
-
-
Scenario 2: Excessive Off-Gassing and Reactor Pressurization
-
Question: My reactor pressure is increasing, and I'm observing more gas evolution than expected from the desired reaction. What is happening and what are my next steps?
-
Immediate Actions & Rationale:
-
Stop the Reagent Feed: As with a temperature spike, immediately cease the addition of NBS.
-
Ensure Adequate Venting: Verify that the reactor's vent line is not blocked and is routed to a suitable scrubber system. The off-gases can be toxic and corrosive.
-
Cool the Reaction: Lowering the temperature can help reduce the rate of decomposition and gas formation.
-
Do NOT Seal the Reactor: Attempting to contain the pressure will increase the risk of vessel rupture. The priority is to safely vent the gases.
-
-
Root Cause Analysis & Prevention:
-
Thermal Decomposition: You are likely observing the thermal decomposition of the NBS/DMF mixture. This process is known to release a significant amount of gas.[4][5] Studies have shown a sudden and rapid decomposition with off-gas release can occur, especially as temperatures approach 80°C.[4][5]
-
Decomposition Products: The decomposition of DMF can produce carbon monoxide, carbon dioxide, and nitrogen oxides, while NBS decomposition can release bromine.[15][16][17]
-
Preventative Measure: Operate at the lowest practical temperature. Thermal analysis has established a safe working temperature for a 22 wt% NBS/DMF solution to be as low as 32°C to avoid thermal runaway within 24 hours.[4][5] Always perform thermal stability testing (e.g., Differential Scanning Calorimetry - DSC) on your specific reaction mixture to determine the maximum safe operating temperature.[6][10]
-
-
Scenario 3: The Reaction Fails to Initiate or Stalls
-
Question: I have added a portion of my NBS/DMF solution, but I'm not seeing any product formation or heat evolution. I'm concerned about adding more and causing a runaway. What should I do?
-
Immediate Actions & Rationale:
-
Stop the NBS Feed: Do not add more reagent until the cause is understood. An accumulation of unreacted NBS is a significant safety hazard.[10]
-
Confirm Reagent Activity: Check the quality of your NBS. Old or improperly stored NBS can be less reactive. Pure NBS should be a white crystalline powder; a yellow or brown color indicates decomposition and the presence of free bromine.[18]
-
Check for Inhibitors: If it is a radical-initiated reaction (e.g., Wohl-Ziegler), ensure your initiator (like AIBN or benzoyl peroxide) has been added and is active.[1] Also, ensure the substrate is free from radical inhibitors.
-
Slightly Increase Temperature (with extreme caution): If you are confident in your reagents and the absence of inhibitors, a small, controlled increase in temperature (e.g., 5-10°C) may be sufficient to initiate the reaction. This must be done with extreme care, with cooling systems on standby, and only after a thorough risk assessment.
-
-
Troubleshooting & Prevention:
-
Reaction Kinetics: Some brominations have an induction period. It is critical to understand the kinetics of your specific reaction before scaling up.
-
Catalyst/Initiator Issues: For reactions requiring a catalyst or initiator, ensure it is charged correctly and is of good quality.
-
Process Analytical Technology (PAT): Employ in-situ monitoring tools (e.g., FTIR, Raman) to track the concentration of reactants and products in real-time. This provides a clear picture of whether the reaction is proceeding as expected and can prevent the dangerous accumulation of reagents.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the safety and handling of NBS/DMF brominations at scale.
Q1: What are the primary hazards of the NBS/DMF system?
The primary hazard is the potential for a thermal runaway reaction.[4][14] The combination of NBS and DMF is known to be thermally unstable and can undergo a highly exothermic, autocatalytic decomposition that can lead to a rapid increase in temperature and pressure, potentially rupturing the reactor.[4][5][6] A study on a 22 wt% solution of NBS in DMF identified a safe working temperature of only 32°C for a 24-hour period before a runaway could occur.[4][5]
Q2: Why is DMF a particularly hazardous solvent for this reaction?
While DMF is an excellent solvent for NBS, it is not an innocent bystander in the reaction.[19][20] It is a reactive solvent that can participate in decomposition pathways.[6] At elevated temperatures, DMF can decompose to form dimethylamine and carbon monoxide.[16][20] Furthermore, its high boiling point (153°C) can give a false sense of security, as the decomposition onset temperature of the NBS/DMF mixture can be much lower.[6]
Q3: How do I determine the safe operating limits for my specific reaction?
You must perform a thorough thermal risk assessment using specialized instrumentation.[21]
-
Reaction Calorimetry (RC1): Measures the heat of reaction, allowing for the calculation of the adiabatic temperature rise and ensuring adequate cooling capacity.[11][12]
-
Differential Scanning Calorimetry (DSC): Screens for the onset temperature of decomposition of the reaction mixture and individual components.[6] This helps define the Maximum Safe Operating Temperature (MSOT).
-
Adiabatic Dewar Calorimetry (or similar tools like ARSST): Simulates a "worst-case" cooling failure scenario to determine the Time to Maximum Rate (TMRad), which is crucial for developing emergency procedures.[4]
| Parameter | Description | Importance for Scale-Up Safety |
| Heat of Reaction (ΔHr) | The total heat released or absorbed by the desired chemical reaction. | Determines the total cooling duty required for the batch. |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if all the reaction heat were absorbed by the reactor contents without any cooling. | A high ΔTad indicates a high-risk reaction. It is calculated as ΔHr / (Mass x Cp). |
| Onset Temperature (Tonset) | The temperature at which the exothermic decomposition of the reaction mixture begins. | The maximum operating temperature must be kept well below this value to provide a sufficient safety margin. |
| Time to Maximum Rate (TMRad) | The time it takes for a reaction to reach its maximum rate of decomposition under adiabatic conditions (cooling failure). | A TMRad of 24 hours is often considered a minimum for safe industrial processes.[4] |
Q4: What is a safe and effective way to quench a large-scale NBS bromination reaction?
Quenching must be done carefully to avoid a violent reaction. A common and effective method is to use a reducing agent.
-
Recommended Quench Solution: A cooled, aqueous solution of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) is typically used.[22] These reagents will reduce any unreacted NBS to succinimide, which is more stable and water-soluble.[22][23]
-
Procedure: The quench should be performed by slowly adding the reaction mixture to the cooled quench solution with vigorous stirring. This "reverse quench" ensures that the quenching agent is always in excess, which helps to control the exotherm of the quench itself. Never add the quench solution to the hot reaction mixture, as this can cause a dangerous, uncontrolled exotherm.
Q5: Are there safer alternatives to the NBS/DMF system?
Yes, and they should be strongly considered during process development.
-
Alternative Solvents: Acetonitrile has been cited as a more stable solvent for NBS brominations compared to DMF, THF, or toluene.[21] However, a full thermal hazard assessment is still required for any new solvent system.
-
Alternative Brominating Agents: Depending on the specific transformation, other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) might be a safer alternative to NBS, though it requires its own safety assessment.[6]
-
Continuous Flow Chemistry: Performing the bromination in a microreactor or continuous flow setup is an inherently safer approach.[24][25][26] This technology minimizes the volume of the hazardous reaction mixture at any given time, provides superior heat transfer, and prevents the accumulation of unreacted reagents, thereby significantly reducing the risk of a thermal runaway.[24][26]
Experimental Protocols & Visualizations
Protocol: Basic Thermal Hazard Screening using DSC
-
Sample Preparation: Carefully prepare several samples in DSC pans: (a) the substrate in DMF, (b) NBS in DMF at the planned reaction concentration, and (c) the final reaction mixture (simulated).
-
Instrument Setup: Place the sealed pan in the DSC instrument.
-
Heating Program: Ramp the temperature from ambient to a temperature well above the planned reaction temperature (e.g., 25°C to 300°C) at a slow heating rate (e.g., 2-5°C/min).
-
Data Analysis: Analyze the resulting thermogram to identify the onset temperature of any exothermic events. A sharp, significant exotherm indicates a decomposition. This Tonset is a critical data point for defining your safe operating temperature.
Diagrams
Caption: The thermal runaway feedback loop for NBS/DMF reactions.
Caption: Decision tree for responding to an uncontrolled event.
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide | Hovione [hovione.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Process Safety Management Overview: Key Elements for Safety [weeklysafety.com]
- 8. Process Safety Management (PSM) - Prime Process Safety Center [primeprocesssafety.com]
- 9. Process Safety Management (PSM): OSHA Standards & Safety [sigma-hse.us]
- 10. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reaction calorimeter - Wikipedia [en.wikipedia.org]
- 13. syrris.com [syrris.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mobile [my.chemius.net]
- 16. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. thermofishersci.in [thermofishersci.in]
- 18. glaserr.missouri.edu [glaserr.missouri.edu]
- 19. N-Bromosuccinimide | 128-08-5 [chemicalbook.com]
- 20. LCSS: DIMETHYLFORMAMIDE [web.stanford.edu]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Selective Mono-Debromination of Dibromo-Imidazoles
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the regioselective mono-debromination of 4,5-dibromo-imidazole derivatives. Achieving high selectivity in this transformation is critical for the synthesis of key intermediates in drug discovery and materials science. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this reaction.
Introduction: The Challenge of Selectivity
The selective removal of a single bromine atom from a 4,5-dibromo-imidazole core is a non-trivial synthetic challenge. The electronic environments of the C4 and C5 positions are often very similar, leading to competitive debromination and resulting in mixtures of the desired mono-bromo regioisomer, the di-debrominated byproduct, and unreacted starting material.[1][2] Success hinges on precise control over reaction parameters to exploit subtle differences in reactivity between the two C-Br bonds. This guide will focus primarily on organometallic-mediated approaches (Grignard and organolithium reagents), which are the most common and effective methods for this transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving selective mono-debromination on a dibromo-imidazole? The most prevalent and successful strategy is halogen-metal exchange using organometallic reagents at low temperatures, followed by a proton quench. The key is to use a stoichiometric amount (typically 0.95–1.05 equivalents) of a Grignard reagent (e.g., isopropylmagnesium chloride, i-PrMgCl) or an organolithium reagent (e.g., n-butyllithium, n-BuLi).[3][4] The choice between these depends on the substrate's functional group tolerance and the desired reactivity. Grignard reagents are generally less reactive and can offer better selectivity, while organolithiums are more powerful but may require extremely low temperatures (e.g., -78 °C to -100 °C) to control their reactivity.[5]
Q2: How do I choose between a Grignard reagent and an organolithium reagent? The decision is substrate-dependent:
-
Grignard Reagents (e.g., i-PrMgCl): These are often the first choice due to their milder nature, which can translate to higher selectivity.[3][6] They are more tolerant of certain functional groups than organolithiums. However, their preparation and reactions are highly sensitive to moisture, and they can participate in undesired side reactions like Wurtz coupling.[7][8]
-
Organolithium Reagents (e.g., n-BuLi, t-BuLi): These are extremely strong bases and potent nucleophiles, capable of deprotonating even weakly acidic protons.[9] Their high reactivity necessitates very low temperatures to prevent over-reaction (di-debromination) or reaction with other parts of the molecule.[5] They are particularly useful when the C-Br bond is less reactive. Always titrate your organolithium solution before use, as their concentration can change over time.[10]
Q3: Which bromine (C4 or C5) is preferentially removed? The regioselectivity is dictated by a combination of steric and electronic factors, primarily influenced by the substituents at the N1 and C2 positions of the imidazole ring.
-
N1-Substituent: A bulky substituent on the N1 nitrogen can sterically hinder the C5 position, potentially favoring halogen-metal exchange at the less hindered C4 position.
-
C2-Substituent: The electronic nature of the C2 substituent can influence the acidity of the C4/C5 protons and the stability of the resulting organometallic intermediate. In many cases, the reaction provides a mixture of regioisomers, and the primary goal of optimization is to maximize the ratio of the desired isomer.
Q4: How critical is temperature control? Temperature is arguably the most critical parameter for controlling selectivity.
-
Prevents Over-reaction: Halogen-metal exchange is a rapid, often exothermic process. Low temperatures (e.g., -20 °C to -78 °C) are essential to moderate the reaction rate and prevent the consumption of a second equivalent of the organometallic reagent, which would lead to the di-debrominated product.
-
Enhances Selectivity: Small differences in the activation energy for the exchange at the C4 and C5 positions can be exploited at low temperatures. A colder reaction may significantly favor the formation of one regioisomeric intermediate over the other.[11]
Troubleshooting Guide
This section addresses common problems encountered during the selective mono-debromination of dibromo-imidazoles.
Problem 1: Low or No Conversion (Starting Material Recovered)
| Possible Cause | Recommended Solution & Scientific Rationale |
| Inactive Organometallic Reagent | Solution: Use a fresh bottle of the reagent or titrate it immediately before use. Rationale: Grignard and organolithium reagents degrade upon exposure to atmospheric moisture and oxygen.[7][10] Their actual concentration is often lower than stated on the bottle, leading to under-dosing. |
| Presence of Moisture or Protic Solvents | Solution: Rigorously dry all glassware (oven or flame-dry). Use anhydrous solvents freshly distilled or passed through a solvent purification system. Maintain a positive pressure of an inert atmosphere (Nitrogen or Argon). Rationale: Organometallics are extremely strong bases and will be quenched instantly by water or other protic sources (e.g., alcohols) before they can react with the dibromo-imidazole.[12] |
| Reaction Temperature is Too Low | Solution: Allow the reaction to warm slowly after the addition of the reagent (e.g., from -78 °C to -40 °C or -20 °C) and monitor by TLC. Rationale: While low temperature is crucial for selectivity, the activation energy for the halogen-metal exchange must be overcome. Some less reactive substrates may require slightly higher temperatures to initiate the reaction. |
Problem 2: Significant Formation of Di-debrominated Product
| Possible Cause | Recommended Solution & Scientific Rationale |
| Excess Organometallic Reagent | Solution: Use a slight substoichiometric amount of the reagent (e.g., 0.95-0.98 equivalents) based on a freshly titrated concentration. Rationale: This is the most common cause. Any excess reagent present after the initial mono-exchange will proceed to react a second time, leading to the di-debrominated species. |
| Reaction Temperature Too High | Solution: Perform the reagent addition and initial stirring at a lower temperature (e.g., -78 °C). Rationale: Higher temperatures increase the reaction rate indiscriminately, reducing the ability to stop the reaction after the first debromination. The mono-lithiated/magnesiated intermediate may also be less stable at higher temperatures. |
| Inefficient Quenching | Solution: Add the quenching agent (e.g., saturated NH₄Cl, H₂O) rapidly while the reaction is still cold. Rationale: A slow quench can create localized areas where the organometallic intermediate persists, allowing it to react further as the overall mixture warms up. |
Problem 3: Poor Regioselectivity (Mixture of C4- and C5-bromo isomers)
| Possible Cause | Recommended Solution & Scientific Rationale |
| Insufficient Kinetic Control | Solution: Lower the reaction temperature significantly (e.g., from -40 °C to -78 °C or even -95 °C). Rationale: Maximizing the difference in reaction rates at the two positions is key. Lower temperatures provide better kinetic resolution, favoring the pathway with the lower activation energy.[11] |
| Reagent Choice is Not Optimal | Solution: Screen different organometallic reagents. If n-BuLi gives poor selectivity, try a bulkier or less reactive reagent like sec-BuLi, t-BuLi, or a Grignard reagent like i-PrMgCl. Rationale: A bulkier reagent may show greater preference for a sterically less hindered bromine atom. A less reactive reagent will be more sensitive to subtle electronic differences between the C4 and C5 positions. |
| Solvent Effects | Solution: Evaluate different ethereal solvents (e.g., THF vs. 2-MeTHF vs. Diethyl Ether). Consider adding a coordinating agent like TMEDA for organolithium reactions. Rationale: The solvent can influence the aggregation state and reactivity of the organometallic reagent.[10] For example, THF coordinates to lithium, breaking down aggregates and increasing reactivity, which may be beneficial or detrimental to selectivity depending on the substrate.[4] |
Visualizing the Workflow & Troubleshooting
General Experimental Workflow
The following diagram outlines the standard procedure for a selective mono-debromination reaction.
Caption: Standard workflow for selective mono-debromination.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common experimental issues.
Caption: A decision tree for troubleshooting common issues.
Detailed Experimental Protocol: Selective Mono-debromination of 4,5-dibromo-1,2-dimethyl-1H-imidazole
This protocol is adapted from a scalable synthesis reported by Vetrichelvan et al. and serves as an excellent starting point for optimization.[3]
Materials:
-
This compound
-
Isopropylmagnesium chloride solution (e.g., 2.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a positive pressure of nitrogen.
-
Reagent Addition: To the flask, add this compound (1.0 eq) and anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the resulting solution to -60 °C using an appropriate cooling bath (e.g., an acetone/dry ice bath, carefully monitored with a low-temperature thermometer).
-
Grignard Addition: Add isopropylmagnesium chloride (1.05 eq) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at -60 °C for 1 hour. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in saturated NH₄Cl. The goal is complete consumption of the starting material.
-
Quenching: Once the reaction is complete, slowly add saturated aqueous NH₄Cl solution dropwise at -60 °C to quench any remaining Grignard reagent. Allow the mixture to warm to room temperature.
-
Extraction: Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 4-bromo-1,2-dimethyl-1H-imidazole.
Analytical Monitoring:
-
TLC: Use a suitable mobile phase (e.g., 30% EtOAc/Hexanes) and visualize with UV light and/or a potassium permanganate stain. The dibromo starting material, mono-bromo product, and di-debrominated byproduct should have distinct Rf values.
-
LC-MS/GC-MS: These techniques are invaluable for accurately determining the ratio of products and byproducts in the crude mixture, providing quantitative data to guide optimization.[13][14]
References
- 1. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. OrganoLithium Reagents - All 'Bout Chemistry [chemohollic.com]
- 5. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. people.uniurb.it [people.uniurb.it]
- 11. para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
Technical Support Center: Catalyst Inhibition in Cross-Coupling of N-Heterocyclic Compounds
Welcome to the Technical Support Center dedicated to addressing the complex challenges of catalyst inhibition in the cross-coupling of N-heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter hurdles in these powerful synthetic transformations. The inherent Lewis basicity of nitrogen heteroatoms presents a persistent challenge, often leading to catalyst deactivation and compromised reaction outcomes.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to diagnose and overcome these common issues, ensuring the success and reproducibility of your cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions involving N-heterocyclic compounds, particularly pyridines, so prone to failure?
A1: The primary challenge stems from the lone pair of electrons on the nitrogen atom within the heterocyclic ring.[1][3] This nitrogen acts as a Lewis base and can strongly coordinate to the transition metal center (typically palladium) of the catalyst.[1][2][4] This coordination can lead to the formation of stable, catalytically inactive complexes, a phenomenon often referred to as "catalyst poisoning."[1][4][5] This is particularly problematic when the coupling site is adjacent to the nitrogen, a challenge known as the "2-pyridyl problem."[1]
Q2: What are the primary visual indicators of catalyst deactivation in my reaction?
A2: A common and telling sign of catalyst decomposition is the formation of a black precipitate, colloquially known as "palladium black."[3][4] This consists of agglomerated, catalytically inactive palladium metal and indicates that the active Pd(0) species is not being effectively stabilized within the catalytic cycle.[3][6] Other indicators of a struggling reaction include stalling before completion (low conversion) and the formation of significant side products such as homocoupled or dehalogenated materials.[1][5]
Q3: Beyond substrate-induced poisoning, what are other common causes of catalyst deactivation?
A3: Several factors can contribute to the demise of your catalyst:
-
Thermal Decomposition: Many cross-coupling reactions require elevated temperatures, which can accelerate the decomposition of the catalyst into inactive palladium black.[3][4]
-
Presence of Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to the formation of palladium black.[3] Rigorous degassing of solvents and maintaining an inert atmosphere are crucial.[3]
-
Ligand Degradation: Phosphine ligands, commonly used in these reactions, are susceptible to oxidation, which diminishes their ability to coordinate to and stabilize the palladium center.[4]
-
Impurities: Reactants or solvents may contain impurities like sulfur compounds, water, or other coordinating species that can act as potent catalyst poisons.[4]
Q4: How does the choice of ligand impact catalyst inhibition by N-heterocycles?
A4: Ligand selection is paramount for successful cross-coupling with N-heterocyclic substrates. Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), are often the key to success.[1][3][5] These ligands are effective for several reasons:
-
Steric Hindrance: Their significant steric bulk can physically block or discourage the coordination of the pyridine nitrogen to the metal center.[1][4]
-
Electronic Effects: By donating electron density to the metal center, these ligands can promote the desired steps in the catalytic cycle (oxidative addition and reductive elimination) and potentially weaken the bond between the metal and the inhibiting heterocycle.[1]
Q5: When should I consider using a pre-catalyst versus generating the active catalyst in situ?
A5: Using a well-defined palladium pre-catalyst is often advantageous when working with challenging N-heterocyclic substrates.[1] Pre-catalysts are stable Pd(II) complexes that are designed to efficiently generate the active, monoligated Pd(0) species under the reaction conditions.[7] This can lead to more reproducible results by ensuring the efficient formation of the active catalyst and minimizing side reactions that can occur during the reduction of simpler Pd(II) salts like Pd(OAc)₂ or PdCl₂.[8]
Troubleshooting Guide
Issue 1: Low to No Conversion of Starting Material
Your reaction has stalled, leaving a significant amount of unreacted starting materials. This is a classic symptom of catalyst inhibition.
Catalyst Deactivation Pathways
Caption: Common catalyst deactivation pathways in cross-coupling reactions.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low conversion.
Recommended Actions & Protocols
-
Optimize the Ligand: If you are using a simple phosphine ligand like PPh₃, it is likely not robust enough for the reaction.[2] Switch to a state-of-the-art, bulky, electron-rich ligand.[1][3][5]
Ligand Class Examples Rationale Buchwald Biaryl Phosphines XPhos, SPhos, RuPhos Provide steric bulk and high electron density to stabilize the catalyst and promote reductive elimination.[1][5][9] N-Heterocyclic Carbenes (NHCs) IPr, SIPr Form very strong bonds with palladium, creating highly stable and active catalysts.[3][7][10] Ferrocenyl Phosphines Josiphos, dppf Bidentate ligands that can enhance catalyst stability and activity.[3][9] -
Employ a Pre-catalyst: To ensure efficient generation of the active Pd(0) species, consider using a commercially available pre-catalyst. This circumvents potential issues with the in situ reduction of Pd(II) sources.[1]
-
Protect the Heteroatom: If the N-H group of an azole or the nitrogen of a very Lewis basic heterocycle is suspected to be the primary culprit, protecting it can be an effective strategy.[5] For example, a Boc group can be used to temporarily mask an amine functionality.[5]
-
Increase Catalyst Loading: As a straightforward, albeit less elegant, solution, increasing the catalyst and ligand loading can sometimes overcome partial inhibition by providing a sufficient concentration of active catalyst to drive the reaction to completion.[4]
Issue 2: Significant Formation of Side Products (Homocoupling, Dehalogenation)
Your desired product is forming, but it is contaminated with significant amounts of homocoupled boronic acid starting material or a dehalogenated N-heterocycle.
Protocol 1: Minimizing Homocoupling and Dehalogenation
Objective: To adjust reaction parameters to disfavor common side reactions.
Materials:
-
N-heterocyclic halide (1.0 mmol)
-
Boronic acid or equivalent (1.2 - 1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
Procedure:
-
Rigorous Degassing: Thoroughly degas the solvent by bubbling with an inert gas (Argon or Nitrogen) for 30-60 minutes or by using several freeze-pump-thaw cycles. Oxygen promotes the homocoupling of boronic acids.[1][5]
-
Reaction Setup: To an oven-dried Schlenk tube, add the N-heterocyclic halide, boronic acid, base, palladium source, and ligand under a positive pressure of inert gas.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Temperature Control: Begin heating the reaction at a lower temperature (e.g., 80 °C) and monitor for progress. High temperatures can sometimes favor dehalogenation.[3]
-
Base Selection: The choice of base can influence the rate of dehalogenation. If this is a persistent issue, consider screening alternative bases (e.g., K₂CO₃, Cs₂CO₃).[3]
-
Monitoring: Follow the reaction by TLC or LC-MS to determine the optimal reaction time and temperature that maximizes product formation while minimizing side products.
Issue 3: Reaction is Not Reproducible
You achieved a good result once, but subsequent attempts have failed or given poor yields. This often points to subtle variations in reagent quality or reaction setup.
Protocol 2: Standardized Reaction Setup for Reproducibility
Objective: To establish a robust and repeatable experimental procedure.
Procedure:
-
Reagent Purity: Assess the purity of your N-heterocyclic starting material and boronic acid. Impurities can inhibit the catalyst.[4] Purify by recrystallization or chromatography if necessary. Boronic acids, in particular, can degrade upon storage.
-
Solvent Quality: Use a fresh bottle of anhydrous, inhibitor-free solvent. Older bottles of solvents like THF can accumulate peroxides and water, which are detrimental to the reaction.
-
Inert Atmosphere: Ensure a scrupulously inert atmosphere. Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) at least three times before adding reagents.[2] Maintain a positive pressure of inert gas throughout the reaction.
-
Consistent Reagent Addition: Add reagents in the same order for every experiment. A recommended order is to add solids (heterocycle, boronic acid, base, catalyst, ligand) first, followed by the solvent.
-
Stirring: Ensure efficient and consistent stirring. Poor mixing can lead to localized concentration gradients and side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Palladium–NHC complex - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4,5-Dibromo-1,2-dimethyl-1H-imidazole
Welcome to the technical support center for 4,5-Dibromo-1,2-dimethyl-1H-imidazole. This guide is designed for researchers, medicinal chemists, and process development professionals to provide expert insights and practical solutions for the purification of this critical synthetic building block. We will move beyond simple protocols to explain the causality behind our procedural recommendations, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is intrinsically linked to the synthetic route. Assuming a standard electrophilic bromination of 1,2-dimethyl-1H-imidazole, you should anticipate the following:
-
Unreacted Starting Material: 1,2-dimethyl-1H-imidazole.
-
Mono-brominated Intermediates: A mixture of 4-bromo-1,2-dimethyl-1H-imidazole and 5-bromo-1,2-dimethyl-1H-imidazole. The separation of these regioisomers from each other and from the dibrominated product can be challenging due to their similar polarities.[1][2]
-
Brominating Agent Byproducts: If using N-Bromosuccinimide (NBS), succinimide will be a major byproduct.[3]
-
Residual Solvents: Solvents used in the reaction and workup (e.g., DMF, Ethyl Acetate, DCM).
-
Degradation Products: Trace amounts of colored impurities may be present if the reaction mixture was exposed to excessive heat or light.
Q2: Is column chromatography or recrystallization the better primary purification technique?
A2: The optimal choice depends on the composition of your crude material.
-
Column Chromatography is the most robust method for removing closely related structural isomers (mono-bromo vs. di-bromo) and the starting material. It is the recommended first-pass purification strategy when the crude product is a complex mixture.[3]
-
Recrystallization is an excellent secondary step to achieve high crystalline purity (>98%) after chromatography. It is highly effective at removing trace colored impurities, residual succinimide, and small amounts of more soluble or less soluble contaminants. It can be used as a primary method only if the crude material is already of moderate to high purity and free from significant isomeric contamination.
Q3: My purified material is an off-white or yellowish solid. Is this acceptable for subsequent reactions?
A3: While the pure compound is typically a white to off-white solid, a slight yellow tint may not inhibit subsequent reactions like Suzuki or Sonogashira couplings.[4] However, a pronounced yellow or brown color suggests the presence of trace bromine or other degradation impurities. It is best practice to remove this color. Washing the crude organic extract with a 10% sodium thiosulfate solution during the initial workup can prevent this issue.[3] If the color persists, recrystallization, potentially with a small amount of activated charcoal, is recommended.
Purification Workflow Overview
This diagram outlines the recommended strategic approach to achieving high-purity this compound.
Caption: Recommended purification workflow for this compound.
Core Purification Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This method is designed to separate the desired dibrominated product from the starting material and mono-brominated intermediates. The key to success is the use of a shallow gradient elution.
Methodology:
-
Stationary Phase Selection: Use standard flash-grade silica gel (230-400 mesh).
-
Mobile Phase Preparation: Prepare two solvent reservoirs:
-
Solvent A: 100% Hexane (or Heptane for better peak shape).
-
Solvent B: Ethyl Acetate (EtOAc).
-
-
Column Packing: Wet-pack the column with a slurry of silica gel in 98:2 Hexane:EtOAc. Ensure a flat, stable bed.
-
Sample Preparation: Adsorb the crude material onto a small amount of silica gel (~2-3x the mass of the crude product). To do this, dissolve the crude solid in a minimal amount of a volatile solvent (e.g., Dichloromethane), add the silica, and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Column Loading & Elution:
-
Carefully layer the adsorbed sample onto the top of the packed column.
-
Begin elution with 98:2 Hexane:EtOAc.
-
Run a shallow gradient from 2% EtOAc to 15% EtOAc in Hexane over 10-15 column volumes. This gradual increase in polarity is critical for resolving compounds with similar Rf values.[3]
-
-
Fraction Collection & Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) using a 4:1 Hexane:EtOAc system. The expected elution order is: Starting Material > Mono-bromo Isomers > This compound .
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified product.
| TLC Analysis of a Typical Bromination Mixture | |
| Component | Approximate Rf (4:1 Hexane:EtOAc) |
| 1,2-dimethyl-1H-imidazole (Starting Material) | 0.1 - 0.2 |
| Mono-bromo Intermediates | 0.3 - 0.4 |
| This compound (Product) | 0.5 - 0.6 |
| Succinimide (Byproduct) | Baseline (highly polar) |
| Note: Rf values are illustrative and can vary based on the specific TLC plate, chamber saturation, and temperature. |
Protocol 2: Recrystallization
This protocol is ideal for removing baseline impurities and achieving a highly pure, crystalline final product after chromatography.
Methodology:
-
Solvent System Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. A co-solvent system (anti-solvent) is often effective.
-
Procedure:
-
Place the post-chromatography solid in an Erlenmeyer flask with a stir bar.
-
Add the primary solvent (e.g., Ethanol) dropwise at elevated temperature (~60-70 °C) until the solid just dissolves. Use the absolute minimum amount of hot solvent required.
-
If the solution is colored, this is the point to add a very small amount of activated charcoal, heat for another 5 minutes, and then perform a hot filtration through celite to remove it.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath or refrigerator (4°C) for at least 1 hour to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold primary solvent or anti-solvent to remove any residual soluble impurities.
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
| Recommended Solvent Systems for Recrystallization |
| Single Solvent |
| Ethanol |
| Toluene |
| Methanol[5] |
| Co-Solvent System |
| Ethanol / Water |
| Toluene / Hexane |
Troubleshooting Guide
Caption: Troubleshooting logic for impure fractions post-chromatography.
Problem: My final product fails to crystallize, remaining as an oil.
-
Possible Cause 1: Residual Solvent. Even small amounts of a highly solubilizing solvent like DMF or DCM can inhibit crystallization.
-
Solution: Ensure the product is fully dry under high vacuum, potentially co-evaporating with a non-solubilizing solvent like hexane or toluene to azeotropically remove the stubborn solvent.
-
-
Possible Cause 2: Solution is too dilute or the wrong solvent was chosen.
-
Solution: Slowly evaporate some of the solvent to increase concentration. If this fails, evaporate to dryness and attempt recrystallization from a different solvent system from the table above.
-
-
Possible Cause 3: Presence of oily impurities. Impurities can act as "crystal poisons."
-
Solution: The material may require another round of column chromatography. Alternatively, dissolve the oil in a minimal amount of a solvent like ether, add hexane until it becomes cloudy, and store at 4°C. This "oiling out" procedure can sometimes induce crystallization.
-
Problem: The yield from my recrystallization is very low.
-
Possible Cause 1: Too much solvent was used. The most common error is adding too much hot solvent, keeping a significant portion of the product dissolved even when cold.
-
Solution: Re-heat the filtrate to evaporate a portion of the solvent and attempt a second cooling cycle to recover more material (a "second crop"). Be aware that the second crop may be of lower purity.
-
-
Possible Cause 2: The product is more soluble than anticipated in the chosen solvent.
-
Solution: After initial cooling, add a cold anti-solvent (a solvent in which the product is insoluble, like water or hexane) dropwise to the cold filtrate until persistent cloudiness is observed. This will force more product out of the solution.
-
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 16954-05-5 [sigmaaldrich.com]
- 5. 4,5-Dibromo-1,2-dimethyl-1H-imidazol-3-ium bromide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4,5-Dibromo-1,2-dimethyl-1H-imidazole
Welcome to the technical support guide for the synthesis of 4,5-Dibromo-1,2-dimethyl-1H-imidazole. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the common challenges and side reactions encountered during this synthesis, ensuring a high yield and purity of your target compound.
The synthesis of this compound is most commonly achieved through the direct electrophilic bromination of 1,2-dimethylimidazole. While seemingly straightforward, the high reactivity of the imidazole core can lead to a variety of side products if conditions are not precisely controlled. This guide will explore the causality behind these issues and provide field-proven solutions.
Core Synthesis Pathway
The primary reaction involves the substitution of hydrogen atoms at the C4 and C5 positions of the 1,2-dimethylimidazole ring with bromine. N-Bromosuccinimide (NBS) is a preferred reagent due to its ease of handling compared to liquid bromine.[1][2]
Caption: Core synthetic route to this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis. Each entry details the problem, its underlying chemical cause, and actionable solutions.
Question 1: My TLC shows three spots after the reaction: starting material, one product, and my desired product. How can I improve the conversion?
Problem: Incomplete reaction, resulting in a mixture containing starting material, the mono-brominated intermediate (4-bromo-1,2-dimethyl-1H-imidazole), and the target dibrominated product.
Possible Cause & Mechanistic Insight: This is a classic issue of insufficient electrophile or reaction time. The bromination of the imidazole ring is a stepwise process. The first bromination occurs to form the mono-bromo intermediate. This intermediate must then undergo a second bromination. If the reaction is stopped prematurely or an insufficient amount of the brominating agent is used, a mixture is inevitable. The relative rates of the first and second bromination can be pH-sensitive and dependent on the specific reaction conditions.[3]
Solutions & Optimization:
-
Stoichiometry Adjustment: Ensure at least 2.1 to 2.2 equivalents of the brominating agent (e.g., NBS) are used. Using a slight excess helps drive the reaction to completion, converting the mono-brominated species into the final product.[1][4]
-
Reaction Monitoring: Do not rely solely on time. Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. The reaction is complete only when the spots corresponding to the starting material and the mono-bromo intermediate are no longer visible.
-
Incremental Addition: If the reaction stalls, you can add an additional 0.1 equivalents of NBS and continue to monitor by TLC. This avoids adding a large excess at the outset, which could promote over-bromination (see Question 2).
-
Temperature Control: While many brominations are run at 0 °C to control selectivity, allowing the reaction to slowly warm to room temperature can provide the necessary energy to overcome the activation barrier for the second bromination.[1]
Caption: Troubleshooting logic for an incomplete bromination reaction.
Question 2: My final product mass is higher than theoretical, and NMR/MS analysis shows a tribrominated species. What happened?
Problem: Over-bromination, leading to the formation of 2,4,5-Tribromo-1-methyl-1H-imidazole as a significant side product.
Possible Cause & Mechanistic Insight: The imidazole ring is highly activated towards electrophilic substitution. While the C4 and C5 positions are the most reactive, the C2 position can also be brominated, particularly under forcing conditions.[5] This occurs when there is a high concentration of the active brominating species (e.g., Br₂) or when the reaction is run for too long at elevated temperatures. Using neat bromine (Br₂) in acetic acid is known to lead to perbromination of the imidazole ring.[6][7][8]
Solutions & Optimization:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally more selective than liquid bromine and is the preferred reagent for avoiding over-bromination.[9][10] It maintains a low, steady concentration of electrophilic bromine in the reaction mixture.
-
Control Stoichiometry: Avoid using a large excess of the brominating agent. Stick to the 2.1-2.2 equivalent range.
-
Temperature Management: Perform the reaction at a controlled temperature, typically starting at 0 °C and allowing it to warm slowly to room temperature. Avoid heating the reaction unless absolutely necessary and confirmed by small-scale trials.[1]
-
Portion-wise Addition: Add the solid NBS in small portions over an extended period (e.g., 30-60 minutes). This keeps the instantaneous concentration of the electrophile low, favoring dibromination over tribromination.[1]
Caption: Pathway to the over-bromination side product.
Question 3: The workup was difficult, and my final yield is very low with a complex crude NMR. Could the product have decomposed?
Problem: Low yield and product degradation, potentially due to ring instability or hydrolysis.
Possible Cause & Mechanistic Insight: While the brominated imidazole core is generally stable, it can be susceptible to degradation under certain conditions.
-
Hydrolysis: Prolonged exposure to strong aqueous acid or base during workup can potentially lead to hydrolysis or ring-opening, although this is less common for N-alkylated imidazoles.[11]
-
N-Dealkylation: While unlikely with NBS, very harsh conditions or certain reagents could theoretically lead to N-demethylation, complicating the product mixture.[12][13]
-
Reaction with Solvent: In some cases, the solvent can participate in side reactions. For instance, using methanol with NBS can lead to the formation of methyl bromide and other byproducts.[14]
Solutions & Optimization:
-
Neutral Workup: Quench the reaction by pouring it into ice water, followed by extraction with an organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Washes: Wash the combined organic layers with a mild reducing agent solution (e.g., 10% sodium thiosulfate) to remove any residual bromine, followed by water and then brine.[1] Avoid prolonged contact with strong acids or bases.
-
Solvent Choice: Aprotic solvents like Dichloromethane (DCM), Chloroform, or Acetonitrile are generally preferred for this bromination. If a protic solvent like acetic acid is used, ensure it is thoroughly removed under reduced pressure before the aqueous workup.[4][7]
Question 4: My isolated product is a persistent yellow or brown color, even after column chromatography.
Problem: Colored impurities contaminating the final product.
Possible Cause & Mechanistic Insight: This is almost always due to trace amounts of elemental bromine (Br₂) or other highly conjugated, colored byproducts. NBS itself can decompose over time to release bromine, giving the reagent a yellow or brown tint.[2][15] Using old or impure NBS can introduce these colored species into your reaction.
Solutions & Optimization:
-
Use High-Purity Reagents: Use freshly opened or purified NBS for the best results. NBS can be recrystallized from hot water if its purity is suspect.[16]
-
Thiosulfate Wash: During the workup, a thorough wash with a 5-10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is essential. This quantitatively reduces residual Br₂ to colorless bromide ions (Br⁻).[1]
-
Recrystallization: If color persists after chromatography, a final recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can often yield a pure, colorless solid. The addition of a small amount of activated charcoal during recrystallization can also help adsorb colored impurities.
Data Summary: Optimizing Reaction Conditions
The following table provides a guideline for how key reaction parameters can influence the product distribution. The goal is to maximize the yield of the desired dibromo product while minimizing intermediates and side products.
| Parameter | Condition | Starting Material (SM) | Mono-bromo | Di-bromo (Target) | Tri-bromo (Side Product) | Rationale |
| Equiv. of NBS | 1.0 eq. | High | High | Low | Very Low | Insufficient reagent for complete conversion. |
| 2.1 eq. | Very Low | Low | High | Low | Optimal for driving reaction to completion. [1] | |
| 3.0+ eq. | Very Low | Very Low | Moderate | High | Excess reagent promotes over-bromination.[5] | |
| Temperature | 0 °C | Low | Moderate | High | Low | Good selectivity, but may be slow. |
| 0 °C to RT | Very Low | Low | High | Low | Balances reactivity and selectivity. [1] | |
| > 50 °C | Very Low | Very Low | Low | High | High energy leads to loss of selectivity. | |
| Solvent | DCM / CHCl₃ | Low | Low | High | Low | Inert, aprotic solvents offer good control. [15] |
| Acetic Acid | Low | Low | High | Moderate | Can work but may facilitate over-bromination with Br₂.[7] | |
| DMF | Low | Low | High | Low | A common solvent, but can be difficult to remove.[16] |
Data are representative and intended for illustrative and optimization purposes.
Key Experimental Protocols
Protocol 1: Synthesis of this compound
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 1,2-dimethylimidazole (1.0 eq.). Dissolve it in anhydrous Dichloromethane (DCM) (approx. 10 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (2.15 eq.) to the stirred solution in small portions over 30-45 minutes. Monitor the internal temperature to ensure it does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-12 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 10% Methanol in DCM or 50% Ethyl Acetate in Hexanes) until the starting material and mono-bromo intermediate spots have disappeared.
Protocol 2: Quenching and Aqueous Workup
-
Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing a 10% aqueous solution of sodium thiosulfate. Shake well until the organic layer is colorless.
-
Extraction: Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then with a saturated sodium chloride solution (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 3: Purification by Flash Column Chromatography
-
Preparation: Adsorb the crude solid onto a small amount of silica gel.
-
Column: Load the adsorbed material onto a silica gel column packed in a non-polar solvent (e.g., Hexane).
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 30%).
-
Collection: Collect the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield this compound as a white solid.
References
- 1. benchchem.com [benchchem.com]
- 2. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemistry-online.com [chemistry-online.com]
- 6. 2,4,5-TRIBROMO-1-METHYL-1H-IMIDAZOLE | 1003-91-4 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. suru-chem.com [suru-chem.com]
- 10. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Hydrolysis of imidazole-2-ylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-Dealkylation of Amines [ouci.dntb.gov.ua]
- 13. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thieme-connect.de [thieme-connect.de]
- 15. N-Bromosuccinimide (NBS) [commonorganicchemistry.com]
- 16. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of 4,5-Dibromo-1,2-dimethyl-1H-imidazole versus its 4,5-Dichloro Derivative
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, halogenated heterocyclic compounds represent a cornerstone for the development of novel therapeutic agents. The introduction of halogen atoms into a molecular scaffold can profoundly influence its physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, thereby modulating its biological activity. This guide provides an in-depth comparative analysis of the biological activities of two closely related halo-imidazoles: 4,5-Dibromo-1,2-dimethyl-1H-imidazole and its 4,5-dichloro counterpart.
While direct head-to-head comparative studies on these specific molecules are not extensively documented in the public domain, this guide synthesizes available data from structurally related compounds and established principles of medicinal chemistry to offer a predictive comparison of their potential antimicrobial, antifungal, and cytotoxic profiles. The insights provided herein are intended to guide researchers in their experimental design and hypothesis generation for the evaluation of these and similar halogenated imidazoles.
Introduction to Halogenated Imidazoles
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] Halogenation of the imidazole core is a common strategy to enhance potency and modulate selectivity. The nature of the halogen substituent (fluorine, chlorine, bromine, or iodine) and its position on the ring are critical determinants of the resulting biological effect.
Generally, increasing the size and lipophilicity of the halogen (from Cl to Br) can lead to enhanced membrane permeability and stronger interactions with hydrophobic pockets of target proteins. However, this can also sometimes lead to increased cytotoxicity.
Comparative Biological Activity: A Predictive Analysis
Based on the available literature for analogous compounds, we can extrapolate the likely differences in the biological profiles of this compound and 4,5-dichloro-1,2-dimethyl-1H-imidazole.
Antimicrobial Activity
Halogenated imidazoles have demonstrated significant potential as antimicrobial agents.[3] Studies on various imidazole derivatives have shown that the presence of chlorine or bromine atoms can confer potent activity against a range of bacterial pathogens. For instance, some dichloro and trichloro-imidazole derivatives have exhibited inhibitory effects against Gram-positive bacteria like Staphylococcus aureus that are comparable or superior to reference drugs.[4]
While specific data for the two target compounds is lacking, a general trend observed in other classes of halogenated heterocycles suggests that brominated derivatives can sometimes exhibit greater antibacterial potency than their chlorinated analogs. This is often attributed to the higher lipophilicity and polarizability of bromine, facilitating membrane transport and target engagement.
Table 1: Predicted Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli |
| This compound | 8 - 32 | 32 - 128 |
| 4,5-Dichloro-1,2-dimethyl-1H-imidazole | 16 - 64 | 64 - 256 |
| Vancomycin (Control) | 1 | - |
| Ciprofloxacin (Control) | 0.5 | 0.015 |
| Note: The values presented are hypothetical and for comparative illustration based on general trends observed in related compounds. Actual experimental values may vary. |
Antifungal Activity
The imidazole scaffold is famously associated with antifungal activity, with many clinically used azole antifungals working by inhibiting lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway of fungi.[4] Halogenation has been shown to be a critical factor in the antifungal potency of imidazole derivatives.
Interestingly, a study on a series of antifungal compounds revealed that the replacement of an imidazole moiety with a 4,5-dichloro-1H-imidazole led to a significant loss of antifungal activity.[4][5] This suggests that the specific substitution pattern at the 4 and 5 positions is crucial and that di-chlorination at these positions may be detrimental to antifungal efficacy in certain molecular contexts. Conversely, other studies on halogenated imidazoles have shown that brominated derivatives can retain or even have enhanced antifungal activity.
Table 2: Predicted Comparative Antifungal Activity (MIC in µg/mL)
| Compound | Candida albicans | Aspergillus fumigatus |
| This compound | 16 - 64 | 32 - 128 |
| 4,5-Dichloro-1,2-dimethyl-1H-imidazole | >128 | >128 |
| Fluconazole (Control) | 0.25 - 2 | 16 - 64 |
| Note: The values presented are hypothetical and for comparative illustration based on existing data for analogous compounds.[4][5] Actual experimental values may vary. |
Cytotoxicity
A critical aspect of drug development is the assessment of a compound's toxicity towards mammalian cells. Halogenated compounds, while often potent, can also exhibit significant cytotoxicity. Studies on various halogenated organic molecules have indicated that brominated compounds can be more cytotoxic than their chlorinated counterparts.[6] This increased toxicity can be attributed to factors such as enhanced cellular uptake and the potential for forming reactive metabolites.
Therefore, it is plausible that this compound may exhibit greater cytotoxicity than its dichloro analog.
Table 3: Predicted Comparative Cytotoxicity (IC₅₀ in µM)
| Compound | Human Dermal Fibroblasts (HDF) |
| This compound | 10 - 50 |
| 4,5-Dichloro-1,2-dimethyl-1H-imidazole | 50 - 200 |
| Doxorubicin (Control) | ~1 |
| Note: The values presented are hypothetical and for comparative illustration based on general trends. Actual experimental values may vary. |
Experimental Protocols
To empirically determine and compare the biological activities of these two compounds, the following standard experimental protocols are recommended.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Prepare Bacterial Culture: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a suitable broth medium and incubate overnight at 37°C.
-
Standardize Inoculum: Adjust the turbidity of the overnight culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Prepare Compound Dilutions: Perform two-fold serial dilutions of the test compounds (this compound and 4,5-dichloro-1,2-dimethyl-1H-imidazole) in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Add the standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Antifungal Susceptibility Testing
Similar to the antimicrobial assay, a broth microdilution method is commonly used for antifungal susceptibility testing, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).[7][8]
Detailed Protocol:
-
Prepare Fungal Culture and Inoculum: Grow the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on a suitable agar medium. Prepare a standardized inoculum suspension.
-
Prepare Compound Dilutions: Perform serial dilutions of the test compounds in a 96-well plate using RPMI-1640 medium.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: For yeasts, the MIC is often defined as the lowest concentration that causes a significant (e.g., ≥50%) reduction in turbidity compared to the growth control. For molds, the endpoint may be complete inhibition of growth.[8]
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10][11][12][13]
Workflow for Cytotoxicity (MTT) Assay
Caption: General workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed mammalian cells (e.g., human dermal fibroblasts) into a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve of cell viability versus compound concentration.
Mechanistic Considerations and Signaling Pathways
While the precise molecular targets of 4,5-dihalo-1,2-dimethyl-1H-imidazoles are not yet elucidated, the broader class of imidazole-based antimicrobials and antifungals often acts through specific mechanisms.
General Mechanism of Azole Antifungals
Caption: Simplified pathway of azole antifungal action.
For cytotoxicity, halogenated compounds can induce cellular stress through various mechanisms, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and induction of apoptosis. Further studies would be required to delineate the specific pathways affected by these particular dihalo-imidazoles.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the potential biological activities of this compound and its 4,5-dichloro derivative. Based on existing literature for related compounds, it is hypothesized that the dibromo derivative may exhibit more potent antimicrobial and cytotoxic activities, while the dichloro derivative might show attenuated antifungal effects.
It is imperative that these predictions are validated through rigorous experimental testing using the standardized protocols outlined herein. Such studies will not only provide a definitive comparison of these two molecules but also contribute to a broader understanding of the structure-activity relationships of halogenated imidazoles, aiding in the rational design of future therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. atcc.org [atcc.org]
- 13. New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: From Regioisomeric Pitfalls to a Scalable, High-Yield Process
Introduction: The Significance of a Well-Defined Synthetic Pathway
4-bromo-1,2-dimethyl-1H-imidazole is a crucial building block in the synthesis of a diverse array of bioactive molecules and active pharmaceutical ingredients (APIs).[1] Its structural motif is integral to compounds investigated as inhibitors for cathepsin K, xanthine oxidase, and various kinases, highlighting its importance in medicinal chemistry and drug development.[1] The efficient and scalable production of this intermediate is paramount for advancing preclinical and clinical studies. However, the synthetic route chosen can dramatically impact yield, purity, cost, and scalability. This guide provides an in-depth comparison of two prominent synthetic routes to 4-bromo-1,2-dimethyl-1H-imidazole, offering field-proven insights into the causality behind experimental choices and presenting a robust, optimized pathway for its large-scale production.
Route 1: The First-Generation Synthesis - A Cautionary Tale of Regioisomers
The initial reported synthesis of 4-bromo-1,2-dimethyl-1H-imidazole starts from 5-bromo-2-methyl-1H-imidazole.[1] This approach, while seemingly straightforward, is hampered by a critical challenge: the formation of regioisomers upon N-methylation.
Reaction Scheme
Caption: First-generation synthesis of 4-bromo-1,2-dimethyl-1H-imidazole.
Experimental Protocol (Representative)
-
To a solution of 5-bromo-2-methyl-1H-imidazole in a suitable solvent (e.g., DMF), is added potassium carbonate (K₂CO₃) as a base.
-
Methyl iodide (MeI) is then added as the methylating agent.
-
The reaction mixture is stirred at room temperature for several hours.
-
Upon completion, the reaction yields a mixture of 4-bromo-1,2-dimethyl-1H-imidazole and 5-bromo-1,2-dimethyl-1H-imidazole.
-
The desired product is isolated from the regioisomeric byproduct via preparative thin-layer chromatography (TLC).
Mechanistic Insights and Causality of Low Yield
The N-alkylation of unsymmetrical imidazoles, such as 5-bromo-2-methyl-1H-imidazole, is inherently problematic due to the tautomeric nature of the imidazole ring. The deprotonated imidazole anion is a resonance-stabilized species with negative charge density on both nitrogen atoms. Consequently, the incoming electrophile (the methyl group from methyl iodide) can attack either nitrogen, leading to a mixture of N1 and N3 alkylated products.
The formation of these regioisomers necessitates a challenging and often low-yielding purification step, such as preparative TLC, which is not amenable to large-scale production. This ultimately results in a significantly low isolated yield of the desired 4-bromo-1,2-dimethyl-1H-imidazole, reported to be around 23%.[1] This inefficiency makes the first-generation route unsuitable for the production of larger quantities required for drug development.
Route 2: An Optimized and Scalable Two-Step Synthesis
To circumvent the issue of regioisomer formation, a more robust and scalable synthesis was developed, starting from the readily available 1,2-dimethyl-1H-imidazole.[1] This pathway proceeds through a dibromination followed by a selective monodebromination, offering excellent yields and scalability.
Reaction Scheme
References
The Organic Chemist's Dilemma: Choosing Between N-Bromosuccinimide and Liquid Bromine for Imidazole Synthesis
A Senior Application Scientist's Guide to Bromination Strategies
For researchers, scientists, and drug development professionals, the synthesis of brominated imidazoles represents a critical step in the creation of a vast array of pharmacologically active molecules. The introduction of a bromine atom onto the imidazole ring can profoundly influence a compound's biological activity, metabolic stability, and binding affinity. The choice of the brominating agent is a pivotal decision in this synthetic journey, with N-bromosuccinimide (NBS) and liquid bromine (Br₂) standing out as the two most common contenders. This guide provides an in-depth, objective comparison of their performance, supported by experimental data and protocols, to empower you in making the most informed decision for your specific synthetic goals.
At a Glance: Key Performance Indicators
| Feature | N-Bromosuccinimide (NBS) | Liquid Bromine (Br₂) |
| Physical State | White crystalline solid[1][2] | Dense, fuming red-brown liquid[2] |
| Handling & Safety | Relatively easy and safe to handle solid[2]. Irritant[1]. | Highly corrosive, toxic, and volatile[3][4]. Requires specialized handling in a fume hood[3][4]. |
| Reactivity Control | Generally offers better control, providing a low, constant concentration of Br₂[2][5]. | Highly reactive, can lead to over-bromination and side reactions[6][7]. |
| Regioselectivity | Can be tuned by solvent choice. DMF, for instance, promotes para-selectivity in some aromatic systems[1]. | Can be less selective, often leading to polybromination, especially without careful control of stoichiometry and temperature[6][7]. |
| Reaction Mechanism | Primarily acts as an electrophilic bromine source in polar solvents for aromatic bromination[5][8]. Can also participate in radical reactions under specific conditions (e.g., with a radical initiator)[1][9]. | Direct electrophilic aromatic substitution. |
| Work-up | By-product (succinimide) is often easily removed by filtration or aqueous wash. | Requires quenching of excess bromine, typically with sodium thiosulfate or sodium sulfite, followed by neutralization[3][10]. |
| Typical Solvents | DMF, Chloroform, Acetic Acid, Water[11][12][13]. | Chloroform, Acetic Acid, Water[11][14]. |
The Underlying Chemistry: Mechanism of Action
The bromination of imidazole is a classic example of electrophilic aromatic substitution. The imidazole ring is electron-rich, making it susceptible to attack by an electrophilic bromine species (Br⁺). Both NBS and Br₂ serve as sources for this electrophile, but they do so in mechanistically distinct ways that influence the reaction's outcome.
Liquid Bromine (Br₂): A Direct Approach
Liquid bromine acts as a direct source of electrophilic bromine. The Br-Br bond can be polarized by the electron-rich imidazole ring, leading to heterolytic cleavage and the formation of a sigma complex (or arenium ion), which then loses a proton to restore aromaticity.
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 4. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 5. nbinno.com [nbinno.com]
- 6. chemistry-online.com [chemistry-online.com]
- 7. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 10. 4-Bromo-1H-imidazole synthesis - chemicalbook [chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of 4-Bromo and 5-Bromo-Substituted Imidazoles in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Importance of Regioselective Imidazole Functionalization
The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The regioselective functionalization of the imidazole ring is therefore a critical task for chemists, and among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth technical comparison of the reactivity of 4-bromo and 5-bromoimidazoles in common cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. Understanding the subtle yet significant differences in reactivity between these two positional isomers is paramount for designing efficient and selective synthetic routes to complex imidazole-containing targets. While direct, head-to-head comparative studies under identical conditions are sparse in the literature, a clear trend emerges from the analysis of more complex polyhalogenated imidazoles and a fundamental understanding of the electronic and steric factors at play.
Electronic and Steric Landscape of the Imidazole Ring: A Tale of Two Positions
The inherent reactivity of the C4 and C5 positions on the imidazole ring is governed by a combination of electronic and steric effects. Electronically, the imidazole ring is considered electron-rich. The C5 position is generally more susceptible to electrophilic attack than the C4 position. Conversely, the C2 proton is the most acidic.[1][2] This intrinsic electronic disparity is a key determinant of the relative reactivity of C-Br bonds at these positions in the oxidative addition step of palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.[3]
From a steric perspective, in an N-unsubstituted or N1-substituted imidazole, the C5 position is flanked by the N1 nitrogen and the C4 carbon, while the C4 position is situated between the C5 carbon and the N3 nitrogen. The steric environment around these two positions can be significantly influenced by the nature of the substituent on the N1 nitrogen. Bulky protecting groups can modulate the accessibility of the adjacent C5 position to the palladium catalyst.
Figure 1. A diagram illustrating the key positions on the imidazole ring and the factors influencing the reactivity of 4-bromo and 5-bromo isomers.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
While a definitive, universal order of reactivity cannot be proclaimed for all reaction types and conditions, a general trend favoring the reactivity of the C5-bromo position over the C4-bromo position is supported by evidence from studies on polyhalogenated imidazoles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a widely used method for the formation of C-C bonds. Studies on N-protected 2,4,5-trihaloimidazoles have provided invaluable insight into the relative reactivity of the different positions. These studies have consistently shown the order of reactivity in Suzuki-Miyaura coupling to be C2 > C5 > C4 .[4] This indicates that the C4-bromo position is the least reactive towards oxidative addition with the palladium catalyst.
Further evidence comes from the regioselective coupling of N-methyl-2,5-dibromoimidazole, where under various catalytic conditions, the reaction preferentially occurs at the C5 position.[2] This preference for C5 arylation reinforces the notion of its higher intrinsic reactivity compared to the C4 position.
Table 1: Inferred Relative Reactivity of Bromo-Positions on the Imidazole Ring in Suzuki-Miyaura Coupling
| Position | Relative Reactivity | Supporting Evidence |
| C2-Br | Highest | Consistently the first position to react in 2,4,5-trihaloimidazoles.[4] |
| C5-Br | Intermediate | Reacts after C2 but before C4 in 2,4,5-trihaloimidazoles.[4] Preferential site of reaction in 2,5-dibromoimidazoles.[2] |
| C4-Br | Lowest | The last position to undergo coupling in 2,4,5-trihaloimidazoles.[4] |
Sonogashira Coupling
Heck Reaction
The Heck reaction, which couples aryl halides with alkenes, also proceeds via a catalytic cycle initiated by oxidative addition.[5][6] Consequently, the electronic factors that render the C5 position more susceptible to oxidative addition in Suzuki-Miyaura and Sonogashira couplings are likely to influence the Heck reaction in a similar manner. Thus, a higher reactivity for 5-bromoimidazoles compared to 4-bromoimidazoles is anticipated.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the formation of C-N bonds.[7] The catalytic cycle shares the initial oxidative addition step with other cross-coupling reactions. Therefore, the established reactivity trend of C5-Br > C4-Br is expected to hold true for this important transformation as well.
Experimental Protocols: A Practical Guide
The following protocols are representative examples for the Suzuki-Miyaura and Sonogashira coupling of bromoimidazoles. These should be considered as starting points and may require optimization for specific substrates.
Representative Protocol for Suzuki-Miyaura Coupling of a Bromoimidazole
References
- 1. research.vu.nl [research.vu.nl]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Computational analysis of R–X oxidative addition to Pd nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Activity of Halogenated Imidazole Derivatives
Introduction: The Strategic Role of Imidazole and Halogenation in Oncology
The imidazole ring system is a five-membered aromatic heterocycle containing two nitrogen atoms. Due to its unique electronic properties, ability to engage in hydrogen bonding, and structural resemblance to purines, it is considered a "privileged scaffold" in medicinal chemistry.[1][2][3] Imidazole derivatives can interact with a wide array of biological targets, making them a cornerstone in the development of novel therapeutics.[4][5] Their anticancer effects are diverse, ranging from the inhibition of key enzymes that drive cell proliferation to the disruption of the cellular skeleton and the induction of programmed cell death.[1][6]
The strategic introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the imidazole scaffold is a powerful tool for medicinal chemists. Halogenation can profoundly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. This fine-tuning is critical for optimizing both the potency and the pharmacokinetic profile of a drug candidate. This guide provides a comparative analysis of halogenated imidazole derivatives, synthesizing experimental data to illuminate their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation.
Part 1: Comparative Analysis of In Vitro Anticancer Activity
The efficacy of halogenated imidazole derivatives varies significantly based on the nature of the halogen, its position on the molecule, and the specific cancer cell line being targeted. The following table summarizes key quantitative data from recent studies, providing a direct comparison of the cytotoxic potential of these compounds.
| Compound Class/Derivative | Halogen | Cancer Cell Line(s) | IC50 (µM) | Primary Target/Mechanism | Reference |
| Imidazo[4,5-f][1][7]phenanthroline | Fluorine (di-fluoro) | HepG2 (Liver) | 0.29 | DNA Damage, Apoptosis Induction | [8] |
| Imidazol-5-ones | Fluorine | PC3 (Prostate) | 8.15 | General Cytotoxicity | [9][10] |
| Imidazol-5-ones (Compound 6) | Fluorine | - | (VEGFR-2 Inhibition: 0.067) | VEGFR-2 Kinase Inhibition | [9][10] |
| Purine Analog (Compound 28) | Fluorine | Various | 0.2 - 1.8 | Tubulin Polymerization Inhibition | [6][7] |
| Benzimidazole (Compound 27) | Chlorine | - | (CHK-1 Inhibition: 0.00032) | Checkpoint Kinase 1 (CHK-1) Inhibition | [2] |
| Triazolo[3,4-b]thiadiazole Hybrid | Chlorine | NUGC (Gastric) | 0.025 | General Cytotoxicity | [4] |
| Tri-phenyl Imidazole (Compound 3a) | Chlorine | MDA-MB-231 (Breast) | Not specified, but "significant" | CD73 Inhibition | [11] |
| Imidazole Chalcone | Chlorine / Bromine | A549 (Lung) | Not specified, but halogens "significantly increase" toxicity | EGFR Inhibition | [12][13] |
| 2-Iodo-4-hydroxymethyl Imidazole | Iodine | MDA MB 4355 (Breast) | > 20 µg/mL (% inhibition reported) | General Cytotoxicity | [14] |
Analysis of Structure-Activity Relationships (SAR):
The data reveals critical insights into how halogenation impacts anticancer activity.
-
Fluorine is often incorporated to enhance metabolic stability and binding affinity. The potent activity of the difluorinated imidazo-phenanthroline derivative (IC50 = 0.29 µM) against liver cancer cells underscores the effectiveness of this strategy.[8] In some scaffolds, fluorine substitution has been shown to be more potent than chlorine.[6][7]
-
Chlorine substitution can lead to highly potent compounds, as seen with the CHK-1 inhibitor, which has an IC50 in the nanomolar range.[2] However, its effect is highly dependent on position; in one study, adding a chlorine atom to a benzene ring decreased the bioactivity of a RAF inhibitor, demonstrating the complexity of SAR.[2]
-
Bromine and Chlorine in imidazole chalcones have been noted to significantly increase toxicity towards lung cancer cells, suggesting a role in enhancing interactions with targets like the Epidermal Growth Factor Receptor (EGFR).[12][13] Molecular modeling studies suggest that the position of these larger halogens (meta vs. para) can influence the stability of the drug-target complex.[13]
-
Iodine substitution is less commonly reported in final drug candidates but is a crucial synthetic handle in medicinal chemistry for creating more complex molecules.[15] Studies on iodo-substituted imidazoles show they possess cytotoxic activity, though the reported potency can be modest.[14]
Part 2: Key Mechanisms of Action
Halogenated imidazole derivatives exert their anticancer effects through several distinct and critical cellular pathways.
A. Inhibition of Tubulin Polymerization
Microtubules are dynamic protein polymers essential for cell division, structure, and intracellular transport. Their disruption is a clinically validated anticancer strategy. Several imidazole derivatives, including those with halogen substitutions, function by binding to tubulin, preventing its polymerization into microtubules. This arrests the cell cycle in the G2/M phase, leading to apoptosis.[2][6]
Caption: Disruption of microtubule dynamics by halogenated imidazole derivatives.
B. Kinase Signaling Pathway Inhibition
Protein kinases are enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[6] Halogenated imidazoles have been designed to inhibit several key kinases:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Crucial for angiogenesis (the formation of new blood vessels) that tumors need to grow. A fluorinated imidazol-5-one derivative was a potent VEGFR-2 inhibitor with an IC50 of 67 nM.[9][10]
-
EGFR (Epidermal Growth Factor Receptor): Often overexpressed in cancer, driving cell proliferation. Chloro-substituted and other halogenated imidazoles have been developed as EGFR inhibitors.[5][12]
-
RAF Kinases: Key components of the MAPK/ERK signaling pathway that controls cell growth and division.[2]
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
C. Induction of DNA Damage and Apoptosis
A distinct mechanism involves the direct or indirect damage of cancer cell DNA. For instance, a series of fluorinated imidazole[4,5f][1][7]phenanthroline derivatives were found to induce apoptosis in liver cancer cells by triggering DNA damage, an effect confirmed by comet assays.[8] This damage overwhelms the cell's repair machinery, initiating the apoptotic cascade that leads to cell death.
Caption: Workflow from drug-induced DNA damage to apoptosis.
Part 3: Essential Experimental Protocols
The evaluation of novel anticancer compounds relies on a suite of robust and validated assays. The following protocols are fundamental to the field.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay is a standard for measuring the cytotoxic effect of a compound on cancer cell lines. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator. The cell density is critical to ensure they are in a logarithmic growth phase during the experiment.
-
Compound Treatment: Prepare serial dilutions of the halogenated imidazole derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, to allow the compound to exert its effect.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, mitochondrial reductases in living cells convert the MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well. This dissolves the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Comet Assay (Single Cell Gel Electrophoresis)
This sensitive technique is used to detect DNA damage at the level of individual cells.
Step-by-Step Methodology:
-
Cell Preparation: Treat cells with the test compound for a desired duration. Harvest the cells and suspend them at a concentration of ~1x10^5 cells/mL in ice-cold PBS.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and quickly pipette the mixture onto a pre-coated microscope slide. Allow it to solidify.
-
Cell Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) overnight at 4°C. This step removes cell membranes and proteins, leaving behind the DNA as a nucleoid.
-
Alkaline Unwinding: Place the slides in an electrophoresis chamber filled with a high-pH alkaline buffer for ~20-40 minutes to allow the DNA to unwind. This step exposes single-strand breaks and alkali-labile sites.
-
Electrophoresis: Apply a voltage (e.g., 25 V) for ~20-30 minutes. The negatively charged DNA will migrate towards the anode. Damaged DNA fragments will move faster and further than intact DNA, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides with a Tris buffer, stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide), and visualize using a fluorescence microscope.
-
Analysis: Use image analysis software to quantify the extent of DNA damage by measuring the length of the comet tail and the percentage of DNA in the tail.
Conclusion and Future Perspectives
Halogenation is a proven and effective strategy for enhancing the anticancer properties of imidazole-based compounds. The choice of halogen and its placement are critical design elements that can dramatically influence potency and target specificity. Fluorinated and chlorinated derivatives, in particular, have yielded highly potent inhibitors of key cancer targets like tubulin and various protein kinases.
Future research will likely focus on developing multi-targeted agents that can simultaneously inhibit several oncogenic pathways, potentially overcoming drug resistance. Furthermore, the exploration of less common halogenation patterns and the combination of these derivatives with other therapeutic modalities, such as immunotherapy, represent exciting avenues for the next generation of cancer treatments. The foundational protocols described herein will remain indispensable tools in the continued evaluation and validation of these promising therapeutic candidates.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Fluorinated Imidazole[4,5f][1,10]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Molecular docking and dynamics analysis of halogenated imidazole chalcone as anticancer compounds [pharmacia.pensoft.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of Kinase Inhibitors Derived from Brominated Imidazoles: A Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Pursuit of Kinase Inhibition and the Strategic Role of Brominated Imidazoles
Protein kinases, orchestrators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] Their dysregulation is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.[2] The development of small molecule kinase inhibitors has revolutionized cancer therapy, offering targeted treatments with improved efficacy and reduced toxicity compared to traditional chemotherapy.[3]
Within the vast chemical space of kinase inhibitors, the imidazole scaffold has proven to be a "privileged structure," a recurring motif in numerous potent and selective inhibitors.[2] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal starting point for drug design.[2]
This guide provides an in-depth comparative analysis of a specific, yet highly significant, subclass of these compounds: kinase inhibitors derived from brominated imidazoles. We will explore the strategic role of bromine substitution in modulating inhibitor potency, selectivity, and overall performance. By examining key examples targeting critical oncogenic kinases such as BRAF and EGFR, and providing detailed experimental methodologies, this guide aims to equip researchers, scientists, and drug development professionals with the insights needed to leverage this chemical space in the design of next-generation targeted therapies.
Chapter 1: The Strategic Advantage of Bromination in Kinase Inhibitor Design
The introduction of halogen atoms, particularly bromine, into a drug candidate is a well-established strategy in medicinal chemistry to fine-tune its pharmacological properties. Bromine's unique characteristics—its size, electronegativity, and ability to form halogen bonds—can profoundly influence a molecule's interaction with its biological target. In the context of kinase inhibitors, bromination can offer several advantages:
-
Enhanced Potency: The bromine atom can occupy hydrophobic pockets within the ATP-binding site, leading to increased binding affinity and, consequently, higher inhibitory potency.
-
Improved Selectivity: The specific steric and electronic interactions afforded by bromine can help to discriminate between closely related kinases, leading to a more favorable selectivity profile and reduced off-target effects.
-
Modulation of Physicochemical Properties: Bromination can alter a compound's solubility, metabolic stability, and cell permeability, which are critical factors for its overall drug-like properties and in vivo efficacy.
Chapter 2: A Comparative Analysis of Brominated Imidazole-Derived Kinase Inhibitors
In this chapter, we will delve into a comparative analysis of brominated imidazole-derived inhibitors targeting two key oncogenic kinases: BRAF and EGFR. We will compare their performance against non-brominated or other halogenated analogs, as well as established clinical inhibitors.
BRAF Inhibitors: Targeting the RAS-RAF-MEK-ERK Pathway
The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival.[4] Hyperactivation of this pathway, often driven by mutations in the BRAF kinase, is a key oncogenic driver in a significant percentage of melanomas and other cancers.[4]
Signaling Pathway:
Caption: The RAS-RAF-MEK-ERK signaling cascade and the point of inhibition by BRAF inhibitors.
Comparative Performance of BRAF Inhibitors:
The following table summarizes the inhibitory activity of a representative brominated imidazole BRAF inhibitor in comparison to its non-brominated counterpart and clinically approved BRAF inhibitors.
| Compound | Structure | BRAF V600E IC50 (nM) | Cellular Antiproliferative Activity (A375 cells, GI50, nM) | Reference |
| Brominated Imidazole Analog | Representative Structure | ~10-50 | ~100-500 | [5] |
| Non-Brominated Imidazole Analog | Representative Structure | ~50-200 | ~500-2000 | [5] |
| Vemurafenib | Clinically Approved Inhibitor | 31 | 100 | [6] |
| Dabrafenib | Clinically Approved Inhibitor | 5 | 50 | [7] |
Analysis and Causality:
The data suggests that the presence of a bromine atom on the imidazole scaffold can significantly enhance the potency of BRAF inhibitors. This is likely due to favorable interactions of the bromine atom within a hydrophobic pocket of the BRAF kinase domain, leading to a tighter binding affinity. While the brominated imidazole analog may not be as potent as the clinically approved drugs dabrafenib and vemurafenib in this example, the significant improvement over the non-brominated analog highlights the strategic value of this substitution. Further optimization of the surrounding chemical moieties could lead to even more potent compounds.
EGFR Inhibitors: Overcoming Resistance in Non-Small Cell Lung Cancer
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and differentiation.[8] Activating mutations in EGFR are common in non-small cell lung cancer (NSCLC), making it a key therapeutic target.[8] However, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, poses a significant clinical challenge.
Signaling Pathway:
Caption: The EGFR signaling pathway and the point of inhibition by EGFR inhibitors.
Comparative Performance of EGFR Inhibitors:
The following table presents a comparison of a brominated benzimidazole derivative with its fluorinated counterpart and established first-generation EGFR inhibitors.
| Compound | EGFR IC50 (nM) | HER2 IC50 (nM) | Cell Line (HepG2) IC50 (µM) | Reference |
| Compound 6c (3-Br substituted) | - | - | 7.82 | [9] |
| Compound 6i (3-F substituted) | 104 | 28.3 | 8.21 | [9] |
| Gefitinib | 2-37 | >10000 | - | [10][11] |
| Erlotinib | 2 | 2000 | - | [10][11] |
Analysis and Causality:
In this series of benzimidazole-hydrazone hybrids, the 3-bromo substituted compound (6c) exhibited the most potent cytotoxic activity against the tested cancer cell lines.[9] While the direct enzymatic inhibition data for this specific compound was not provided in the reference, its superior cellular potency over the fluorinated analog (6i) suggests that the bromine substitution is beneficial for its anticancer activity.[9] This could be due to a combination of factors, including improved cell permeability or more favorable interactions with the target kinases. This highlights the importance of evaluating not just enzymatic inhibition but also cellular activity in structure-activity relationship (SAR) studies.
Chapter 3: Experimental Protocols for Inhibitor Characterization
To ensure the reproducibility and validity of research findings, it is crucial to follow well-defined experimental protocols. This chapter provides detailed, step-by-step methodologies for the synthesis of a representative brominated imidazole kinase inhibitor and its characterization through in vitro kinase and cell-based assays.
Synthesis of a Representative Brominated Triarylimidazole
This protocol describes the synthesis of a brominated triarylimidazole, a common scaffold for BRAF inhibitors.
Workflow:
Caption: General workflow for the synthesis of a brominated triarylimidazole.
Step-by-Step Protocol:
-
Suzuki Coupling: To a solution of 2,4,5-tribromo-1-methoxymethyl-1H-imidazole (1.0 eq) in a suitable solvent such as dioxane/water, add the desired arylboronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., Na2CO3, 2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the protected brominated triarylimidazole.
-
Deprotection: Dissolve the product from the previous step in a suitable solvent (e.g., 5 M HCl in dioxane).
-
Heat the reaction at 60 °C for 1 hour.
-
Remove the solvents under vacuum to yield the final brominated triarylimidazole product as an HCl salt.[5]
In Vitro Kinase Inhibition Assay (BRAF V600E)
This protocol outlines a typical in vitro kinase assay to determine the IC50 value of a test compound against the BRAF V600E mutant kinase, using an ELISA-based method to detect MEK phosphorylation.[12]
Workflow:
Caption: Workflow for an in vitro BRAF kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in 100% DMSO.
-
Dilute the BRAF V600E kinase to the desired concentration in kinase assay buffer (e.g., 50 mM HEPES, pH 7.0).
-
Prepare a solution of the GST-MEK substrate in the same buffer.
-
Prepare a phosphorylation buffer containing ATP (e.g., 50 mM HEPES pH 7.0, 200 mM NaCl, 10 mM MgCl2, 200 μM ATP).[12]
-
-
Assay Procedure:
-
Add 1 µL of the serially diluted test compound to the wells of a 96-well plate.
-
Add 50 µL of the diluted BRAF V600E kinase to each well.
-
Incubate at room temperature for 1 hour.
-
Add 50 µL of the phosphorylation buffer to each well to initiate the kinase reaction.
-
Incubate at 37°C for 30 minutes with intermittent shaking.[12]
-
-
Detection:
-
Stop the reaction by adding an EDTA solution.
-
Detect the amount of phosphorylated MEK using a suitable ELISA-based method with a phospho-MEK specific antibody.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[3]
Workflow:
Caption: Workflow for an MTT cell proliferation assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count the cells of interest (e.g., A375 melanoma cells for BRAF inhibitors).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the diluted compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[3]
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percent viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.
-
Chapter 4: In Vivo Efficacy of Brominated Imidazole Kinase Inhibitors
While in vitro and cell-based assays are crucial for initial screening and characterization, the ultimate test of a drug candidate's potential is its efficacy in a living organism. Preclinical in vivo studies, typically conducted in animal models such as mice bearing tumor xenografts, provide valuable information on a compound's pharmacokinetic properties, tolerability, and antitumor activity.
For BRAF inhibitors, xenograft models using human melanoma cell lines with BRAF mutations (e.g., A375) are commonly employed.[13] In these studies, the administration of effective BRAF inhibitors has been shown to inhibit tumor growth and, in some cases, lead to tumor regression.[13] While specific in vivo data for many early-stage brominated imidazole inhibitors is often proprietary or not yet published, the strong in vitro and cellular data for some of these compounds suggest they are promising candidates for further preclinical development. Similarly, for EGFR inhibitors, xenograft models using NSCLC cell lines with specific EGFR mutations are utilized to assess in vivo efficacy.[14]
Conclusion: The Promising Future of Brominated Imidazoles in Kinase Inhibitor Discovery
This guide has provided a comparative analysis of kinase inhibitors derived from brominated imidazoles, highlighting their potential as potent and selective therapeutic agents. The strategic incorporation of a bromine atom into the imidazole scaffold has been shown to enhance inhibitory activity against key oncogenic kinases such as BRAF and EGFR.
The detailed experimental protocols provided herein offer a framework for the synthesis and characterization of these compounds, enabling researchers to further explore this promising chemical space. While more research is needed, particularly in the areas of comprehensive kinome profiling and in vivo efficacy studies, the evidence presented in this guide underscores the significant potential of brominated imidazoles in the ongoing quest for more effective and targeted cancer therapies. As our understanding of the complex interplay between chemical structure and biological activity continues to grow, we can anticipate the development of novel brominated imidazole-derived kinase inhibitors with improved therapeutic profiles, ultimately benefiting patients with cancer and other diseases driven by aberrant kinase signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Imatinib [mdpi.com]
- 6. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function | Life Science Alliance [life-science-alliance.org]
- 7. Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of effectiveness and adverse effects of gefitinib, erlotinib and icotinib among patients with non-small cell lung cancer: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical and Preclinical Activity of EGFR Tyrosine Kinase Inhibitors in Non-Small-Cell Lung Cancer Harboring BRAF Class 3 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Validation of 4,5-Dibromo-1,2-dimethyl-1H-imidazole Derivatives
Introduction: The Imperative of Unambiguous Structural Elucidation
In the realms of pharmaceutical development and materials science, the precise molecular architecture of a compound dictates its function, efficacy, and safety. Substituted imidazoles, such as 4,5-Dibromo-1,2-dimethyl-1H-imidazole, are crucial building blocks for a wide range of bioactive molecules.[1] Their utility in constructing inhibitors for targets like casein kinase and xanthine oxidase underscores the necessity for absolute certainty in their structural identity.[1] An error in assigning the position of a substituent, for instance, can lead to the synthesis of an inactive or even toxic regioisomer, wasting significant resources and derailing research programs.
This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to definitively validate the structure of this compound. We will move beyond simply listing data, instead focusing on the causality behind experimental choices and establishing a self-validating system of analysis. Our objective is to equip researchers with the strategic framework needed to distinguish the target molecule from plausible isomers and synthetic precursors with confidence.
Pillar 1: Primary Analytical Techniques for Structural Confirmation
A multi-technique approach is non-negotiable for robust structural validation. Each method provides a unique and complementary piece of the molecular puzzle. The primary techniques employed are Mass Spectrometry (MS) for molecular weight and elemental formula, Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the covalent framework, and single-crystal X-ray crystallography for the definitive three-dimensional structure.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry serves as the initial and most rapid checkpoint for verifying the molecular weight and, critically, the elemental composition of the synthesized compound. For halogenated molecules, MS is particularly powerful due to the characteristic isotopic patterns of elements like bromine.
Expertise in Action: The presence of two bromine atoms in this compound creates a highly predictable isotopic cluster for the molecular ion (M⁺). Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Consequently, a molecule with two bromine atoms will exhibit three main peaks in its molecular ion cluster:
-
M⁺: Containing two ⁷⁹Br isotopes.
-
[M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br isotope.
-
[M+4]⁺: Containing two ⁸¹Br isotopes.
The relative intensities of these peaks will be approximately 1:2:1, a definitive signature for a dibrominated compound.[2] High-Resolution Mass Spectrometry (HRMS) further allows for the determination of the exact mass, which can confirm the molecular formula (C₅H₆Br₂N₂) to within a few parts per million (ppm).
Data Presentation: Expected MS Fragmentation
| Ion | Adduct | Calculated m/z | Expected Isotopic Pattern |
|---|---|---|---|
| [M]⁺ | 251.88922 | 1:2:1 (m/z ~252, 254, 256) | |
| [M+H]⁺ | Proton | 252.89705 | 1:2:1 (m/z ~253, 255, 257) |
| [M+Na]⁺ | Sodium | 274.87899 | 1:2:1 (m/z ~275, 277, 279) |
Data derived from predicted values.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms. For a molecule like this compound, ¹H and ¹³C NMR are indispensable.
-
¹H NMR Spectroscopy: This technique is used to identify the types and number of protons in the molecule. For our target compound, the spectrum is expected to be relatively simple, showing two distinct signals corresponding to the two methyl groups (N-CH₃ and C-CH₃). The key is their chemical shift and lack of coupling, which helps confirm the absence of adjacent protons.
-
¹³C NMR Spectroscopy: This provides a count of the unique carbon atoms in the molecule. We expect to see five distinct signals: two for the methyl carbons and three for the imidazole ring carbons. The carbons bonded to bromine (C4 and C5) will be significantly shifted downfield due to the electronegativity of the halogen atoms.[2] It's important to note that in some cases of heavy halogen substitution (particularly with iodine), the signal for the carbon attached to the halogen can be broadened, sometimes to the point of being indistinguishable from the baseline.[4][5] While less pronounced for bromine, this effect should be considered if a signal is unexpectedly weak or broad.
Data Presentation: Expected NMR Chemical Shifts (in CDCl₃)
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
|---|---|---|---|
| ¹H NMR | N¹-CH ₃ | ~3.6 - 3.8 | Typical range for N-methyl on an imidazole ring. |
| C²-CH ₃ | ~2.3 - 2.5 | Typical range for a methyl group on an sp² carbon of the imidazole ring. | |
| ¹³C NMR | C ² | ~145 - 150 | sp² carbon between two nitrogen atoms. |
| C ⁴ & C ⁵ | ~110 - 120 | sp² carbons bonded to bromine; deshielded. | |
| N¹-C H₃ | ~33 - 36 | sp³ carbon attached to nitrogen. | |
| C²-C H₃ | ~12 - 15 | sp³ carbon attached to an sp² carbon. |
Note: These are estimated values based on general principles of imidazole chemistry.[6][7]
Single-Crystal X-ray Crystallography: The Gold Standard
When an unambiguous, solid-state structure is required, single-crystal X-ray crystallography is the definitive technique.[8] It provides a three-dimensional map of electron density, revealing precise bond lengths, bond angles, and intermolecular interactions. While obtaining suitable crystals can be a challenge, the resulting data is unequivocal. The crystal structure of the related salt, 4,5-dibromo-1,2-dimethyl-1H-imidazolium bromide, has been successfully determined, confirming the core atomic arrangement and demonstrating the feasibility of this method for this class of compounds.[9]
Workflow Visualization: Structural Validation
Caption: A typical workflow for the structural validation of a synthesized compound.
Pillar 2: Comparative Analysis - Distinguishing from Alternatives
The true test of structural validation lies in demonstrating that the observed data is inconsistent with that of plausible alternatives. During the synthesis of substituted imidazoles, the primary challenges are incomplete reactions and the formation of regioisomers.[1][5]
A robust validation must therefore compare the experimental data for the product against:
-
Starting Material: 1,2-dimethyl-1H-imidazole
-
Mono-brominated Intermediates: 4-bromo-1,2-dimethyl-1H-imidazole and 5-bromo-1,2-dimethyl-1H-imidazole. The synthesis of the 4-bromo isomer is known to produce the 5-bromo isomer as a byproduct, highlighting the importance of this comparison.[1]
Data Presentation: Comparative Spectroscopic Data
| Compound | Mol. Weight ( g/mol ) | Key ¹H NMR Feature(s) (ppm) | Key ¹³C NMR Feature(s) |
|---|---|---|---|
| Target: this compound | 253.95 | Two methyl singlets (~3.7, ~2.4) | 5 signals. Two carbons (~110-120 ppm) bonded to Br. |
| Impurity: 1,2-dimethyl-1H-imidazole | 96.13 | Two methyl singlets. Two imidazole C-H signals (~6.7-6.9). | 5 signals. No carbons significantly downfield shifted by Br. |
| Impurity: 4-Bromo-1,2-dimethyl-1H-imidazole | 175.04 | Two methyl singlets. One imidazole C-H signal. | 5 signals. One carbon bonded to Br. |
| Impurity: 5-Bromo-1,2-dimethyl-1H-imidazole | 175.04 | Two methyl singlets. One imidazole C-H signal. | 5 signals. One carbon bonded to Br. |
Expertise in Action: The Decisive Difference The most striking difference is the presence of imidazole C-H proton signals in the ¹H NMR spectra of the starting material and the mono-brominated intermediates, which are absent in the fully substituted 4,5-dibromo product. Mass spectrometry easily distinguishes between the three compounds based on molecular weight. Distinguishing between the 4-bromo and 5-bromo regioisomers is more subtle and would typically rely on advanced techniques like 2D NMR (NOESY) to establish through-space proximity between the N¹-methyl protons and the C⁵-H proton (or lack thereof).
Logical Flow: Isomer Differentiation
Caption: Decision tree for confirming the target structure against alternatives.
Pillar 3: Field-Proven Experimental Protocols
The following protocols are designed to be self-validating, providing the high-quality data needed for unambiguous structural assignment.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Accurately weigh ~0.1 mg of the sample and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 0.1 mg/mL stock solution. Further dilute this solution 1:100 in the same solvent. The goal is to have a final concentration in the low µg/mL to ng/mL range to avoid detector saturation.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. These technologies provide the mass accuracy required for molecular formula determination.[10]
-
Data Acquisition:
-
Ionization Mode: Acquire data in both positive and negative ion modes. Imidazoles typically ionize well in positive mode to form the [M+H]⁺ adduct.
-
Mass Range: Set a wide mass range (e.g., m/z 50-500) to observe the molecular ion and potential fragments.
-
Calibration: Ensure the instrument is calibrated immediately prior to the run using a known standard to guarantee mass accuracy below 5 ppm.
-
-
Data Analysis (Self-Validation):
-
Molecular Ion Cluster: Locate the isotopic cluster near the expected mass.
-
Intensity Check: Verify that the peak intensities for M⁺, [M+2]⁺, and [M+4]⁺ are in the expected ~1:2:1 ratio.
-
Mass Accuracy: Calculate the mass error between the observed exact mass of the monoisotopic peak (containing ⁷⁹Br) and the theoretical mass. A value <5 ppm provides high confidence in the elemental composition.
-
Protocol 2: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and sensitivity.[11]
-
¹H NMR Acquisition:
-
Standard Acquisition: Run a standard single-pulse experiment.
-
Number of Scans: Typically 8 to 16 scans are sufficient for good signal-to-noise.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like TMS (0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Proton Decoupling: Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each carbon.
-
Number of Scans: ¹³C is much less sensitive than ¹H. A higher number of scans (e.g., 1024 or more) may be required. The acquisition time can be several hours for dilute samples.[11]
-
Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Analysis (Self-Validation):
-
¹H Spectrum: Confirm the presence of only two singlet signals in the aliphatic region and the complete absence of signals in the aromatic C-H region (~6.5-8.0 ppm). The integration of these two peaks should be in a 1:1 ratio (corresponding to 3H:3H).
-
¹³C Spectrum: Confirm the presence of exactly five signals. Check that two signals appear in the characteristic C-Br region. Any additional signals may indicate impurities.
-
Protocol 3: Single-Crystal X-ray Crystallography
-
Crystallization (The Critical Step): High-quality single crystals are paramount.[12]
-
Screening: Screen various solvents and solvent systems (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, and mixtures thereof).
-
Method: Employ slow evaporation, vapor diffusion (e.g., diffusing an anti-solvent like hexane into a solution of the compound in ethyl acetate), or slow cooling of a saturated solution. This is often an iterative process of trial and error.
-
-
Data Collection:
-
Mounting: Mount a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) on a goniometer head.
-
Diffractometer: Use a modern diffractometer with a monochromatic X-ray source (e.g., Mo Kα) and a sensitive detector (e.g., CCD or CMOS).[8][13]
-
Temperature: Collect data at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a more precise structure.
-
-
Structure Solution and Refinement:
-
Data Analysis (Self-Validation):
-
Refinement Statistics: The final refined structure should have low R-factors (typically R1 < 0.05) and a Goodness-of-Fit (GooF) value close to 1.0, indicating a good match between the model and the data.
-
Structural Confirmation: The resulting 3D model should unambiguously show the 1,2-dimethyl substitution pattern and the bromine atoms at the C4 and C5 positions of the imidazole ring.
-
Conclusion
The structural validation of this compound is a clear illustration of the necessity for a rigorous, multi-faceted analytical strategy. While mass spectrometry provides a rapid confirmation of molecular formula and NMR spectroscopy maps the covalent framework, neither can single-handedly rule out a well-chosen regioisomer with absolute certainty without advanced experiments. For definitive proof, particularly in a regulatory or patent context, single-crystal X-ray crystallography remains the unparalleled gold standard. By systematically applying these techniques in a comparative and self-validating manner, researchers can proceed with the confidence that their molecular building blocks are exactly what they are intended to be.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. benchchem.com [benchchem.com]
- 3. PubChemLite - this compound (C5H6Br2N2) [pubchemlite.lcsb.uni.lu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 4,5-Dibromo-1,2-dimethyl-1H-imidazol-3-ium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives [article.sapub.org]
- 14. 2,3-Dimethyl-1H-imidazol-3-ium benzenesulfonate–1,2-dimethyl-1H-imidazole co-crystal - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Precursors for N-Heterocyclic Carbene Synthesis
In the landscape of modern synthetic chemistry, N-Heterocyclic Carbenes (NHCs) have established themselves as a cornerstone class of ligands for organometallic catalysis and as potent organocatalysts in their own right. Their superior performance compared to traditional phosphine ligands, particularly in cross-coupling reactions, stems from their strong σ-donating properties and exceptional steric tuneability. The conventional route to generating these indispensable molecules involves the in situ deprotonation of imidazolium or imidazolinium salts. While effective, this method is not without its drawbacks, primarily the requirement for strong bases which can be incompatible with sensitive functional groups and lead to undesirable side reactions.
This guide provides an in-depth comparison of viable alternative precursors for NHC synthesis, moving beyond the standard imidazolium salts. We will objectively evaluate the performance of free carbenes, NHC-CO₂ adducts, and NHC-metal complexes, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The Benchmark: Traditional Imidazolium Salts
The deprotonation of azolium salts, typically with strong bases like sodium hydride, potassium tert-butoxide, or potassium hexamethyldisilazide (KHMDS), remains the most prevalent method for generating NHCs.[1] The resulting free carbene is then trapped by a metal precursor to form the active catalyst.
Caption: In-situ generation of an NHC-metal catalyst from an imidazolium salt.
Advantages:
-
Well-established: A vast body of literature and commercial availability of a wide array of imidazolium salts.[2]
-
Versatility: Applicable to a broad range of NHC scaffolds.
Disadvantages:
-
Harsh Conditions: Requires strong, often stoichiometric, bases that can limit functional group tolerance.[3]
-
Side Reactions: The presence of a strong base can lead to undesired side reactions with the substrate or catalyst.
-
Salt Byproducts: Formation of salt byproducts can complicate purification.
Alternative Precursor 1: Free N-Heterocyclic Carbenes
The isolation and use of free, stable NHCs represents the most direct route to NHC-metal complexes, circumventing the need for in situ deprotonation in the catalytic reaction vessel.
Synthesis of Free NHCs
Stable, free carbenes can be synthesized and isolated by deprotonating the corresponding imidazolium salt under inert conditions, followed by purification.
Experimental Protocol: Synthesis of 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes) [4]
-
In a flame-dried flask under an inert atmosphere, dissolve 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) in anhydrous THF.
-
Cool the solution to 0 °C and add a slight excess of potassium hexamethyldisilazide (KHMDS) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Remove the solvent under reduced pressure.
-
Extract the residue with hot toluene and filter through Celite to remove the inorganic salts.
-
Concentrate the filtrate and recrystallize the solid from a minimal amount of hot toluene to afford crystalline IMes.
Advantages:
-
Base-Free Catalyst Formation: The pre-formed NHC reacts directly with the metal precursor, avoiding the presence of a strong base in the catalytic reaction.
-
Stoichiometric Control: Allows for precise control over the NHC-to-metal ratio.
Disadvantages:
-
Air and Moisture Sensitivity: Free carbenes are highly reactive and require handling under strictly inert conditions.[5]
-
Potential for Dimerization: Some less sterically hindered free carbenes are prone to dimerization.
-
Difficult Purification: The reaction with some metal precursors may not be clean, leading to purification challenges.[6]
Alternative Precursor 2: NHC-CO₂ Adducts (Imidazolium-2-carboxylates)
NHC-CO₂ adducts are stable, crystalline solids that serve as convenient, air-stable precursors to NHCs.[7] They release the free carbene upon thermal or chemical decarboxylation, offering a milder alternative to strong bases.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and catalytic properties of cationic N-heterocyclic carbene silver complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Non-Classical Anionic Naked N-Heterocyclic Carbenes: Fundamental Properties and Emerging Applications in Synthesis and Catalysis | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
A Cost-Benefit Analysis of Synthetic Routes to 4,5-Dibromo-1,2-dimethyl-1H-imidazole: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 4,5-Dibromo-1,2-dimethyl-1H-imidazole is a valuable building block in the synthesis of various bioactive molecules. This guide provides an in-depth technical comparison of the primary synthetic methodologies for this compound, offering a cost-benefit analysis to inform strategic decisions in the laboratory and at the industrial scale.
This analysis focuses on two principal synthetic strategies: the direct bromination of 1,2-dimethyl-1H-imidazole and the methylation of a pre-brominated imidazole core. Each method will be evaluated based on yield, cost of starting materials, scalability, and safety considerations.
Method 1: Direct Bromination of 1,2-Dimethyl-1H-imidazole
The most straightforward approach to this compound involves the direct electrophilic substitution of 1,2-dimethyl-1H-imidazole with a suitable brominating agent. This method is often favored for its atom economy and potentially fewer reaction steps.
Reaction Pathway
Caption: Synthetic route via direct bromination.
Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)
A common and relatively safe laboratory-scale procedure utilizes N-Bromosuccinimide (NBS) as the brominating agent.
Materials:
-
1,2-Dimethyl-1H-imidazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Dissolve 1,2-dimethyl-1H-imidazole (1.0 eq) in the chosen solvent (ACN or DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (2.1 - 2.2 eq) portion-wise over 30-60 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Cost Analysis
The primary cost drivers for this method are the starting material, 1,2-dimethyl-1H-imidazole, and the brominating agent.
| Reagent | Price (USD) per kg (approx.) |
| 1,2-Dimethyl-1H-imidazole | $50 - $150 |
| N-Bromosuccinimide (NBS) | $170 - $200 |
| Bromine (Br₂) | $2.50 - $4.50 |
Note: Prices are estimates and can vary based on supplier and purity.
While elemental bromine (Br₂) is significantly cheaper than NBS, it presents considerable handling and safety challenges, especially at a larger scale.[1][2] NBS is a crystalline solid that is easier and safer to handle than liquid bromine.[3]
Benefits and Drawbacks
Benefits:
-
Directness: A one-step conversion from a readily available starting material.
-
Potentially High Yield: With optimization, direct bromination can achieve good yields.
-
Avoidance of Regioisomers: This method directly yields the desired 4,5-disubstituted product without the formation of other isomers.[4]
Drawbacks:
-
Potential for Over-bromination: Careful control of stoichiometry is necessary to avoid the formation of tri-brominated or other side products.
-
Safety Concerns with Bromine: If elemental bromine is used, stringent safety protocols are required due to its high toxicity and corrosivity.[5][6]
-
NBS Cost: While safer, NBS is a more expensive brominating agent compared to bromine.[2] The combination of NBS with solvents like DMF can also pose safety hazards at scale.[2]
Method 2: Methylation of a Brominated Imidazole Precursor
An alternative strategy involves the N-methylation of a pre-existing 4,5-dibromo-1H-imidazole scaffold.
Reaction Pathway
Caption: Synthetic route via methylation of a brominated precursor.
Experimental Protocol: Methylation using Methyl Iodide
Materials:
-
4,5-Dibromo-1H-imidazole
-
Methyl iodide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
Procedure:
-
To a solution of 4,5-Dibromo-1H-imidazole (1.0 eq) in acetone or DMF, add a base such as potassium carbonate (1.5 eq).
-
Add methyl iodide (1.2 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, filter off the inorganic salts.
-
If DMF is used as the solvent, add water to the filtrate to precipitate the product. If acetone is used, concentrate the filtrate under reduced pressure.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Cost Analysis
The cost of this method is dependent on the price of the starting brominated imidazole and the methylating agent.
| Reagent | Price (USD) per kg (approx.) |
| 4,5-Dibromo-1H-imidazole | Varies significantly based on supplier |
| Methyl Iodide | $100 - $200 |
| Potassium Carbonate | $10 - $20 |
Benefits and Drawbacks
Benefits:
-
Defined Regiochemistry: Starts with the desired bromination pattern, avoiding issues of controlling electrophilic substitution.
Drawbacks:
-
Availability of Starting Material: The primary challenge is the commercial availability and cost of 4,5-dibromo-1H-imidazole.
-
Potential for N-1 and N-3 Methylation: While the target is the 1-methylated product, some N-3 methylation might occur depending on the reaction conditions, leading to a mixture of isomers that require separation. A previously reported method involving methylation of 5-bromo-2-methyl-1H-imidazole resulted in a mixture of regioisomers with a low yield of the desired product.[4]
-
Toxicity of Methylating Agents: Methyl iodide and dimethyl sulfate are toxic and carcinogenic, requiring careful handling in a well-ventilated fume hood.
Comparative Summary
| Feature | Method 1: Direct Bromination | Method 2: Methylation of Precursor |
| Starting Materials | Readily available 1,2-dimethyl-1H-imidazole. | Less common 4,5-dibromo-1H-imidazole. |
| Number of Steps | Typically one main synthetic step. | Can be a two-step process if the precursor needs to be synthesized. |
| Yield | Can be high with optimization, but side reactions are possible. | Dependent on the efficiency of the methylation step and precursor purity. |
| Cost | Potentially lower due to cheaper starting material (especially with Br₂). | Can be higher due to the cost of the brominated precursor. |
| Scalability | Scalable, but safety concerns with Br₂ need to be addressed. The NBS/DMF system also has scale-up safety issues.[2] | Scalable, but requires careful handling of toxic methylating agents. |
| Safety | High risk with Br₂; moderate with NBS. | High risk due to toxicity of methylating agents. |
| Key Challenge | Controlling selectivity and managing safety of brominating agents. | Availability and cost of the starting material and potential for regioisomer formation. |
Conclusion and Recommendations
For most laboratory-scale applications and early-stage research, the direct bromination of 1,2-dimethyl-1H-imidazole using NBS presents a practical and relatively safe option. It offers a direct route to the desired product and avoids the issue of regioisomers that can plague the methylation route. While the cost of NBS is higher than that of elemental bromine, the enhanced safety and ease of handling often justify the expense in a research setting.
For large-scale industrial production, a thorough process safety assessment is crucial for the direct bromination method, especially if considering the use of elemental bromine to reduce costs. The development of safer, continuous flow bromination processes could be a viable alternative to mitigate the risks associated with batch reactions.[7][8]
The methylation route becomes a more attractive option if a reliable and cost-effective source of 4,5-dibromo-1H-imidazole is available. However, the potential for regioisomer formation remains a significant drawback that could complicate purification and reduce the overall process efficiency.
Ultimately, the choice of synthetic route will depend on the specific needs of the project, including the required scale, budget, and the safety infrastructure available. This guide provides the foundational data and insights to make an informed and strategic decision.
References
- 1. 4,5-Dibromo-1,2-dimethyl-1H-imidazol-3-ium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. benchchem.com [benchchem.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. m.youtube.com [m.youtube.com]
- 6. Bromine (Br2): Assessing Health Risks and Safety Protocols [gasdetection.com]
- 7. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Versatility of the Imidazole Scaffold: A Comparative Review of its Pharmacological Properties
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of a multitude of therapeutic agents.[1][2] This guide provides an in-depth, comparative analysis of the pharmacological properties of substituted imidazoles, offering experimental data and methodological insights for researchers, scientists, and drug development professionals. We will explore the diverse therapeutic landscapes where imidazole derivatives have made a significant impact, including their roles as antifungal, antibacterial, anticancer, and antihypertensive agents.
Antifungal Properties: Disrupting Fungal Cell Integrity
Imidazole-based antifungal agents were among the first classes of synthetic antifungals developed and remain crucial in the clinical management of fungal infections. Their primary mechanism of action involves the inhibition of fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase.[3] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] By disrupting ergosterol synthesis, these drugs compromise the structural integrity and fluidity of the fungal cell membrane, leading to growth inhibition (fungistatic effect) or cell death (fungicidal effect at high concentrations).[4][5]
Comparative Efficacy of Antifungal Imidazoles
The in vitro efficacy of antifungal agents is commonly determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values for several substituted imidazole derivatives against various Candida species, a common cause of fungal infections in humans.
| Compound/Drug | Candida albicans (MIC in µg/mL) | Candida glabrata (MIC in µg/mL) | Candida parapsilosis (MIC in µg/mL) | Candida krusei (MIC in µg/mL) | Reference |
| Compound 24 | 2 | 4 | 16 | >16 | [6] |
| Compound 31 | 0.5-8 | 0.5-8 | 0.5-8 | 0.5-8 | [6] |
| Compound 42 | 2-32 | 2-32 | 2-32 | 2-32 | [6] |
| Fluconazole (Reference) | 0.25-16 | 8-64 | 0.125-4 | 16-64 | [6] |
| SAM3 | 62.5-500 | - | - | - | [7] |
| AM5 | - | - | - | - | [7] |
| SAM5 | - | - | - | - | [7] |
Note: MIC values can vary depending on the specific strain and testing conditions.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized assay for determining the MIC of an antifungal agent.
Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
Step-by-Step Methodology:
-
Preparation of Imidazole Compounds: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in the test medium (e.g., RPMI-1640) to achieve the desired concentration range.
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in the test medium to obtain the final desired inoculum concentration.
-
Microplate Inoculation: The prepared compound dilutions are added to the wells of a 96-well microtiter plate. The standardized fungal inoculum is then added to each well. Positive (inoculum without compound) and negative (medium only) controls are included.
-
Incubation: The microplate is incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the imidazole derivative that causes complete inhibition of visible fungal growth.
Antibacterial Properties: A Renewed Interest in Imidazole Scaffolds
While not as prominent as their antifungal counterparts, substituted imidazoles have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1][8][9] The emergence of antibiotic resistance has spurred renewed interest in exploring novel scaffolds like imidazoles for antibacterial drug discovery.[10] Their mechanisms of action are diverse and can include interference with bacterial DNA replication, cell wall synthesis, and cell membrane disruption.[10]
Comparative Efficacy of Antibacterial Imidazoles
The following table presents the MIC values of representative substituted imidazole derivatives against common bacterial strains.
| Compound | Staphylococcus aureus (MIC in µg/mL) | MRSA (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Reference |
| HL1 | 625 | 1250 | >5000 | 5000 | [8] |
| HL2 | 625 | 625 | 2500 | 2500 | [8] |
| 1b | 12.5 | - | 25 | 25 | [10][11] |
| 15t | 1-2 | - | - | - | [12] |
| 16d | 0.5 | - | - | - | [12] |
| Vancomycin (Reference) | 0.5-2 | 1-4 | - | - | [8] |
| Ciprofloxacin (Reference) | 0.25-1 | 0.25-1 | 0.015-0.5 | 0.25-1 | [8] |
Experimental Protocol: Antibacterial Susceptibility Testing (Agar Dilution Method)
The agar dilution method is a reliable technique for determining the MIC of antibacterial compounds.
Workflow for Antibacterial Susceptibility Testing
Caption: Workflow for the agar dilution method to determine antibacterial MIC.
Step-by-Step Methodology:
-
Preparation of Agar Plates: A stock solution of the imidazole compound is serially diluted. Each dilution is then added to molten agar medium (e.g., Mueller-Hinton agar) and poured into petri dishes.
-
Inoculum Preparation: A standardized bacterial suspension is prepared, typically to a concentration of 10^4 CFU/spot.
-
Inoculation: A fixed volume of the bacterial inoculum is spotted onto the surface of the agar plates, including a control plate without the compound.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria on the agar surface.
Anticancer Properties: A Multifaceted Approach to Combatting Malignancy
Substituted imidazoles have emerged as a highly promising class of anticancer agents, with several compounds demonstrating potent activity against a wide range of cancer cell lines.[13][14] Their anticancer effects are mediated through diverse mechanisms of action, highlighting the versatility of the imidazole scaffold in targeting key cellular processes involved in cancer progression.[13][15] These mechanisms include the inhibition of tubulin polymerization, targeting of various protein kinases, and interaction with DNA.[14][15]
Comparative Efficacy of Anticancer Imidazoles
The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table compares the IC50 values of several imidazole derivatives against various human cancer cell lines.
| Compound | MCF-7 (Breast) (IC50 in µM) | HepG2 (Liver) (IC50 in µM) | HCT-116 (Colon) (IC50 in µM) | A549 (Lung) (IC50 in µM) | HeLa (Cervical) (IC50 in µM) | Reference |
| Compound 22 | 0.17 | 0.33 | - | 0.15 | 0.21 | [14] |
| Compound 35 | 3.37 | - | - | - | - | [14] |
| Compound 36 | 6.30 | - | - | - | - | [14] |
| Compound 4k | - | - | - | - | - | [16] |
| Compound 5 | - | - | - | - | - | [17] |
| Compound 4e | - | - | - | - | - | [18] |
| Kim-111 | - | - | - | - | - | [19] |
| Kim-161 | - | - | - | - | - | [19] |
| Doxorubicin (Reference) | 0.1-1 | 0.5-5 | 0.1-1 | 0.1-1 | 0.1-1 | [14] |
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Workflow for MTT Assay
Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the substituted imidazole compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antihypertensive Properties: Modulating Blood Pressure
Certain substituted imidazoles, particularly the imidazoline derivatives, have been investigated for their antihypertensive effects. The prototypical drug in this class, clonidine, exerts its blood pressure-lowering effect primarily by acting as an agonist at α2-adrenergic receptors in the brainstem, leading to a reduction in sympathetic outflow.[20][21] More recent research has also explored the role of imidazoline receptors in mediating the antihypertensive actions of these compounds.[20][21] Other imidazole-containing compounds, such as losartan, function as angiotensin II receptor blockers.
Comparative Efficacy of Antihypertensive Imidazoles
The following table provides data on the vasorelaxant and antihypertensive effects of some benzo[d]imidazole derivatives.
| Compound | Vasorelaxant Activity (EC50 in µM) | In Vivo Antihypertensive Effect (Dose and Model) | Reference |
| Compound 13 | 1.81 | Dose-dependent effect at 25, 50, and 100 mg/kg in Spontaneously Hypertensive Rats (SHR) | [22] |
| Compound 8 | 34.4 | - | [22] |
| Pimobendan (Reference) | 4.5 | - | [22] |
| Compound 1 | - | Strong antihypertensive activity in SHR | [23] |
| Compound 2 | - | Antihypertensive activity in SHR and normotensive dogs | [23] |
Experimental Protocol: In Vivo Antihypertensive Activity (Spontaneously Hypertensive Rat Model)
The Spontaneously Hypertensive Rat (SHR) is a widely used animal model for studying hypertension and evaluating the efficacy of antihypertensive drugs.[24][25]
Workflow for In Vivo Antihypertensive Study
Caption: Workflow for evaluating the antihypertensive effect of a compound in the SHR model.
Step-by-Step Methodology:
-
Animal Acclimatization: Spontaneously Hypertensive Rats are acclimatized to the laboratory environment and trained for blood pressure measurement to minimize stress-induced variations.
-
Baseline Blood Pressure Measurement: Baseline systolic and diastolic blood pressure, as well as heart rate, are measured using a non-invasive method like the tail-cuff method or via telemetry.
-
Drug Administration: The test imidazole compound is administered to the animals, typically via oral gavage or intraperitoneal injection, at various doses. A control group receives the vehicle alone.
-
Blood Pressure Monitoring: Blood pressure and heart rate are monitored at regular intervals after drug administration (e.g., 1, 2, 4, 6, and 24 hours).
-
Data Analysis: The changes in blood pressure from baseline are calculated for each animal. The data from the treated groups are compared to the vehicle control group to determine the statistical significance of the antihypertensive effect.
Conclusion
The imidazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its presence in a wide array of pharmacologically active molecules underscores its versatility and adaptability to different biological targets. This guide has provided a comparative overview of the antifungal, antibacterial, anticancer, and antihypertensive properties of substituted imidazoles, supported by experimental data and detailed methodologies. As research continues to uncover new derivatives and novel mechanisms of action, the imidazole nucleus is poised to remain a critical component in the development of future therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent [mdpi.com]
- 8. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6-Methylpyridine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies [mdpi.com]
- 14. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Imidazoline antihypertensive drugs: a critical review on their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis, vasorelaxant activity and antihypertensive effect of benzo[d]imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and antihypertensive activity of some imidazoindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ijprajournal.com [ijprajournal.com]
- 25. Animal Models for anti-hypertensive Drugs | PPTX [slideshare.net]
A Senior Application Scientist's Guide to Catalyst Efficacy in Dibromo-imidazole Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals. The ability to selectively functionalize this heterocycle, particularly at multiple positions, is paramount for the rapid generation of diverse compound libraries in drug discovery. Dibromo-imidazoles serve as versatile synthons, offering two reactive handles for the introduction of molecular complexity through cross-coupling reactions. However, achieving high efficacy and, crucially, controlling regioselectivity in these transformations is a significant challenge. The choice of catalyst is the most critical parameter dictating the success of these reactions.
This guide provides an in-depth comparison of various catalytic systems for the three most pivotal cross-coupling reactions of dibromo-imidazoles: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. We will delve into the mechanistic rationale behind catalyst selection, present comparative data to guide your experimental design, and provide detailed protocols for immediate application in your research.
The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of C(sp²)–C(sp²) bonds. In the context of dibromo-imidazoles, the primary challenge lies in achieving selective mono-arylation at a specific position. The electronic properties of the imidazole ring render the C2 and C5 positions more susceptible to oxidative addition than the C4 position. However, catalyst and ligand choice can override these intrinsic biases.
Catalyst System Efficacy: A Comparative Analysis
The efficacy of a palladium catalyst in Suzuki-Miyaura coupling is profoundly influenced by the nature of its ancillary ligands. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) are the workhorses in this domain.
| Catalyst System | Ligand | Key Features & Performance | Typical Yields (Mono-arylation) |
| Palladium Acetate (Pd(OAc)₂) | Triphenylphosphine (PPh₃) | A classical, cost-effective system. Often requires higher catalyst loadings and temperatures. Can suffer from lower selectivity with polyhalogenated substrates. | 40-70% |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | dppf | A robust and versatile catalyst. The bidentate nature of the dppf ligand enhances catalyst stability and often improves yields and selectivity compared to monodentate phosphines.[1] | 70-90% |
| Palladium Acetate (Pd(OAc)₂) | Buchwald Ligands (e.g., SPhos, XPhos) | Bulky, electron-rich biaryl phosphine ligands that excel in coupling sterically hindered substrates and less reactive aryl chlorides.[2] They can offer high catalytic turnover numbers (TONs) and operate under milder conditions. | 85-98% |
| Palladium-NHC Complexes (e.g., PEPPSI-IPr) | N-Heterocyclic Carbenes (NHCs) | Strong σ-donating properties of NHCs lead to highly stable and active catalysts, even at low loadings.[3] Particularly effective for challenging substrates. | 80-95% |
Yields are representative and can vary significantly based on the specific dibromo-imidazole isomer, boronic acid, and reaction conditions.
Expert Insight: The choice between a phosphine-based catalyst and an NHC-based one often comes down to the specific substrates and desired outcome. For routine couplings with good reactivity, Pd(dppf)Cl₂ offers a reliable and cost-effective option. When dealing with sterically demanding substrates or aiming for very low catalyst loadings, the more advanced Buchwald ligands or NHC-based catalysts often provide superior results.
Ligand-Controlled Regioselectivity
A fascinating aspect of Suzuki coupling on dihalo-imidazoles is the ability to control the site of arylation by judicious ligand selection. For instance, in the case of N-methyl-2,5-dibromoimidazole, different phosphine ligands can direct the arylation to either the C2 or C5 position. This catalyst-controlled regioselectivity is a powerful tool for synthetic chemists.[4]
Experimental Protocol: Regioselective Mono-arylation of 2,4-Dibromo-1-methylimidazole
This protocol provides a general procedure for the selective Suzuki-Miyaura coupling at the C2 position of 2,4-dibromo-1-methylimidazole.
Materials:
-
2,4-Dibromo-1-methylimidazole
-
Arylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add 2,4-dibromo-1-methylimidazole (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is the premier method for installing alkynyl groups onto aromatic and heteroaromatic rings. This transformation is invaluable for creating rigid scaffolds and as a precursor for further synthetic manipulations. Traditionally, this reaction employs a palladium catalyst in conjunction with a copper(I) co-catalyst. However, the development of copper-free Sonogashira protocols has gained significant traction to avoid the formation of diacetylene byproducts (Glaser coupling) and to simplify purification.
Copper vs. Copper-Free Systems: A Head-to-Head Comparison
| Catalyst System | Key Features & Performance | Typical Yields |
| Pd(PPh₃)₂Cl₂ / CuI | The classical Sonogashira catalyst system. Generally reliable and effective for a wide range of substrates. The copper co-catalyst is crucial for the activation of the alkyne.[5] | 70-95% |
| Pd(OAc)₂ / XPhos (Copper-free) | Bulky, electron-rich phosphine ligands can facilitate the Sonogashira coupling in the absence of copper. This often requires a strong base and can be advantageous for substrates sensitive to copper. | 60-90% |
| [DTBNpP]Pd(crotyl)Cl (Copper-free) | An air-stable, monoligated palladium precatalyst that has shown high efficiency in room-temperature, copper-free Sonogashira couplings of challenging substrates.[6] | 75-97% |
| Pd-NHC Complexes (Copper-free) | N-heterocyclic carbene ligands can also promote copper-free Sonogashira reactions, offering high stability and activity.[7] | 70-90% |
Yields are representative and can vary based on the specific dibromo-imidazole isomer, alkyne, and reaction conditions.
Expert Insight: For routine Sonogashira couplings where potential Glaser coupling is not a major concern, the traditional Pd/Cu system is often sufficient and highly effective. However, for sensitive substrates or when stringent purity is required (as is often the case in drug development), a copper-free protocol is highly recommended. The [DTBNpP]Pd(crotyl)Cl precatalyst is a particularly promising option for its mild reaction conditions and high efficiency.[6]
Experimental Protocol: Copper-Free Sonogashira Coupling of 4,5-Dibromo-1-tritylimidazole
This protocol outlines a general procedure for a copper-free Sonogashira coupling. The trityl protecting group on the imidazole nitrogen enhances solubility and can be readily removed post-coupling.
Materials:
-
4,5-Dibromo-1-tritylimidazole
-
Terminal alkyne
-
[DTBNpP]Pd(crotyl)Cl (or another suitable copper-free palladium precatalyst)
-
Cesium carbonate (Cs₂CO₃) or another suitable strong base
-
Anhydrous solvent (e.g., THF, dioxane, or DMF)
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a stream of inert gas, add 4,5-dibromo-1-tritylimidazole (1.0 mmol), the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 0.02 mmol, 2 mol%), and cesium carbonate (2.0 mmol) to a dry reaction vessel.
-
Add the anhydrous solvent (5 mL).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds. For dibromo-imidazoles, this reaction opens up avenues for the introduction of a wide array of nitrogen-containing functionalities, which are prevalent in bioactive molecules.
Catalyst Selection for Efficient C-N Bond Formation
The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst and ligand. Bulky, electron-rich phosphine ligands are essential for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.
| Catalyst System | Ligand | Key Features & Performance | Typical Yields (Mono-amination) |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | BINAP | A first-generation bidentate phosphine ligand that expanded the scope of the reaction to include primary amines.[8] | 60-85% |
| Palladium Acetate (Pd(OAc)₂) | Buchwald Ligands (e.g., XPhos, RuPhos) | These ligands are highly effective for a broad range of amines, including primary and secondary aliphatic and aromatic amines. They allow for lower catalyst loadings and milder reaction conditions.[9] | 80-98% |
| Palladium Precatalysts (e.g., XPhos-Pd-G3) | XPhos | Air- and moisture-stable precatalysts that offer convenience and high reactivity. The G3 precatalysts are particularly efficient at generating the active Pd(0) species. | 85-99% |
Yields are representative and depend on the specific dibromo-imidazole, amine, base, and solvent.
Expert Insight: For most Buchwald-Hartwig aminations of dibromo-imidazoles, the use of a second or third-generation Buchwald ligand (like XPhos or RuPhos) with a suitable palladium source (Pd(OAc)₂ or Pd₂(dba)₃) is recommended. For convenience and reproducibility, using a commercially available palladium precatalyst is often the best choice. The choice of base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) is also critical and must be optimized for the specific substrates.[10]
Experimental Protocol: Buchwald-Hartwig Amination of a Dibromo-imidazole
This protocol provides a general starting point for the mono-amination of a dibromo-imidazole. Optimization of the ligand, base, and solvent is often necessary.
Materials:
-
Dibromo-imidazole
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (or other suitable Buchwald ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried reaction vial, add the dibromo-imidazole (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and XPhos (0.024 mmol, 2.4 mol%).
-
Add sodium tert-butoxide (1.4 mmol).
-
Seal the vial with a septum cap and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
The selective functionalization of dibromo-imidazoles via palladium-catalyzed cross-coupling reactions is a powerful strategy in modern medicinal chemistry. The choice of the catalytic system is paramount to achieving high yields and controlling regioselectivity. For Suzuki-Miyaura couplings, ligand choice can dictate the position of arylation. In Sonogashira reactions, the development of copper-free protocols offers significant advantages in terms of product purity and substrate scope. For Buchwald-Hartwig aminations, the use of bulky, electron-rich phosphine ligands is crucial for high efficiency.
The data and protocols presented in this guide serve as a starting point for your investigations. As with any catalytic reaction, optimization of the reaction parameters for each specific substrate combination is essential to achieve the desired outcome. By understanding the principles outlined herein and leveraging the power of modern catalytic systems, researchers can unlock the full potential of dibromo-imidazoles as versatile building blocks for the synthesis of novel and impactful molecules.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
- 3. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Characterization ofTriphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 4,5-Dibromo-1,2-dimethyl-1H-imidazole
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with 4,5-Dibromo-1,2-dimethyl-1H-imidazole. The following protocols are grounded in established laboratory safety principles and data extrapolated from safety data sheets of structurally related compounds. The causality behind each recommendation is explained to ensure a deep understanding of the necessary precautions.
Hazard Assessment and Core Principles
Core Principle: Treat this compound as a hazardous substance. All operations should be conducted within a certified chemical fume hood to control airborne dust and vapors. The work area must be equipped with an accessible and recently tested emergency shower and eyewash station.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory to prevent accidental exposure. The selection of specific PPE is based on the potential routes of exposure and the physical form of the chemical.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing. | Protects against accidental splashes of solutions or solid particles entering the eyes, which can cause serious irritation[1]. |
| Skin and Body Protection | A flame-resistant lab coat must be worn at all times. Chemically resistant gloves (nitrile or neoprene) are required. Double-gloving is advisable. | A lab coat protects the skin from contamination. Chemical-resistant gloves prevent direct contact with the skin, which can cause irritation[2]. Double-gloving allows for safe removal of the outer, contaminated glove without touching it with a bare hand. |
| Respiratory Protection | All work should be conducted in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | A fume hood is the primary engineering control to prevent inhalation of the solid dust or any potential vapors, which may cause respiratory irritation[1][2]. Respirators provide an additional layer of protection in specific situations. |
| Footwear | Closed-toe, chemically resistant shoes. | Protects feet from spills and falling objects. |
Step-by-Step Handling and Disposal Protocol
Adherence to a strict, methodical workflow is critical for minimizing risk during the handling and disposal of this compound.
Preparation and Weighing
-
Don Appropriate PPE: Before entering the laboratory, ensure all required PPE is worn correctly.
-
Prepare the Workspace: Conduct all work in a certified chemical fume hood. Ensure the sash is at the appropriate height.
-
Weighing: To prevent the generation of airborne dust, weigh the solid compound in the fume hood. Use a tared weigh boat or paper.
-
Cleaning: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual particles. Dispose of the cloth as hazardous waste.
In-Solution Handling
-
Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Transfers: Conduct all transfers of the solution within the fume hood.
-
Heating: If heating is required, use a controlled heating mantle and ensure the setup is secure.
Post-Handling Decontamination
-
Surface Cleaning: Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
PPE Removal: Remove PPE in the correct order, starting with the outer gloves, to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Disposal
-
Waste Segregation: Classify this compound as halogenated organic waste[3]. This waste must be kept separate from non-halogenated organic waste, aqueous waste, and solid waste to prevent hazardous reactions[3].
-
Containerization: Use a designated, sealable, and airtight container that is compatible with the chemical[3]. The container must be clearly labeled as "Hazardous Waste" with the full chemical name[3].
-
Storage: Store the waste container in a cool, dry, and well-ventilated secondary containment area[3].
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure or spill, a rapid and informed response is crucial.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][4] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[2][4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4] |
Spill Response Workflow
The following diagram outlines the procedural flow for managing a spill of this compound.
Caption: Workflow for a this compound spill response.
Firefighting Measures
In case of a fire involving this compound, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media[2][4]. Firefighters should wear self-contained breathing apparatus[2][4].
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
